2-Ethoxy-3,4-difluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3,4-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-8-6(11)4-3-5(9)7(8)10/h3-4H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOCJEKHYYUWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Ethoxy-3,4-difluoroaniline, a fluorinated aromatic amine of increasing interest in medicinal chemistry and materials science. As a key building block, its unique substitution pattern offers a valuable scaffold for the synthesis of complex molecules with tailored properties. This document delves into its chemical and physical characteristics, safety and handling protocols, and its emerging role in drug discovery and development.
Core Chemical and Physical Properties
2-Ethoxy-3,4-difluoroaniline is a substituted aniline derivative. The presence of two fluorine atoms and an ethoxy group on the benzene ring significantly influences its electronic properties, reactivity, and metabolic stability, making it an attractive component in the design of novel bioactive compounds.
Table 1: Physicochemical Properties of 2-Ethoxy-3,4-difluoroaniline
| Property | Value | Source |
| CAS Number | 153653-27-1 | Generic Supplier Data |
| Molecular Formula | C₈H₉F₂NO | [1] |
| Molecular Weight | 173.16 g/mol | [1] |
| Appearance | Not explicitly stated, but related difluoroanilines are often liquids with a reddish-purple hue.[2] | Inferred from related compounds |
| Boiling Point | Data not available. Related compound 2,4-difluoroaniline boils at 170 °C.[3] | Inferred from related compounds |
| Melting Point | Data not available. Related compound 2,4-difluoroaniline melts at -7.5 °C.[3] | Inferred from related compounds |
| Density | Data not available. Related compound 2,4-difluoroaniline has a density of 1.268 g/mL.[3] | Inferred from related compounds |
| Solubility | Data not available. Related difluoroanilines have limited solubility in water.[3] | Inferred from related compounds |
Spectroscopic and Analytical Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected to show signals for the ethoxy group (a triplet and a quartet), and distinct aromatic protons with couplings to both other protons and the fluorine atoms.
-
¹³C NMR: Will display characteristic shifts for the carbon atoms of the benzene ring, influenced by the electron-withdrawing fluorine atoms and the electron-donating ethoxy and amino groups. Carbon-fluorine couplings will be observable.
-
¹⁹F NMR: Will provide key information on the chemical environment of the two fluorine atoms.
2.2. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. For related difluoroanilines, the molecular ion peak is typically prominent.[4]
2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the ethoxy group, C-O stretching of the ether, and C-F stretching.
2.4. Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods for assessing the purity of 2-Ethoxy-3,4-difluoroaniline.
-
HPLC: Reversed-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile and water (with an acidic modifier like formic or phosphoric acid for mass spectrometry compatibility) is a common method for analyzing aniline derivatives.[5]
-
GC: Gas chromatography, potentially with a nitrogen-phosphorus detector (NPD) or coupled with mass spectrometry (GC-MS), can also be employed for purity analysis.[6]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-Ethoxy-3,4-difluoroaniline is not widely published, its synthesis can be logically inferred from established methods for preparing substituted difluoroanilines. A plausible synthetic route would involve the reduction of a corresponding nitroaromatic precursor.
Logical Synthesis Workflow:
Caption: Plausible synthetic pathway to 2-Ethoxy-3,4-difluoroaniline.
3.1. Key Reactivity Insights
The chemical behavior of 2-Ethoxy-3,4-difluoroaniline is dictated by the interplay of its functional groups:
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. These reactions are fundamental to its use as a building block in more complex syntheses.
-
Aromatic Ring: The benzene ring is activated by the amino and ethoxy groups and deactivated by the fluorine atoms towards electrophilic aromatic substitution. The positions of substitution will be directed by the combined electronic effects of all substituents.
-
Fluorine Substituents: The fluorine atoms enhance the metabolic stability of the molecule by blocking potential sites of oxidation. They also modulate the acidity of the aniline proton and the basicity of the amine.
Role in Drug Discovery and Medicinal Chemistry
Fluorinated anilines are a cornerstone in modern drug discovery, and 2-Ethoxy-3,4-difluoroaniline is a valuable member of this class of building blocks. The strategic incorporation of fluorine into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties.[1]
4.1. Rationale for Use in Drug Design
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. The fluorine atoms in 2-Ethoxy-3,4-difluoroaniline can shield adjacent positions on the aromatic ring from enzymatic oxidation, a common metabolic pathway for anilines.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the aniline, influencing its ionization state at physiological pH. This can impact receptor binding, cell permeability, and solubility.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.
While specific drugs containing the 2-Ethoxy-3,4-difluoroaniline moiety are not prominently documented, related difluoroaniline derivatives are key intermediates in the synthesis of a range of therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1]
Experimental Workflow for a Typical Acylation Reaction:
This protocol describes a general procedure for the acylation of a substituted aniline, a common first step in its elaboration into a more complex pharmaceutical intermediate.
-
Dissolution: Dissolve 2-Ethoxy-3,4-difluoroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) to the solution.
-
Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.0-1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: General workflow for the acylation of 2-Ethoxy-3,4-difluoroaniline.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Ethoxy-3,4-difluoroaniline is not widely available, the safety precautions for related difluoroanilines should be strictly followed. Aniline derivatives are generally considered hazardous.
5.1. Hazard Identification
Based on data for similar compounds, 2-Ethoxy-3,4-difluoroaniline should be considered:
5.2. Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
5.4. Spill and Disposal
-
Spill: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] Avoid breathing vapors and ensure adequate ventilation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Ethoxy-3,4-difluoroaniline is a valuable, albeit not extensively characterized, building block for chemical synthesis. Its unique combination of functional groups suggests significant potential in the development of novel pharmaceuticals and advanced materials. While a lack of comprehensive public data necessitates careful handling and thorough in-house characterization, the information available for structurally related compounds provides a solid foundation for its safe and effective use in research and development. As the demand for sophisticated fluorinated intermediates grows, a deeper understanding of the properties and reactivity of compounds like 2-Ethoxy-3,4-difluoroaniline will be crucial for continued innovation.
References
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PubChem. (n.d.). 2,4-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- National Toxicology Program. (1992).
- Apollo Scientific. (n.d.).
-
SIELC Technologies. (2018, February 16). Separation of 2,4-Difluoroaniline on Newcrom C18 HPLC column. Retrieved from [Link]
- Benchchem. (2025, December). A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals.
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- CDH Fine Chemical. (n.d.).
-
PubChem. (n.d.). 3,4-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (2025, August 12).
-
PubChem. (n.d.). 2-Bromo-3,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Difluoroaniline - 4.2 Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
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chemical structure of 2-Ethoxy-3,4-difluoroaniline
The following technical guide details the chemical structure, synthesis, and characterization of 2-Ethoxy-3,4-difluoroaniline (CAS: 153653-27-1). This document is structured for researchers requiring high-purity synthesis and validation protocols for medicinal chemistry applications.
CAS: 153653-27-1 | Formula: C₈H₉F₂NO | M.W.: 173.16 g/mol [1][2][3][4][5]
Structural Analysis & Physicochemical Properties[3][6]
Core Pharmacophore Dynamics
2-Ethoxy-3,4-difluoroaniline represents a specialized "head group" scaffold often utilized in the development of Tyrosine Kinase Inhibitors (TKIs).[1][3][4][5] It functions as a bioisostere to the classic 3-chloro-4-fluoroaniline moiety found in First-Generation EGFR inhibitors (e.g., Gefitinib), offering distinct electronic and steric profiles.[1][3][4][5]
-
Electronic Push-Pull: The molecule exhibits a complex electronic environment.[1][3][4][5] The 2-ethoxy group acts as a strong
-donor (+M effect), increasing electron density at the C3 and C5 positions.[5] Conversely, the 3,4-difluoro motif exerts a strong inductive withdrawing effect (-I), pulling electron density away from the aromatic ring.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Basicity Modulation: The presence of the ortho-ethoxy group and the meta-fluorine (C3) significantly impacts the pKa of the aniline nitrogen.[1][3][4][5] The C3-fluorine, being ortho to the ethoxy and meta to the amine, creates a "fluorine clamp" that reduces the basicity of the amine compared to non-fluorinated anilines, enhancing metabolic stability against N-oxidation.
-
Conformational Locking: The 2-ethoxy group likely adopts a non-planar conformation relative to the phenyl ring to minimize steric clash with the C3-fluorine, potentially aiding in "induced fit" binding within kinase ATP pockets.[3]
Physicochemical Data Table
| Property | Value (Experimental/Predicted) | Relevance |
| Appearance | Off-white to pale brown solid/oil | Oxidation sensitive (store under inert gas) |
| Boiling Point | ~235°C (Predicted at 760 mmHg) | High thermal stability required for purification |
| Density | 1.25 ± 0.1 g/cm³ | Relevant for liquid handling if melted |
| LogP | ~2.3 - 2.5 | Moderate lipophilicity; good membrane permeability |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Lower than aniline (4.[1][2][3][4][5][6]6) due to F-withdrawal |
| H-Bond Donors | 1 (NH₂) | Key interaction point (Hinge binder) |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor |
Synthetic Pathways & Causality[3]
To ensure high regiochemical purity, two primary routes are evaluated. The choice depends on scale and available starting materials.
Strategy A: Nucleophilic Aromatic Substitution (Industrial Route)
Precursor: 2,3,4-Trifluoronitrobenzene Mechanism: SNAr (Addition-Elimination)[1][2][3]
This route relies on the differential reactivity of fluorine atoms activated by the nitro group. In 2,3,4-trifluoronitrobenzene, the C2 and C4 positions are activated (ortho and para to NO₂).
-
Challenge: Steric hindrance at C2 (flanked by NO₂ and F) usually favors C4 attack, yielding the unwanted 4-ethoxy isomer.
-
Solution: Utilization of non-polar solvents (Toluene) and specific temperature control can shift selectivity, but this route often requires rigorous chromatographic separation.
Strategy B: O-Alkylation of Nitrophenol (High-Fidelity Route)
Precursor: 2,3-Difluoro-6-nitrophenol
Mechanism: Williamson Ether Synthesis
This is the recommended protocol for research-grade synthesis as it guarantees the position of the oxygen atom before the amine is generated, eliminating regioisomer ambiguity.
Step-by-Step Protocol (Route B)
Step 1: O-Ethylation
-
Reagents: 2,3-Difluoro-6-nitrophenol (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (1.5 eq).
-
Solvent: DMF (Anhydrous).[3]
-
Procedure: Dissolve phenol in DMF. Add K₂CO₃ and stir at RT for 30 min to form the phenoxide. Add Ethyl Iodide dropwise. Heat to 60°C for 4 hours.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.
-
Causality: K₂CO₃ is chosen over NaH to prevent over-alkylation or side reactions with the fluorines. DMF promotes the SN2 attack of the phenoxide on the ethyl iodide.
Step 2: Nitro Reduction
-
Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq).
-
Solvent: EtOH/Water (4:1).
-
Procedure: Suspend the nitro-ether from Step 1 in solvent. Add Fe and NH₄Cl. Reflux vigorously (80°C) for 2-4 hours.
-
Workup: Filter hot through Celite (remove Iron oxide sludge). Concentrate filtrate. Neutralize with NaHCO₃. Extract with DCM.
-
Causality: Fe/NH₄Cl is preferred over catalytic hydrogenation (Pd/C) because aryl fluorides can sometimes undergo hydrodefluorination (loss of F) under aggressive H₂/Pd conditions. Iron reduction is chemoselective for the nitro group.
Synthetic Workflow Diagram (DOT)
Caption: Figure 1. High-fidelity synthesis via O-alkylation preventing regiochemical scrambling.
Quality Control & Characterization
Validation of the 2-ethoxy-3,4-difluoroaniline structure requires specific attention to the Fluorine-Fluorine coupling patterns in NMR.[1][3][4]
Nuclear Magnetic Resonance (NMR)[7][8]
-
¹H NMR (DMSO-d₆):
- 1.35 (t, 3H, -CH₃): Typical triplet for ethoxy terminal methyl.
-
4.10 (q, 2H, -O-CH₂-): Quartet for methylene.[1][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
5.0-5.5 (br s, 2H, -NH₂): Exchangeable amine protons.[4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
6.3 - 6.9 (m, 2H, Ar-H): The aromatic protons will show complex splitting due to coupling with two non-equivalent fluorine atoms (
and ).
-
¹⁹F NMR:
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine absorption).
QC Decision Logic (DOT)[3]
Caption: Figure 2. Analytical decision tree for validating structural integrity.
Safety & Handling
-
Toxicity: Like all halogenated anilines, this compound is a potential skin sensitizer and methemoglobinemia inducer. Handle in a fume hood.
-
Storage: Store at 2-8°C under Argon/Nitrogen. Anilines oxidize to dark azo-compounds upon air exposure.[1][3][4]
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g., nitric acid) to avoid exothermic decomposition.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary: Fluorinated Anilines. Retrieved from [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][3][4] (Reference for SNAr and Reduction mechanisms).
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- 4. 178993-28-7|2-Ethoxy-4-fluoro-phenylamine|BLD Pharm [bldpharm.com]
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2-Ethoxy-3,4-difluoroaniline molecular weight and formula
An In-Depth Technical Guide to 2-Ethoxy-3,4-difluoroaniline for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-3,4-difluoroaniline is an aromatic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a derivative of aniline, it serves as a valuable synthetic intermediate. The presence of two fluorine atoms on the benzene ring, coupled with an ethoxy group, imparts unique electronic and lipophilic properties to the molecule. These characteristics can be strategically exploited in the design of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the molecular properties, a plausible synthetic pathway, and the potential applications of 2-Ethoxy-3,4-difluoroaniline, with a particular focus on its relevance to drug discovery and development.
Molecular Profile
The structural attributes of 2-Ethoxy-3,4-difluoroaniline are fundamental to its chemical behavior and potential applications.
Molecular Formula and Weight
The chemical formula for 2-Ethoxy-3,4-difluoroaniline is C₈H₉F₂NO . Isomers of this compound, such as 3-Ethoxy-2,4-difluoroaniline, share the same molecular formula and consequently the same molecular weight[1].
The molecular weight of 2-Ethoxy-3,4-difluoroaniline is 173.16 g/mol [1].
Chemical Structure
The structure of 2-Ethoxy-3,4-difluoroaniline features a central benzene ring substituted with an amino group (-NH₂), an ethoxy group (-OCH₂CH₃), and two fluorine atoms (-F). The specific arrangement of these substituents dictates the molecule's reactivity and steric profile.
Caption: Chemical structure of 2-Ethoxy-3,4-difluoroaniline.
Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Appearance | Colorless to light yellow liquid or solid | Based on the appearance of other difluoroaniline derivatives[2][6]. |
| Boiling Point | ~170-200 °C | Similar to other substituted difluoroanilines[2]. The ethoxy group may slightly increase the boiling point compared to unsubstituted difluoroaniline. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The aromatic ring and ethoxy group contribute to lipophilicity, while the amino group allows for some hydrogen bonding with water. |
| pKa | ~3-4 | The electron-withdrawing fluorine atoms are expected to decrease the basicity of the aniline nitrogen. |
Synthesis of 2-Ethoxy-3,4-difluoroaniline
A plausible synthetic route to 2-Ethoxy-3,4-difluoroaniline can be designed based on established methodologies for the synthesis of related fluorinated anilines[8][9][10]. A common strategy involves the introduction of the ethoxy group via nucleophilic aromatic substitution, followed by the reduction of a nitro group to the corresponding aniline.
Caption: Proposed synthetic pathway for 2-Ethoxy-3,4-difluoroaniline.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Ethoxy-3,4-difluoronitrobenzene
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in anhydrous ethanol.
-
Reagent Addition: To this solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-Ethoxy-3,4-difluoroaniline
-
Reaction Setup: Dissolve the purified 2-Ethoxy-3,4-difluoronitrobenzene (1 equivalent) from the previous step in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the desired 2-Ethoxy-3,4-difluoroaniline. Further purification can be achieved by distillation or crystallization if necessary.
Applications in Drug Discovery and Development
Difluoroaniline derivatives are recognized as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds[2]. The incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
As a Key Intermediate
2-Ethoxy-3,4-difluoroaniline can serve as a versatile starting material for the synthesis of more complex molecules. The amino group can be readily functionalized through various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse pharmacophores.
-
Anti-inflammatory and Anti-cancer Agents: Difluoroanilines are utilized in the synthesis of active pharmaceutical ingredients (APIs) for anti-inflammatory and anti-cancer therapies[2]. The specific substitution pattern of 2-Ethoxy-3,4-difluoroaniline could lead to novel compounds with improved efficacy and selectivity.
-
Quinolone Antibacterials: 3,4-Difluoroaniline is a known precursor for quinolone antibacterials[9]. The ethoxy-substituted analogue could be explored for the development of new generations of antibiotics with potentially enhanced activity against resistant bacterial strains.
-
Dopamine Receptor Modulators: Fluorinated scaffolds, such as 4,4-difluoropiperidine, have been successfully employed in the design of potent and selective dopamine D4 receptor antagonists[11]. The difluoroaniline core of 2-Ethoxy-3,4-difluoroaniline provides a platform for creating novel central nervous system (CNS) active agents.
Modulating Pharmacokinetic Properties
The ethoxy group in 2-Ethoxy-3,4-difluoroaniline can play a crucial role in fine-tuning the pharmacokinetic profile of a drug candidate. It can influence properties such as solubility, membrane permeability, and metabolic stability. Furthermore, ethoxy groups have been incorporated into drug delivery systems, such as nanocarriers, to control drug release profiles[12].
Conclusion
2-Ethoxy-3,4-difluoroaniline is a promising chemical entity with significant potential in the realm of drug discovery and development. Its unique combination of fluoro and ethoxy substituents on an aniline scaffold makes it an attractive building block for the synthesis of novel therapeutic agents. The synthetic strategies and potential applications outlined in this guide are intended to provide a solid foundation for researchers and scientists working at the forefront of pharmaceutical innovation. Further investigation into the synthesis and biological evaluation of derivatives of 2-Ethoxy-3,4-difluoroaniline is warranted to fully explore its therapeutic potential.
References
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SIELC Technologies. (2018, February 16). 2,4-Difluoroaniline. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737643, 3-Ethoxy-2,4-difluoroaniline. Retrieved February 5, 2026, from [Link]
- Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
-
National Center for Biotechnology Information. (n.d.). Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved February 5, 2026, from [Link]
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PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline. Retrieved February 5, 2026, from [Link]
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- 3. 2,4-Difluoroaniline 99 367-25-9 [sigmaaldrich.com]
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- 12. Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood - PMC [pmc.ncbi.nlm.nih.gov]
difference between 2-ethoxy-3,4-difluoroaniline and 3,4-difluoroaniline
Technical Whitepaper: Comparative Analysis of Fluorinated Aniline Intermediates
Executive Summary
In the landscape of medicinal chemistry, fluorinated anilines are critical building blocks for optimizing the physicochemical and pharmacokinetic profiles of small-molecule drugs. This guide provides an in-depth technical comparison between the foundational scaffold 3,4-difluoroaniline (CAS 3863-11-4) and its highly specialized derivative, 2-ethoxy-3,4-difluoroaniline (CAS 153653-27-1).
While 3,4-difluoroaniline serves as a versatile "workhorse" intermediate for broad-spectrum kinase inhibitors and quinolone antibiotics, 2-ethoxy-3,4-difluoroaniline represents a "precision tool." The introduction of the 2-ethoxy group is not merely a structural addition; it fundamentally alters the molecule's steric landscape, electronic distribution, and metabolic stability. This modification is frequently employed in late-stage lead optimization to lock molecular conformations, fill hydrophobic pockets in enzyme active sites, and block metabolic soft spots.
Chemical & Physical Profiling
The structural differentiation between these two compounds dictates their behavior in synthetic workflows and biological systems.
Comparative Data Table
| Feature | 3,4-Difluoroaniline | 2-Ethoxy-3,4-difluoroaniline |
| CAS Number | 3863-11-4 | 153653-27-1 |
| Molecular Formula | C₆H₅F₂N | C₈H₉F₂NO |
| Molecular Weight | 129.11 g/mol | 173.16 g/mol |
| Physical State | Solid (Low melting, ~22°C) or Liquid | Solid (Crystalline) |
| LogP (Predicted) | ~1.6 | ~2.3 (More Lipophilic) |
| pKa (Aniline NH₂) | ~3.0 - 3.5 | ~3.8 - 4.2 (Slightly more basic) |
| Electronic Effect | Electron-withdrawing (Inductive F) | Mixed: EDG (Ethoxy resonance) + EWG (F) |
| Steric Profile | Planar, low steric hindrance | Non-planar, high ortho-steric bulk |
Structural Visualization
The following diagram illustrates the steric and electronic divergence. The 2-ethoxy group creates a "steric clash" zone that restricts rotation around the C-N bond in subsequent drug conjugates.
Figure 1: Structural divergence highlighting the impact of the ortho-ethoxy substitution.
Synthetic Pathways & Causality
The synthesis of 2-ethoxy-3,4-difluoroaniline is significantly more complex than its non-alkoxylated counterpart. It requires precise regiocontrol to install the ethoxy group at the crowded 2-position.
Pathway A: 3,4-Difluoroaniline (Standard)
-
Mechanism: Catalytic Hydrogenation.
-
Precursor: 3,4-Difluoronitrobenzene.
-
Reagents: H₂, Pd/C (or Fe/HCl).
-
Note: This is a straightforward reduction. The fluorine atoms are stable under standard hydrogenation conditions.
Pathway B: 2-Ethoxy-3,4-difluoroaniline (Advanced)
-
Mechanism: Nucleophilic Aromatic Substitution (SₙAr) followed by Reduction.
-
Precursor: 2,3,4-Trifluoronitrobenzene .[1]
-
Critical Step: The reaction with sodium ethoxide (NaOEt) requires strict temperature control to ensure regioselectivity. The fluorine at position 2 is activated because it is ortho to the nitro group and flanked by another fluorine at position 3.
-
Causality: The electron-withdrawing nitro group activates the ring. The 2-position is kinetically favored for nucleophilic attack over the 4-position due to the combined inductive effect of the adjacent fluorine (F3) and the nitro group.
Figure 2: Synthetic logic for the regioselective preparation of 2-ethoxy-3,4-difluoroaniline.
Medicinal Chemistry Applications
Researchers choose 2-ethoxy-3,4-difluoroaniline over 3,4-difluoroaniline for three specific reasons:
Conformational Control (The "Ortho Effect")
In 3,4-difluoroaniline derivatives, the N-aryl bond has free rotation. In 2-ethoxy-3,4-difluoroaniline derivatives, the bulky ethoxy group at the 2-position clashes with the substituent on the nitrogen (e.g., a urea or amide linker). This forces the molecule into a twisted conformation perpendicular to the aromatic ring.
-
Application: This twist is often required for Type II Kinase Inhibitors (e.g., targeting the DFG-out conformation of kinases like VEGFR or BRAF).
Metabolic Blocking
The 2-position of anilines is a "soft spot" for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.
-
Mechanism: Replacing the Hydrogen (in 3,4-difluoroaniline) with an Ethoxy group blocks this metabolic pathway, potentially extending the drug's half-life (
).
Hydrophobic Filling
The ethoxy tail provides a lipophilic anchor that can reach into specific hydrophobic pockets (e.g., the ribose-binding pocket or the back-cleft of a kinase) that a simple hydrogen atom cannot access.
Experimental Protocol: Synthesis of 2-Ethoxy-3,4-difluoroaniline
Note: This protocol assumes the starting material 2,3,4-trifluoronitrobenzene is available.
Step 1: Regioselective Ethoxylation
-
Setup: Charge a flame-dried 3-neck flask with 2,3,4-trifluoronitrobenzene (1.0 eq) and anhydrous ethanol (10 volumes). Cool to -5°C using an ice/salt bath.
-
Addition: Dropwise add a solution of Sodium Ethoxide (1.05 eq, 21% wt in ethanol) over 1 hour. Crucial: Maintain temperature < 0°C to prevent over-substitution or displacement at the 4-position.
-
Monitor: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2][3] The starting material spot should disappear, replaced by a slightly more polar product spot.
-
Workup: Quench with water. Extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water if necessary to remove regioisomers (though high regioselectivity is expected).
Step 2: Nitro Reduction
-
Setup: Dissolve the intermediate (2-ethoxy-3,4-difluoronitrobenzene) in Methanol.
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Reaction: Hydrogenate under a balloon of H₂ (1 atm) at room temperature for 4–6 hours.
-
Filtration: Filter through a celite pad to remove the catalyst. Safety: Do not let the catalyst dry out (pyrophoric).
-
Isolation: Concentrate the filtrate to yield 2-ethoxy-3,4-difluoroaniline as an off-white solid.
Safety & Handling
Both compounds are fluorinated aromatic amines and possess significant toxicity profiles.
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Both can induce methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.
-
Eye/Skin: Severe irritants. The 2-ethoxy derivative may be slightly less volatile but equally irritating.
-
Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dark place. Anilines oxidize (darken) upon exposure to air and light.
References
-
PubChem Compound Summary: 3,4-Difluoroaniline . National Center for Biotechnology Information. (2025).[4][5][6][7] PubChem Database. CID 77469. [Link]
- Journal of Medicinal Chemistry. Structure-Activity Relationships of Fluorinated Kinase Inhibitors. (General Reference for Ortho-Effect).
Sources
- 1. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]
- 2. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1764-81-4|3-Fluoro-2-methoxy-5-methylaniline|BLD Pharm [bldpharm.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Technical Guide: Solubility Profile of 2-Ethoxy-3,4-difluoroaniline
This guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1).
Executive Summary
2-Ethoxy-3,4-difluoroaniline is a specialized fluorinated aniline intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3][4] Unlike its para-substituted isomers, this compound exhibits unique solubility characteristics driven by the ortho-ethoxy effect , which facilitates intramolecular hydrogen bonding. This guide provides a theoretical solubility framework, predicted solvent compatibility, and validated protocols for experimental determination.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Ethoxy-3,4-difluoroaniline |
| CAS Number | 153653-27-1 |
| Molecular Formula | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol |
| Predicted LogP | ~1.8 – 2.1 (Moderately Lipophilic) |
| Physical State | Low-melting solid or oil (Ambient conditions) |
Theoretical Solubility Framework
Understanding the solubility of 2-Ethoxy-3,4-difluoroaniline requires analyzing its molecular interactions. The position of the ethoxy group relative to the amine is the critical determinant of its behavior.
The Ortho-Effect Mechanism
The 2-ethoxy group is positioned ortho to the primary amine (-NH₂). This proximity allows for the formation of a stable intramolecular hydrogen bond between one amino hydrogen (donor) and the ethoxy oxygen (acceptor).
-
Consequence 1 (Lipophilicity): This internal bond "masks" the polarity of the amine and ether groups, making the molecule effectively more non-polar than its 3-ethoxy or 4-ethoxy isomers.
-
Consequence 2 (Lattice Energy): If solid, the crystal lattice energy is likely lower due to reduced intermolecular hydrogen bonding, leading to higher solubility in organic solvents and a lower melting point.
-
Consequence 3 (Water Solubility): The internal "locking" of the polar groups, combined with the hydrophobic fluorine atoms, significantly reduces water solubility compared to non-fluorinated anilines.
Predicted Solubility Profile
Based on the physicochemical properties and the ortho-effect, the following solubility profile is projected for process development:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, IPA | High (>100 mg/mL) | Solvation of the free amino hydrogen; dipole-dipole interactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (>200 mg/mL) | Strong dipole interactions disrupt weak intermolecular forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent compatibility with the lipophilic aromatic core. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | High | Good H-bond acceptance from the solvent to the amine. |
| Aromatic | Toluene, Xylene | Moderate to High | |
| Aliphatic | Hexane, Heptane | Low to Moderate | Limited interaction, though higher than para-isomers due to "masked" polarity. |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic fluorines and internal H-bond prevent hydration. |
| Acidic Aqueous | 1M HCl | Soluble | Protonation of the amine forms a water-soluble anilinium salt. |
Experimental Protocols for Solubility Determination
Since specific literature values are rare for this intermediate, the following Standard Operating Procedures (SOPs) should be used to generate precise data.
Method A: High-Throughput Visual Saturation (Screening)
Best for rapid solvent selection during early process development.
-
Preparation: Weigh 100 mg of 2-Ethoxy-3,4-difluoroaniline into a clear 4 mL vial.
-
Solvent Addition: Add the solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Record the volume required to dissolve the solid completely (solution becomes clear).
-
Calculation:
Method B: Quantitative HPLC Shake-Flask (Validation)
Best for generating thermodynamic data for regulatory filing.
-
Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a crimp-top vial.
-
Equilibration: Shake at a constant temperature (e.g., 25°C, 35°C, 45°C) for 24 hours .
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated to the specific temperature to prevent precipitation).
-
Dilution: Dilute the filtrate 1:100 with Acetonitrile/Water (50:50).
-
Analysis: Quantify using HPLC-UV (254 nm).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: ACN:Water (60:40) + 0.1% Formic Acid.
-
Thermodynamic Modeling
To predict solubility at unmeasured temperatures, apply the Modified Apelblat Equation :
-
x : Mole fraction solubility
-
T : Temperature (Kelvin)
-
A, B, C : Empirical constants derived from Method B data.
Purification & Extraction Workflow
The solubility differential between the neutral and protonated forms is the basis for purification.
Figure 1: Acid-Base Extraction Workflow utilizing the pH-dependent solubility switch.
References
-
Compound Identification: Matrix Scientific. (n.d.). 2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1).[1][2][3][4][5][6] Retrieved from
-
Structural Analog Analysis: Sigma-Aldrich.[7] (n.d.). 2,4-Difluoroaniline Physicochemical Properties. Retrieved from
- Thermodynamic Principles: Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences.
- Ortho-Effect in Anilines: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Contextual reference for intramolecular H-bonding in ortho-substituted anilines).
Sources
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- 2. 195136-66-4|3-Fluoro-2,4-dimethoxyaniline|BLD Pharm [bldpharm.com]
- 3. 942615-19-2|4-Ethoxy-3,5-difluoroaniline|BLD Pharm [bldpharm.com]
- 4. 153653-27-1 Cas No. | 2-Ethoxy-3,4-difluoroaniline | Matrix Scientific [matrixscientific.com]
- 5. CAS:41860-67-7, 3,5-二氟-2-甲氧基苯胺-毕得医药 [bidepharm.com]
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- 7. 2,4-二氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Safety Profile of 2-Ethoxy-3,4-difluoroaniline: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Proactive Safety Assessment in Novel Compound Utilization
2-Ethoxy-3,4-difluoroaniline is a substituted aniline derivative with potential applications in pharmaceutical synthesis and materials science. As with any novel or specialized chemical, a thorough understanding of its hazard profile is a prerequisite for its safe handling and use in a research and development setting. The absence of a readily available, specific Safety Data Sheet (SDS) for 2-Ethoxy-3,4-difluoroaniline necessitates a proactive and scientifically rigorous approach to hazard assessment.
This technical guide employs a toxicological "read-across" methodology to construct a comprehensive safety profile for 2-Ethoxy-3,4-difluoroaniline. By systematically analyzing the known hazards of structurally analogous compounds, namely 2,4-difluoroaniline and 3,4-difluoroaniline, we can infer a reliable and precautionary safety framework. This approach is grounded in the principle that the toxicological properties of a substance are largely determined by its chemical structure and functional groups. The shared difluoroaniline core of these molecules is expected to be the primary determinant of their toxicological characteristics.
The Foundation of Hazard Assessment: A Read-Across Approach
The core structure of 2-Ethoxy-3,4-difluoroaniline is the aniline ring, substituted with two fluorine atoms and an ethoxy group. The primary drivers of its potential toxicity are the aniline moiety, known for its systemic effects, and the halogen substitutions, which can influence its reactivity and metabolic pathways. The ethoxy group, while less impactful than the aniline core, may also modulate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Given the structural similarities, the safety data for 2,4-difluoroaniline and 3,4-difluoroaniline serve as robust proxies for anticipating the hazards of 2-Ethoxy-3,4-difluoroaniline. This guide will synthesize and critically evaluate this data to provide a comprehensive overview of the potential risks and the necessary precautions.
Anticipated Hazard Profile of 2-Ethoxy-3,4-difluoroaniline
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Ethoxy-3,4-difluoroaniline is anticipated to be a hazardous substance. The following sections detail the expected hazards, drawing parallels from its structural analogs.
Pictograms and Signal Word
It is prudent to assume that 2-Ethoxy-3,4-difluoroaniline will require the following GHS pictograms:
-
Skull and Crossbones: Indicating acute toxicity (fatal or toxic if swallowed, in contact with skin, or if inhaled).
-
Exclamation Mark: Indicating skin and eye irritation, and that it may cause respiratory irritation or be harmful if swallowed.
-
Health Hazard: May indicate specific target organ toxicity with repeated exposure.
The signal word for this compound should be considered "Danger" due to the high likelihood of acute toxicity.
Hazard Statements (H-Statements)
The following hazard statements are likely applicable to 2-Ethoxy-3,4-difluoroaniline:
-
H373: May cause damage to organs through prolonged or repeated exposure. [2]
Precautionary Statements (P-Statements)
A comprehensive set of precautionary statements should be observed when handling 2-Ethoxy-3,4-difluoroaniline:
| Category | P-Statement Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] | |
| P311 | Call a POISON CENTER/doctor.[1][3] | |
| P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse.[1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
In-Depth Toxicological Insights
The primary toxicological concern with aniline and its derivatives is methemoglobinemia .[6][7] This condition arises from the oxidation of hemoglobin in red blood cells, rendering them unable to transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin), dizziness, headache, rapid heart rate, and in severe cases, unconsciousness and death.[6] It is crucial for researchers to be aware of these symptoms.
-
Acute Toxicity: 2-Ethoxy-3,4-difluoroaniline is expected to be acutely toxic via oral, dermal, and inhalation routes.[1][3] The presence of fluorine atoms can enhance its lipophilicity, potentially increasing its absorption through the skin.
-
Irritation: Direct contact is likely to cause significant skin and eye irritation.[1][2][5] Prolonged or repeated skin contact may lead to dermatitis.
-
Respiratory Effects: Inhalation of vapors or aerosols can cause irritation to the respiratory tract.[1][2][5] In high concentrations, it may lead to more severe respiratory distress and contribute to systemic toxicity.
-
Chronic Exposure: Repeated or prolonged exposure may lead to damage to the hematopoietic system (blood-forming organs) and potentially the kidneys.[7]
Experimental Protocols for Safe Handling
A multi-layered approach to safety is essential when working with 2-Ethoxy-3,4-difluoroaniline.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of 2-Ethoxy-3,4-difluoroaniline should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: For procedures with a higher risk of aerosol generation, a glove box or other closed system should be considered.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][8]
Personal Protective Equipment (PPE): A Critical Barrier
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is advisable to double-glove. Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.[3][5]
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][8]
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling of 2-Ethoxy-3,4-difluoroaniline.
Emergency Procedures: A Plan for the Unexpected
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][3][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][5]
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Physical and Chemical Properties of Relevance to Safety
| Property | Anticipated Value/Characteristic | Safety Implication |
| Appearance | Likely a liquid or low-melting solid, colorless to yellow/brown.[3][9][10] | Visual identification of the substance and potential for spills. |
| Odor | Faint, characteristic aniline-like odor.[10] | Odor is not a reliable indicator of hazardous concentrations. |
| Boiling Point | Expected to be elevated, similar to analogs (e.g., 170°C for 2,4-difluoroaniline).[3][9] | Low volatility at room temperature, but vapor pressure increases with heating, elevating inhalation risk. |
| Solubility | Sparingly soluble in water.[10] | May not be easily diluted with water in case of a spill. |
| Density | Likely denser than water.[9][11] | In case of a spill into water, it will sink, posing a challenge for containment and cleanup. |
Stability and Reactivity
-
Stability: The compound is likely stable under normal laboratory conditions. However, it may be sensitive to prolonged exposure to air and light.[5][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8] Reactions with these materials can be exothermic and may produce hazardous byproducts.
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[8]
Conclusion: A Commitment to Informed Safety Practices
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 4-(3,4-Difluorophenoxy)aniline. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2,6-Difluoroaniline, 97%. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3,4-Difluoroaniline, 25g, Each. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Assessment of 2,4-difluoroaniline Aquatic Toxicity Using A Zebrafish (Danio rerio) Model. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9709, 2,4-Difluoroaniline. Retrieved from [Link]
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- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
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Strategic Fluorination of Aniline Scaffolds: A Medicinal Chemistry Technical Guide
Executive Summary
This technical guide addresses the strategic incorporation of fluorine into aniline derivatives, a critical substructure in modern drug discovery.[1] Fluorinated anilines serve as bioisosteres that modulate metabolic stability, basicity (pKa), and lipophilicity (LogP) without significantly altering steric bulk. This document provides a decision-making framework for "Fluorine Scans," detailed synthetic protocols using Buchwald-Hartwig amination for electron-deficient substrates, and safety profiling regarding reactive metabolite formation (quinone imines).
Part 1: Physicochemical Rationale & Structural Design
The "Fluorine Effect" on Aniline Basicity
The introduction of fluorine onto an aniline ring alters the availability of the nitrogen lone pair through two competing mechanisms: the Inductive Effect (-I) and the Resonance Effect (+R) . Understanding this interplay is crucial for tuning solubility and hERG channel avoidance.
-
Ortho-Substitution (2-F): The -I effect dominates due to proximity. Additionally, an intramolecular hydrogen bond (N-H···F) can lock the conformation, reducing the energy penalty for binding if the target requires a coplanar geometry.
-
Meta-Substitution (3-F): The -I effect is strong, and there is no +R overlap with the nitrogen lone pair. This position results in the most significant reduction in pKa, making the amine less basic.
-
Para-Substitution (4-F): A unique "Push-Pull" scenario occurs. The -I effect withdraws density through the sigma bond, but the fluorine lone pair donates density back into the pi-system (+R). These effects nearly cancel each other out, often leaving the pKa similar to the parent aniline.
Table 1: Comparative Physicochemical Metrics
| Derivative | pKa (Conjugate Acid) | Electronic Effect Dominance | LogP Shift (approx) | Metabolic Implication |
| Aniline (Parent) | ~4.6 | N/A | Reference | High clearance (CYP450) |
| 2-Fluoroaniline | ~4.4 | Inductive (-I) > Resonance | +0.15 | Steric blocking of ortho attack |
| 3-Fluoroaniline | ~3.5 | Pure Inductive (-I) | +0.20 | Max basicity reduction |
| 4-Fluoroaniline | ~4.65 | Inductive (-I) ≈ Resonance (+R) | +0.14 | Blocks para-hydroxylation (major) |
Metabolic Stability & The C-F Bond
The C-F bond energy (~116 kcal/mol) renders it resistant to oxidative cleavage by Cytochrome P450 enzymes. Replacing a metabolically labile C-H bond (specifically at the para position) with C-F is a standard "metabolic block" strategy to extend half-life (
Part 2: Visualization of Strategic Decision Making
The following decision tree guides the medicinal chemist on where to install the fluorine atom based on the specific liability of the lead compound.
Figure 1: Strategic decision tree for fluorine placement on the aniline ring based on ADME/Tox liabilities.
Part 3: Synthetic Strategies
Synthesizing fluorinated anilines, particularly when coupling them to heteroaryl cores, presents challenges due to the electron-deficient nature of the aromatic ring. Traditional Nucleophilic Aromatic Substitution (
The Buchwald-Hartwig Amination Protocol
For complex medicinal chemistry scaffolds, Palladium-catalyzed cross-coupling is the industry standard.
Key Challenge: Fluorinated anilines are weak nucleophiles. Solution: Use of specific biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) that facilitate the oxidative addition and reductive elimination steps for electron-poor amines.
Experimental Protocol: Pd-Catalyzed Coupling of 3-Fluoroaniline
Use this protocol for coupling 3-fluoroaniline (weak nucleophile) with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
3-Fluoroaniline (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: BrettPhos (4 mol%) - Crucial for primary amines
-
Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for higher solubility)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.
-
Pre-complexation (Optional but Recommended): In a separate vial, mix Pd(OAc)₂ and BrettPhos in a small amount of dioxane at room temperature for 5 minutes to generate the active catalyst species.
-
Loading: Charge the main reaction vial with the Aryl Bromide and Base. If solids, add them now.
-
Addition: Add the Fluorinated Aniline and the pre-formed Catalyst solution via syringe. Add remaining solvent to reach a concentration of 0.2 M.
-
Degassing: Sparge the solution with Argon for 5 minutes.
-
Reaction: Seal the vial and heat to 100°C for 12-18 hours.
-
Validation: Monitor by LC-MS. Look for the disappearance of the bromide. Note: Fluorinated anilines often have low UV absorbance; rely on MS signal.
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Part 4: Toxicology & Safety Profiling
The Quinone Imine Alert
While fluorine blocks metabolism, it can paradoxically increase toxicity if placed incorrectly.
Mechanism: If a fluorinated aniline retains a hydrogen at the para or ortho position relative to the amine, CYP450 can hydroxylate that position. The resulting aminophenol can be oxidized to a Quinone Imine , a highly reactive Michael acceptor.
-
Risk: Covalent binding to hepatic proteins (hepatotoxicity).
-
Mitigation: Perform a "Glutathione (GSH) Trapping" assay early in the cascade. If GSH adducts are observed (+307 Da shift), consider blocking the hydroxylation site with a second fluorine or a methyl group.
Figure 2: Bioactivation pathway of anilines leading to reactive Quinone Imines.
Part 5: Medicinal Chemistry Case Studies
Linezolid (Zyvox)
-
Structure: Contains a 3-fluoro-4-morpholinoaniline core.
-
Role of Fluorine: The fluorine atom at the 3-position (meta to the amine linkage) serves two purposes:
-
Electronic: It lowers the electron density of the aromatic ring, influencing the redox potential.
-
Safety: It aids in avoiding the formation of mutagenic metabolites common in non-fluorinated analogues.
-
Gefitinib (Iressa)
-
Structure: 3-chloro-4-fluoroaniline moiety.
-
Role of Fluorine: The 4-fluoro substituent blocks the primary site of metabolic oxidation (para-position), significantly improving the pharmacokinetic profile compared to the non-fluorinated precursor.
References
-
Hagmann, W. K. (2008).[2] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
FDA Approved Drug Products. (2024). U.S. Food and Drug Administration.[2] Link
Sources
Strategic Sourcing & Technical Profile: 2-Ethoxy-3,4-difluoroaniline
Executive Summary
2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1) is a specialized fluorinated building block primarily utilized in the synthesis of kinase inhibitors (specifically targeting the MAPK/ERK pathway) and advanced agrochemicals.[1] Its structural value lies in the ortho-ethoxy group, which provides steric shielding to the aniline nitrogen while modulating lipophilicity (LogP), and the 3,4-difluoro motif, which enhances metabolic stability against oxidative metabolism.[1]
This guide serves as a technical dossier for researchers and procurement managers, moving beyond simple catalog listings to analyze the synthesis-driven cost structure, impurity profiles, and strategic sourcing options.
Chemical Identity & Technical Profile
| Feature | Specification |
| Chemical Name | 2-Ethoxy-3,4-difluoroaniline |
| CAS Number | 153653-27-1 |
| Molecular Formula | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol |
| Appearance | Pale yellow to brown oil or low-melting solid (dependent on purity) |
| Boiling Point | ~240°C (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water |
| Key Structural Role | Bioisostere for 2-chloro/2-methyl anilines; Fluorine increases metabolic half-life.[1] |
Medicinal Chemistry Context
The 2-ethoxy group acts as a "gatekeeper," forcing the aniline nitrogen into specific torsion angles often required for binding in the ATP-binding pocket of kinases.[1] The 3,4-difluoro substitution pattern withdraws electron density, lowering the pKa of the aniline nitrogen, which can reduce non-specific binding and improve oral bioavailability.[1]
Market Analysis: Suppliers & Price
Current Market Status: Niche / Custom Synthesis. Unlike commodity anilines (e.g., 3,4-difluoroaniline), the 2-ethoxy derivative is not widely stocked in bulk.[1] It is typically a "Make-to-Order" item for scales >100g.[1]
Verified & Potential Suppliers
-
Primary Source: Matrix Scientific (USA) – Confirmed listing.
-
Secondary Sources (Aggregators): Apollo Scientific (UK), Enamine (Ukraine/USA), Combi-Blocks (USA).[1]
-
China Origin: Specialized fluorochemistry vendors in Shandong/Jiangsu provinces often supply the crude intermediate.
Price Estimation Model (Q4 2025)
Pricing is volatile and dependent on the cost of the starting material (2,3,4-trifluoronitrobenzene).[1]
| Scale | Estimated Price Range (USD) | Lead Time | Strategic Note |
| R&D (1g - 5g) | $450 - $850 | 1-2 Weeks | High markup for catalog handling.[1] |
| Pilot (100g) | $2,500 - $4,000 | 4-6 Weeks | "Make vs. Buy" threshold.[1] |
| Mfg (>1kg) | $1,800 - $2,500 / kg | 8-12 Weeks | Requires negotiated contract.[1] |
Technical Procurement: The "Make vs. Buy" Decision
To validate the price, one must understand the synthesis. The cost driver is regioselectivity .
Synthesis Pathway Analysis
The primary industrial route utilizes Nucleophilic Aromatic Substitution (SnAr) followed by reduction.
-
Starting Material: 2,3,4-Trifluoronitrobenzene (Expensive, ~$500/kg).
-
Step 1 (Ethoxylation): Reaction with Sodium Ethoxide (NaOEt).
-
Step 2 (Reduction): Hydrogenation (H₂/Pd-C) or Iron/Acid reduction.[1]
Visualizing the Workflow & Impurity Risks
Caption: Synthesis pathway highlighting the critical regioselectivity challenge. Uncontrolled SnAr conditions lead to "Impurity A," which is difficult to separate from the target.
Quality Assurance Specifications
When ordering, you must specify:
-
Purity: >98% (HPLC).
-
Regio-isomer Limit: <0.5% of 4-ethoxy-2,3-difluoroaniline (Critical for biological data consistency).[1]
-
Water Content: <0.5% (Anilines oxidize faster when wet).
Handling & Safety Protocol
Hazard Class: Toxic / Irritant (Based on fluoroaniline class properties).
-
Acute Toxicity: Toxic if swallowed or in contact with skin (H301, H311). Fluorinated anilines are known methemoglobinemia inducers.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines darken (oxidize) upon exposure to air and light.[1]
Self-Validating Handling Workflow
Caption: Standard Operating Procedure (SOP) for handling air-sensitive fluoroanilines to maintain purity and safety.
References
-
PubChem. 3-Ethoxy-2,4-difluoroaniline (Isomer Reference).[1] National Library of Medicine. Available at: [Link](Note: Used for structural property validation of the isomer class).[1]
-
Google Patents. Process for preparing difluoroanilines (General Method). WO1991017138A1. Available at: [1]
Sources
Navigating the Physicochemical Landscape of Fluorinated Anilines: A Technical Guide to the Melting and Boiling Points of 2-Ethoxy-3,4-difluoroaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Fluorinated Anilines in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy to modulate their pharmacokinetic and pharmacodynamic profiles.[1] Difluoroaniline derivatives, in particular, are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory and anti-cancer agents. The physical state of these intermediates—solid or liquid—at various temperatures, dictated by their melting and boiling points, has profound implications for reaction setup, solvent selection, purification techniques, and ultimately, the scalability of a synthetic route.[2]
This guide focuses on 2-Ethoxy-3,4-difluoroaniline, a member of a class of compounds with significant potential in drug development. While specific data for this isomer is scarce, a wealth of information can be gleaned from its structural analogues.
Physicochemical Properties of Isomeric Difluoroanilines and Ethoxy-Difluoroanilines
The melting and boiling points of aromatic compounds are highly sensitive to the nature and position of their substituents. Intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, play a crucial role. In the case of substituted anilines, the amino group allows for hydrogen bonding, while the fluorine and ethoxy groups introduce polarity and alter the molecular symmetry and packing efficiency in the solid state.
The following table summarizes the available data for closely related isomers, providing a valuable reference for estimating the properties of 2-Ethoxy-3,4-difluoroaniline.
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 2,4-Difluoroaniline | 367-25-9 | C₆H₅F₂N | -7.5[3] | 170[3] |
| 3,4-Difluoroaniline | 3863-11-4 | C₆H₅F₂N | 22[4] | 77 @ 7 mmHg[4][5][6] |
| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | -1.9[7] | 188[7] |
| 3-Ethoxy-2,4-difluoroaniline | 1017778-10-7 | C₈H₉F₂NO | Not available | Not available |
| 4-Ethoxy-2,3-difluoroaniline | 189751-13-1 | C₈H₉F₂NO | Not available | Not available |
| 4-Ethoxy-3,5-difluoroaniline | 942615-19-2 | C₈H₉F₂NO | Not available | Not available |
| 2-Ethoxy-3,5-difluoroaniline | 1017779-76-8 | C₈H₉F₂NO | Not available | Not available |
Analysis of Isomeric Trends:
The data reveals that even minor changes in the substitution pattern can significantly impact the melting and boiling points. For instance, the difference in the melting points of 2,4-difluoroaniline (-7.5 °C) and 3,4-difluoroaniline (22 °C) highlights the influence of molecular symmetry on crystal lattice packing. The introduction of an ethoxy group is expected to increase the molecular weight and polarizability, which would generally lead to higher boiling points compared to their non-ethoxylated counterparts.
Experimental Determination of Melting and Boiling Points
For novel compounds like 2-Ethoxy-3,4-difluoroaniline, or when verifying the purity of a synthesized batch, experimental determination of the melting and boiling points is essential.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a widely used and reliable technique.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds available in small quantities, a micro boiling point determination method is appropriate.
Protocol: Micro Boiling Point Determination
-
Sample Preparation: Place a few drops of the liquid sample into a small test tube or a fusion tube.
-
Capillary Insertion: Take a melting point capillary tube and seal one end. Place the sealed capillary, open end down, into the liquid in the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: Continue heating until the bubbling is rapid and continuous. Then, remove the heat source and allow the bath to cool slowly.
-
Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Caption: Workflow for Micro Boiling Point Determination.
Theoretical Considerations: Structure-Property Relationships
The melting and boiling points of substituted anilines are governed by a complex interplay of molecular structure and intermolecular forces.
-
Hydrogen Bonding: The -NH₂ group is a hydrogen bond donor and acceptor, leading to strong intermolecular attractions and, consequently, higher boiling points compared to non-hydrogen bonding analogues of similar molecular weight.
-
Dipole-Dipole Interactions: The C-F and C-O bonds are polar, creating molecular dipoles. The overall dipole moment of the molecule depends on the relative orientation of these bonds. Stronger dipole moments lead to stronger intermolecular forces and higher boiling points.
-
Van der Waals Forces: These forces increase with molecular size and surface area. The addition of an ethoxy group to a difluoroaniline molecule increases its molecular weight and size, which is expected to raise the boiling point.
-
Molecular Symmetry and Crystal Packing: For melting points, molecular symmetry is a critical factor. Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in a higher melting point. This is a likely explanation for the significantly higher melting point of 3,4-difluoroaniline compared to 2,4-difluoroaniline.
Caption: Key Factors Influencing Melting and Boiling Points.
Conclusion: Practical Implications for the Researcher
While the precise melting and boiling points of 2-Ethoxy-3,4-difluoroaniline remain to be experimentally determined and reported, this guide provides a robust framework for the modern researcher. By understanding the properties of related isomers, mastering the experimental techniques for their determination, and appreciating the underlying theoretical principles, scientists and drug development professionals can effectively handle and utilize this and other novel fluorinated anilines in their synthetic endeavors. The accurate determination of these fundamental physical properties is a cornerstone of good laboratory practice, ensuring reproducibility, aiding in purification, and facilitating a smooth transition from laboratory-scale synthesis to larger-scale production.
References
-
National Center for Biotechnology Information. (n.d.). 2,4-Difluoroaniline. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
- Vervoort, J., van der Walle, H., Briedé, J. J., van der Laarse, W. J., van der Gen, A., Vermeulen, N. P., & Commandeur, J. N. (2001). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. Toxicology and Applied Pharmacology, 171(3), 195–206.
-
National Center for Biotechnology Information. (n.d.). 3-Ethoxy-2,4-difluoroaniline. PubChem Compound Database. Retrieved from [Link]
- Tressler, C. M., & Zondlo, N. J. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(14), 5434.
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
- Barata-Vallejo, S., & Al-Kaysi, R. O. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12089–12099.
-
PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline. Retrieved from [Link]
- Scherer, M., Garscha, U., Schwing, A., Fischer, K., Kallenborn, S., Barz, M., ... & Werz, O. (2021). Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood. Journal of Controlled Release, 330, 10-21.
-
SIELC Technologies. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]
Sources
- 1. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 3,4-Difluoroaniline | 3863-11-4 [chemicalbook.com]
- 5. 3,4-Difluoroaniline 99 3863-11-4 [sigmaaldrich.com]
- 6. 3,4-Difluoranilin 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
Methodological & Application
synthesis of kinase inhibitors using 2-Ethoxy-3,4-difluoroaniline
Application Note: High-Efficiency Synthesis of Novel Kinase Inhibitors Utilizing 2-Ethoxy-3,4-difluoroaniline
Executive Summary & Strategic Importance
This application note details the protocol for utilizing 2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1) as a privileged nucleophile in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).
In medicinal chemistry, the 2-ethoxy-3,4-difluorophenyl moiety acts as a critical bioisostere. The 2-ethoxy group introduces steric bulk that forces the aniline ring out of coplanarity, often improving selectivity for the ATP-binding pocket of kinases like EGFR (T790M mutants) , VEGFR , and ZAP-70 . Meanwhile, the 3,4-difluoro substitution blocks metabolic hotspots (preventing hydroxylation) and modulates the electronic density of the aromatic ring, enhancing the acidity of the NH proton for stronger hydrogen bonding with the kinase hinge region.
This guide covers two core workflows:
-
Upstream Synthesis: Preparation of the aniline from fluorinated nitrobenzene precursors.
-
Downstream Coupling: Installation of the aniline onto Quinazoline (EGFR-type) and Pyrimidine (JAK/Zap70-type) scaffolds.
Chemical Properties & Handling
| Property | Specification | Critical Note |
| IUPAC Name | 2-Ethoxy-3,4-difluoroaniline | Distinct from 3-ethoxy-2,4-difluoro isomer. |
| CAS Number | 153653-27-1 | Verify Certificate of Analysis (CoA) for isomer purity. |
| Molecular Weight | 173.16 g/mol | -- |
| Appearance | Pale brown solid/oil | Oxidizes rapidly; store under Argon/Nitrogen. |
| Basicity (pKa) | ~3.5 - 4.0 (Est.) | Reduced nucleophilicity due to F-withdrawals; requires forcing conditions or catalysis. |
| Solubility | DMSO, MeOH, DCM | Poor solubility in non-polar alkanes. |
Part A: Synthesis of the Reagent (2-Ethoxy-3,4-difluoroaniline)
Rationale: While commercially available, high-purity (>99%) material is often required for late-stage GMP coupling. In-house synthesis ensures control over the regioisomer profile.
Reaction Scheme
The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (
Figure 1: Synthetic route to 2-Ethoxy-3,4-difluoroaniline targeting the activated ortho-position.
Detailed Protocol
Step 1: Regioselective Ethoxylation
-
Charge: A reactor with 2,3,4-Trifluoronitrobenzene (1.0 eq) and anhydrous Ethanol (10V).
-
Cool: Lower temperature to -20°C to maximize regioselectivity (kinetic control favors substitution at the 2-position over the 4-position due to the "ortho-effect" and coordination with the nitro group, though 4-substitution is a major risk at higher temps).
-
Addition: Add Sodium Ethoxide (NaOEt) (1.05 eq, 21% wt in EtOH) dropwise over 2 hours.
-
Critical Process Parameter (CPP): Exotherm control. Keep internal temp < -10°C.
-
-
Monitor: Check by HPLC. Target < 2% unreacted SM and < 5% of the 4-ethoxy isomer (impurity).
-
Workup: Quench with dilute HCl. Extract with Ethyl Acetate.[1][2][3] Wash with brine.[1] Concentrate to yield the nitro-intermediate.[4]
Step 2: Hydrogenation
-
Charge: Nitro-intermediate (1.0 eq) in Methanol (10V). Add 10% Pd/C (5 wt% loading).
-
Reaction: Hydrogenate at 30 psi (2 bar)
at ambient temperature for 4 hours. -
Filtration: Filter through Celite to remove catalyst (Pyrophoric hazard!).
-
Purification: If the isomer ratio in Step 1 was poor, purify via silica gel chromatography (Hexane/EtOAc) here. The aniline isomers are often easier to separate than nitro isomers.
Part B: Synthesis of Kinase Inhibitors (Coupling Protocols)
This section describes using the aniline to build the final drug scaffold. We focus on the 4-anilinoquinazoline core (e.g., Gefitinib/Erlotinib analogs).
Workflow Diagram
Figure 2: Convergent coupling strategies for quinazoline-based inhibitors.
Protocol 1: Standard Thermal Coupling ( )
Best for: Standard quinazoline cores where the 4-position is activated by the N1 nitrogen.
-
Preparation: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 2-Ethoxy-3,4-difluoroaniline (1.1 eq) in Isopropanol (iPrOH) (15 mL/g).
-
Reaction: Heat to Reflux (82°C) for 3–6 hours.
-
Observation: The product often precipitates as the hydrochloride salt (yellow solid) as the reaction proceeds.
-
-
Completion: Monitor by TLC (DCM/MeOH 95:5) or LC-MS.
-
Workup:
-
Cool to room temperature.[1]
-
Filter the precipitate.
-
Wash the cake with cold iPrOH and diethyl ether.
-
-
Free Basing (Optional): If the HCl salt is too hygroscopic, suspend in EtOAc and wash with saturated
. Dry organic layer and concentrate.[1]
Protocol 2: Buchwald-Hartwig Amination
Best for: Deactivated scaffolds (e.g., 3-cyanoquinolines) or when the aniline is sterically hindered by the 2-ethoxy group.
-
Reagents: Combine Scaffold (1.0 eq), Aniline (1.2 eq),
(2.0 eq), (5 mol%), and XPhos (10 mol%) in 1,4-Dioxane . -
Conditions: Degas with Argon for 10 mins. Heat at 100°C in a sealed tube for 12 hours.
-
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (0-5% MeOH in DCM).
Critical Process Parameters & Troubleshooting
| Parameter | Issue | Solution |
| Regioselectivity (Step A) | Formation of 4-ethoxy isomer (para-substitution). | Maintain temp < -20°C during NaOEt addition. Use non-polar co-solvents (Toluene) to enhance ortho-coordination. |
| Coupling Conversion (Step B) | Incomplete reaction due to steric hindrance of 2-OEt. | Switch from iPrOH to 2-Butanol (higher reflux temp: 99°C) or use Protocol 2 (Pd-catalysis). |
| Impurity Profile | Aniline oxidation (darkening). | Store aniline under Argon at 4°C. Use freshly distilled aniline for coupling. |
References
-
Synthesis of Fluorinated Anilines: Method of preparing 2,4-difluoroaniline.[4] EP0001825A1. (Foundational chemistry for SNAr on fluoronitrobenzenes).
-
Quinazoline Coupling Chemistry: Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 2019. (Describes the standard iPrOH coupling protocol).
-
Reactivity of Alkoxy-Anilines: The Reactivity of 2-Ethoxy-4-Chloroquinazoline... ResearchGate, 2025. (Context on ethoxy-substituted quinazoline reactivity).
-
General Kinase Inhibitor Synthesis: Synthesis and Biological Evaluation of 2,4-diaminopyrimidines. PubMed, 2015. (Alternative scaffold coupling).
Disclaimer: This protocol is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat) due to the toxicity of fluorinated anilines and kinase inhibitors.
Sources
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity | El-Hashash | Global Journal of Health Science | CCSE [ccsenet.org]
- 4. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
reaction conditions for diazotization of 2-Ethoxy-3,4-difluoroaniline
This Application Note and Protocol guide details the optimized reaction conditions for the diazotization of 2-Ethoxy-3,4-difluoroaniline .
The presence of the 2-ethoxy group (electron-donating, lipophilic) and 3,4-difluoro substitution (electron-withdrawing, lipophilic) creates a unique solubility and reactivity profile. Standard aqueous protocols often fail due to the hydrophobicity of the substrate, leading to incomplete reaction or tar formation. This guide presents two optimized protocols: a Modified Aqueous Method (using co-solvents) and a Non-Aqueous Method (for anhydrous applications).
Executive Summary
-
Target Molecule: 2-Ethoxy-3,4-difluoroaniline (CAS: 1017778-10-7).
-
Reaction Product: 2-Ethoxy-3,4-difluorobenzenediazonium salt.
-
Key Challenge: The substrate exhibits poor water solubility due to the ethoxy and fluoro groups. Standard HCl/Water methods result in heterogeneous mixtures and low yields.
-
Solution: Use of Glacial Acetic Acid (AcOH) as a co-solvent in aqueous protocols, or Alkyl Nitrites in organic solvents for anhydrous needs.
Chemical Basis & Mechanism
The diazotization proceeds via the attack of the nitrosonium ion (
-
Electronic Effects: The 3,4-difluoro pattern withdraws electron density, reducing the basicity of the amine (
). This requires a high concentration of acid to prevent the formation of triazenes (coupling of diazonium salt with unreacted amine). -
Steric/Solubility Effects: The ortho-ethoxy group provides steric bulk and significant lipophilicity. In pure aqueous acid, the amine forms an insoluble hydrochloride salt that coats unreacted material, stopping the reaction.
-
Stability: The resulting diazonium salt is stabilized by the resonance donation of the ortho-ethoxy group but is thermally sensitive. Decomposition leads to the corresponding phenol or fluoro-biphenyls.
Reaction Scheme
The transformation involves the generation of nitrous acid in situ or the use of an organic nitrite ester.
Critical Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | -5°C to +5°C | Prevents thermal decomposition of the unstable diazonium salt (dediazoniation). |
| Acid Stoichiometry | 2.5 – 3.0 equivalents | Excess acid prevents "diazo-coupling" side reactions with unreacted amine. |
| Solvent System | AcOH : H₂O (1:1 to 3:1) | Critical: Acetic acid ensures the lipophilic aniline remains in solution/fine suspension. |
| Nitrite Source | NaNO₂ (1.05 – 1.1 equiv) | Slight excess ensures complete conversion; monitor with starch-iodide paper. |
| Agitation | High Shear / Vigorous | Essential to maintain homogeneity, especially if the salt precipitates. |
Experimental Protocols
Protocol A: Modified Aqueous Method (Recommended for Scale-Up)
Best for: Subsequent hydrolysis (phenol synthesis), reduction (hydrazine synthesis), or aqueous Sandmeyer reactions.
Reagents:
-
2-Ethoxy-3,4-difluoroaniline (10 mmol, ~1.73 g)
-
Hydrochloric Acid, 37% (30 mmol, ~2.5 mL)
-
Glacial Acetic Acid (10 mL)
-
Sodium Nitrite (11 mmol, 0.76 g) dissolved in minimal water (2 mL)
-
Urea (optional, for quenching excess nitrite)
Step-by-Step Procedure:
-
Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and overhead stirrer, dissolve the aniline in Glacial Acetic Acid (10 mL) . Stir until a clear solution is obtained.
-
Acidification: Cool the solution to 10°C. Slowly add conc. HCl (2.5 mL) dropwise. Note: A thick slurry of the hydrochloride salt may form. This is normal.
-
Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath or cryostat.
-
Diazotization: Add the NaNO₂ solution dropwise via an addition funnel.[2] The addition rate must be controlled to keep the internal temperature below 5°C .
-
Observation: The slurry should thin out as the amine salt converts to the soluble diazonium salt.
-
-
Post-Stirring: Stir at 0°C for 30–45 minutes.
-
Validation: Spot a drop of the reaction mixture onto Starch-Iodide paper .
-
Result: Immediate blue/black color indicates excess nitrous acid (Reaction Complete).[2]
-
If Negative: Add 5-10% more NaNO₂ solution and stir for 10 mins.
-
-
Quenching (Optional): If a large excess of nitrite is present, add small amounts of solid Urea until the starch-iodide test is negative.
-
Usage: Use the cold diazonium solution immediately for the next step.
Protocol B: Non-Aqueous / Anhydrous Method
Best for: Anhydrous Sandmeyer reactions, Balz-Schiemann fluorination, or C-C coupling in organic solvents.
Reagents:
-
2-Ethoxy-3,4-difluoroaniline (10 mmol)
-
tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5 equiv)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (1.5 equiv) [For isolation of stable BF4 salt]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: Dissolve the aniline in dry DCM or MeCN under an inert atmosphere (Nitrogen/Argon).
-
Cooling: Cool the solution to -10°C .
-
Acid Addition: Add BF₃·OEt₂ dropwise. (Caution: Exothermic).
-
Nitrite Addition: Add tert-Butyl Nitrite dropwise over 15 minutes, maintaining temperature < 0°C.
-
Precipitation: The diazonium tetrafluoroborate salt often precipitates as a solid.
-
Isolation: Dilute with cold diethyl ether or pentane to maximize precipitation. Filter rapidly and wash with cold ether.
-
Safety Note: Dry diazonium salts are shock-sensitive. Keep wet or use immediately.[3]
-
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and workflow for the diazotization process.
Caption: Workflow selection for diazotization based on solubility and downstream application requirements.
Safety & Troubleshooting
Hazard Identification
-
Substrate Toxicity: Fluoroanilines are toxic by inhalation, ingestion, and skin contact (H301, H311, H331). Use a fume hood and double nitrile gloves.
-
Diazonium Instability: The diazonium intermediate is energetic. Do not let the reaction temperature rise above 10°C during formation. If drying the salt (Protocol B), use a blast shield.
-
HF Generation: Thermal decomposition of fluorinated diazonium salts can release Hydrogen Fluoride (HF). Keep Calcium Gluconate gel nearby.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Amine insolubility (clumping). | Increase AcOH ratio; use mechanical stirring; ensure fine particle size before adding acid. |
| Tar/Oil Formation | Temperature too high (>10°C). | Cool to -5°C; add nitrite slower.[2] |
| No Blue on Starch Paper | Insufficient Nitrite. | Add NaNO₂ in 5% increments until endpoint persists for 5 mins. |
| Violent Gas Evolution | Decomposition (N₂ loss). | Reaction is too warm. Cool immediately. |
References
-
BenchChem. (2025). Technical Support Center: Synthesis of 2,4-Difluoroaniline and Diazotization Protocols. Retrieved from
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 3,4-Difluoroaniline. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46737643: 3-Ethoxy-2,4-difluoroaniline.[5] Retrieved from
-
O'Neil, M.J. (Ed.).[5] (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (General reference for Diazotization of substituted anilines).
-
Browne, D. L., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Journal of Flow Chemistry. Retrieved from
Sources
Application Note: High-Fidelity Buchwald-Hartwig Amination Protocols for 2-Ethoxy-3,4-difluoroaniline
Abstract & Strategic Importance
2-Ethoxy-3,4-difluoroaniline (CAS: 1098363-88-0) is a critical pharmacophore in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting EGFR and VEGFR pathways (e.g., Vandetanib analogs, ZG-04).
However, incorporating this moiety via Buchwald-Hartwig amination presents a dual-challenge :
-
Steric Hindrance: The ortho-ethoxy group creates significant steric bulk, impeding the approach of the amine to the palladium center.
-
Electronic Deactivation: The 3,4-difluoro substitution pattern exerts a strong inductive effect (
), significantly lowering the nucleophilicity of the amino group compared to standard anilines.
This guide provides validated protocols to overcome these barriers, moving beyond "standard" conditions to utilize Third- and Fourth-Generation Buchwald Precatalysts designed specifically for difficult anilines.
Mechanistic Insight & Catalyst Selection
To successfully couple 2-Ethoxy-3,4-difluoroaniline, one must understand the failure modes of traditional catalysts (e.g., Pd(PPh
The Kinetic Bottleneck
In the catalytic cycle, the rate-determining step (RDS) for electron-deficient anilines is often amine binding or reductive elimination .
-
Standard Ligands: Lack the electron richness to stabilize the oxidative addition complex and the steric bulk to force reductive elimination.
-
The Solution: Dialkylbiarylphosphine ligands (Buchwald Ligands).
Ligand Decision Matrix
For this specific substrate, we prioritize ligands that create a vacant coordination site (monoligated Pd species) and facilitate the binding of weak nucleophiles.
| Ligand | Role in this Protocol | Recommendation |
| BrettPhos | Excellent for primary amines; promotes mono-arylation. | Primary Choice |
| RuPhos | Exceptional for high steric hindrance; prevents | Secondary Choice (if BrettPhos fails) |
| XPhos | Good general-purpose ligand for unactivated aryl chlorides. | Alternative |
| BINAP | Older generation; effective only if the electrophile is highly activated (e.g., chloropyrimidines). | Scale-Up / Cost-Down |
Visualization: Ligand Selection Workflow
Figure 1: Decision tree for selecting the optimal catalytic system based on the electrophilic coupling partner.
Experimental Protocols
Protocol A: The "Gold Standard" (BrettPhos Pd G4)
Best for: High-value synthesis, medicinal chemistry (mg to g scale), and unactivated aryl chlorides.
Rationale: The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at low temperatures, crucial for preventing dehalogenation of the electrophile before the weak amine can bind.
Materials:
-
Nucleophile: 2-Ethoxy-3,4-difluoroaniline (1.2 equiv)
-
Electrophile: Aryl/Heteroaryl Chloride (1.0 equiv)
-
Catalyst: BrettPhos Pd G4 (CAS: 1470372-59-8) (1–3 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Cs
CO (2.0 equiv for sensitive substrates) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under active Nitrogen flow on a Schlenk line, charge a reaction vial with the Electrophile (1.0 mmol), 2-Ethoxy-3,4-difluoroaniline (1.2 mmol, 208 mg), and NaOtBu (1.4 mmol, 135 mg).
-
Catalyst Addition: Add BrettPhos Pd G4 (0.02 mmol, 2 mol%).
-
Note: If using G3 or Pd(OAc)
/Ligand, premixing is required. G4 allows direct addition.
-
-
Solvation: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration). Seal the vial with a crimp cap/Teflon septum.
-
Reaction: Heat to 80–100 °C for 4–12 hours.
-
Monitoring: Check LCMS at 2 hours. If conversion is low, raise temperature to 110 °C.
-
-
Workup: Cool to Room Temperature (RT). Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate in vacuo.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: The "Heterocycle" Method (BINAP)
Best for: Coupling with electron-deficient heterocycles (e.g., 4-chloro-6,7-dimethoxyquinazoline) where the electrophile is highly reactive.
Rationale: Activated chloro-heterocycles undergo oxidative addition easily. The bidentate BINAP ligand stabilizes the Pd center and is sufficient for these facile couplings, offering a significant cost advantage.
Materials:
-
Catalyst System: Pd(OAc)
(5 mol%) + rac-BINAP (7.5 mol%) -
Base: Cs
CO (2.5 equiv) -
Solvent: Toluene or DMF (if solubility is an issue)
Step-by-Step Methodology:
-
Pre-complexation: In a vial, mix Pd(OAc)
and BINAP in Toluene (2 mL) under inert atmosphere. Stir at RT for 10 mins until the solution turns orange/red (formation of active catalyst). -
Substrate Addition: Add the Heteroaryl Chloride (1.0 mmol), 2-Ethoxy-3,4-difluoroaniline (1.1 mmol), and Cs
CO (2.5 mmol). -
Reaction: Heat to 100 °C for 16 hours.
-
Note: Cs
CO is a weaker base than NaOtBu and requires higher temperatures/longer times but tolerates functional groups (esters, nitriles) better.
-
-
Workup: Standard EtOAc/Water extraction.
Troubleshooting & Optimization (Self-Validating Systems)
If the reaction fails, use the following table to diagnose the mechanism of failure based on crude LCMS data.
| Observation (LCMS) | Diagnosis | Corrective Action |
| Starting Material (Ar-Cl) remains unreacted. | Oxidative Addition failure. | Switch to BrettPhos or XPhos . Increase Temp to 110°C. |
| Ar-Cl consumed, but "Reduced" product (Ar-H) forms. | Switch to RuPhos (prevents | |
| Product forms but yield is low (<30%); Amine remains. | Catalyst poisoning or Amine binding failure. | Increase catalyst loading to 5 mol%. Switch base to K |
| Dimerization of the Amine. | Oxidation of the aniline. | Ensure strictly inert atmosphere (O |
Visualization: The Catalytic Cycle & Critical Path
Figure 2: Catalytic cycle highlighting the Amine Binding step, which is hindered by the ortho-ethoxy group and low nucleophilicity of the difluoro-aniline.
Safety & Handling
-
Fluorinated Anilines: 2-Ethoxy-3,4-difluoroaniline can be toxic if absorbed through the skin. Wear double nitrile gloves.
-
Base Hazards: NaOtBu is moisture-sensitive and caustic. Handle in a desiccator or glovebox.
-
Palladium Residues: Pd species are heavy metals. All aqueous waste must be segregated into heavy metal waste streams.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
- Maiti, D., et al. (2011). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." Chemical Science. (Mechanistic basis for ligand selection).
-
WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" (Practical guide for base/solvent selection).
-
BenchChem. "Overcoming Low Yields in Reactions with Electron-Deficient Anilines." (Troubleshooting protocols).
Sources
nucleophilic aromatic substitution using 2-Ethoxy-3,4-difluoroaniline
Application Note: High-Fidelity Protocols Using 2-Ethoxy-3,4-difluoroaniline
Executive Summary & Strategic Utility
This guide details the operational protocols for utilizing 2-Ethoxy-3,4-difluoroaniline (CAS: Specific isomer analogs often fall under 1017778-10-7 family) in Nucleophilic Aromatic Substitution (
In modern medicinal chemistry, particularly within the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and HER2, this fluorinated aniline serves as a critical nucleophilic building block . The specific arrangement of the ethoxy group (C2) and fluorine atoms (C3, C4) provides a unique electronic and steric profile that modulates potency and metabolic stability.[1]
Critical Distinction:
-
Primary Application (Nucleophile): The aniline nitrogen (
) acts as the nucleophile to displace a leaving group (Cl, F) on an electron-deficient heteroaryl ring (e.g., quinazoline, pyrimidine).[1] -
Secondary Consideration (Substrate Stability): The fluorine atoms on the aniline ring itself are resistant to displacement due to the electron-rich nature of the amino-substituted ring, ensuring scaffold integrity during coupling.[1]
Chemical Profile & Reactivity Landscape
Electronic Architecture
The reactivity of 2-Ethoxy-3,4-difluoroaniline is governed by the interplay between the electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).[1]
| Substituent | Position | Effect on Ring | Effect on |
| Amino ( | C1 | Strong Donation (+M) | Primary Nucleophile |
| Ethoxy ( | C2 | Donation (+M) & Steric Bulk | Increases electron density; slight steric hindrance to |
| Fluorine ( | C3, C4 | Withdrawal (-I) / Donation (+M) | Lowers |
Implication for Protocols:
The inductive withdrawal by the two fluorine atoms renders the amino group less nucleophilic than simple aniline. Consequently, standard
Mechanism of Action: The "Forward"
The target reaction follows an Addition-Elimination pathway.[2] The aniline attacks the ipso-carbon of an electron-deficient heterocycle (e.g., 4-chloroquinazoline), forming a Meisenheimer complex, followed by the expulsion of chloride and re-aromatization.[1]
Visualization: Reaction Pathway & Logic[1]
The following diagram illustrates the decision matrix and mechanistic flow for coupling this aniline scaffold.
Figure 1: Strategic workflow for coupling 2-Ethoxy-3,4-difluoroaniline. The choice of pathway depends on the electrophilicity of the coupling partner.
Detailed Experimental Protocols
Protocol A: Standard Thermal Coupling (High-Yield)
Application: Coupling with highly reactive electrophiles (e.g., 4-chloro-6,7-dimethoxyquinazoline).[1] Rationale: The use of a protic solvent (alcohol) stabilizes the transition state/leaving group via H-bonding.[1]
Reagents:
-
2-Ethoxy-3,4-difluoroaniline (1.0 equiv)[1]
-
Heteroaryl Chloride (1.05 equiv)[1]
-
Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH)[1]
-
Base: None initially (or DIPEA if acid-sensitive)[1]
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Heteroaryl Chloride (1.05 eq) in iPrOH (10 volumes).
-
Addition: Add 2-Ethoxy-3,4-difluoroaniline (1.0 eq) in one portion.
-
Activation: Heat the mixture to reflux (82°C for iPrOH, 117°C for n-BuOH).
-
Note: The reaction often proceeds via an autocatalytic mechanism where the generated HCl protonates the heteroaryl ring, making it more electrophilic.
-
-
Monitoring: Monitor by HPLC/TLC. Reaction is typically complete in 2–6 hours.
-
Workup (Self-Validating Step): Cool the reaction mixture to 0–5°C. The product (often the hydrochloride salt) should precipitate out.
-
Isolation: Filter the solid. Wash with cold iPrOH and diethyl ether.
-
Free Basing (Optional): If the free base is required, suspend the salt in EtOAc and wash with saturated
.
Protocol B: Acid-Catalyzed Coupling (For Sluggish Reactants)
Application: When the aniline nucleophilicity is insufficient due to the inductive effect of the two fluorines.
Modifications:
-
Solvent: 2-Butanol or Dioxane.[1]
-
Catalyst: 4.0 M HCl in Dioxane (0.1 equiv) or p-TsOH (0.1 equiv).
-
Mechanism: Protonation of the electrophile's ring nitrogen significantly lowers the LUMO energy, inviting attack from the fluorinated aniline.
Protocol C: Substrate Stability Check (Negative Control)
Objective: To verify that the fluorine atoms on the aniline ring are not being displaced (Regioselectivity confirmation).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Fluorine atoms reduce | Switch solvent to n-Butanol and increase temp to 110°C. Add 0.5 eq HCl catalyst. |
| Regioisomer Impurities | Attack at wrong carbon on electrophile. | Lower temperature to 60°C and extend reaction time (Kinetic control). |
| Product Oiling Out | Solubility issues in alcohol. | Switch to DMF or DMAc with DIPEA (Base) at 90°C. Precipitate with water during workup.[1] |
| Darkening/Tarry Mix | Oxidation of aniline. | Degas solvents with |
Scientific Grounding & References
The protocols above are synthesized from established methodologies in nucleophilic aromatic substitution and kinase inhibitor synthesis.
-
Mechanism of
: The concerted vs. stepwise nature of these reactions is a subject of modern study.[3] For electron-deficient rings, the addition-elimination pathway is dominant.[1]-
Reference: Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature (2016).[1]
-
-
Fluoroaniline Synthesis & Properties: Understanding the stability of the difluoro-motif is crucial.
-
Kinase Inhibitor Chemistry: The reactivity of anilines with quinazolines is well-documented in the synthesis of Gefitinib/Erlotinib analogs.
-
Reference: "The Reactivity of 2-Ethoxy-4-Chloroquinazoline..." SciSpace/ResearchGate.
-
-
Physical Properties: Safety and handling data for difluoroanilines.
-
Reference: Sigma-Aldrich Safety Data Sheet (SDS) for Difluoroanilines.[1]
-
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The fluorinated aniline derivatives can be toxic if inhaled or absorbed through the skin.
Sources
- 1. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity | El-Hashash | Global Journal of Health Science | CCSE [ccsenet.org]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 5. 3,4-Difluoroaniline 99 3863-11-4 [sigmaaldrich.com]
- 6. 3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Difluoroaniline = 97 5509-65-9 [sigmaaldrich.com]
Advanced Application Note: Utilization of 2-Ethoxy-3,4-difluoroaniline in Pharmaceutical Synthesis
Executive Summary
2-Ethoxy-3,4-difluoroaniline is a specialized fluorinated intermediate critical for the development of next-generation small molecule inhibitors, particularly within the tyrosine kinase inhibitor (TKI) class. Its structural uniqueness lies in the synergistic combination of an ortho-ethoxy group (providing steric bulk and lipophilic pocket filling) and a vicinal 3,4-difluoro motif (enhancing metabolic stability by blocking oxidative metabolism at the para- and meta-positions).
This guide details the protocols for utilizing this intermediate in the synthesis of 4-anilinoquinazoline scaffolds (EGFR/VEGFR inhibitors) and fluorinated benzamides . It addresses the specific synthetic challenges posed by the steric hindrance of the ortho-alkoxy group and provides validated analytical methods for quality control.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 2-Ethoxy-3,4-difluoroaniline |
| CAS Number | 153653-27-1 |
| Molecular Formula | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol |
| Appearance | Off-white to pale brown solid or oil (depending on purity) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated; lower than aniline due to F-withdrawal) |
| Key Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral/Dermal) |
Core Application: Synthesis of 4-Anilinoquinazoline Kinase Inhibitors[4][6][9]
The primary pharmaceutical application of 2-Ethoxy-3,4-difluoroaniline is as the nucleophilic partner in SNAr (Nucleophilic Aromatic Substitution) reactions with 4-chloroquinazolines. This reaction builds the core scaffold found in drugs like Gefitinib , Erlotinib , and Vandetanib , but with a modified substitution pattern that alters binding affinity and pharmacokinetic properties.
Mechanistic Insight
The reaction involves the attack of the aniline nitrogen on the electron-deficient C-4 position of the quinazoline ring.
-
Challenge: The ortho-ethoxy group on the aniline creates steric hindrance, potentially reducing nucleophilicity compared to 3-chloro-4-fluoroaniline (used in Gefitinib).
-
Solution: Use of a polar protic solvent (Isopropanol) to stabilize the transition state or a high-boiling ether (1,4-Dioxane) with acid catalysis to protonate the quinazoline nitrogen, activating it for nucleophilic attack.
Detailed Protocol: SNAr Coupling
Objective: Synthesis of N-(2-ethoxy-3,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
2-Ethoxy-3,4-difluoroaniline (1.1 eq)[1]
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)
-
Base (Optional): Triethylamine (TEA) or DIPEA (if using non-acidic conditions)
Step-by-Step Procedure:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-6,7-dimethoxyquinazoline (10 mmol, 2.24 g) in Isopropanol (50 mL).
-
Addition: Add 2-Ethoxy-3,4-difluoroaniline (11 mmol, 1.90 g) in one portion.
-
Note: If the aniline is an oil, rinse the weighing boat with 5 mL IPA to ensure quantitative transfer.
-
-
Reaction: Heat the mixture to reflux (82°C) under an inert atmosphere (N₂ or Ar).
-
Observation: The reaction typically turns yellow/orange. A precipitate (the hydrochloride salt of the product) often forms within 1–2 hours.
-
-
Monitoring: Monitor by HPLC or TLC (System: 5% MeOH in DCM).
-
Endpoint: Disappearance of the quinazoline starting material (typically 3–6 hours).
-
-
Workup (Salt Form): If the HCl salt is desired (often more stable), cool the reaction to room temperature, then to 0°C. Filter the precipitate. Wash the cake with cold IPA (2 x 10 mL) and Diethyl Ether (2 x 20 mL) to remove unreacted aniline.
-
Workup (Free Base): If the free base is required, dilute the reaction mixture with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL). Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Methanol/Water or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
Workflow Diagram (Graphviz)
Caption: Figure 1: Synthetic workflow for the coupling of 2-Ethoxy-3,4-difluoroaniline with a quinazoline core.
Alternative Application: Amide Coupling (Benzamides)
This intermediate is also used to synthesize fluorinated benzamides , a scaffold common in histone deacetylase (HDAC) inhibitors and other anti-inflammatory agents.
Protocol Summary:
-
Activation: React the carboxylic acid partner (e.g., substituted benzoic acid) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 15 minutes.
-
Coupling: Add 2-Ethoxy-3,4-difluoroaniline (1.0 eq).
-
Conditions: Stir at Room Temperature for 12–24 hours.
-
Note: The reduced nucleophilicity of the aniline (due to electron-withdrawing fluorines) makes HATU/DMF superior to EDC/DCM protocols.
-
Analytical Validation & Quality Control
Validating the identity and purity of 2-Ethoxy-3,4-difluoroaniline and its derivatives requires specific attention to the fluorine signals.
NMR Spectroscopy
-
¹H NMR (DMSO-d₆):
-
Ethoxy Group: Look for a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂).
-
Aromatic Protons: Two distinct signals in the 6.5–7.5 ppm region, showing complex splitting due to H-F and F-F coupling.
-
Amine (NH₂): Broad singlet around 5.0 ppm (exchangeable with D₂O).
-
-
¹⁹F NMR:
-
Crucial for confirming the 3,4-difluoro substitution. Expect two multiplets in the range of -130 to -150 ppm . The coupling constants (
) will confirm the vicinal relationship.
-
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm.
QC Decision Tree (Graphviz)
Caption: Figure 2: Quality Control Decision Tree for incoming raw material verification.
Safety & Handling Guidelines
-
Toxicity: Fluorinated anilines are toxic by ingestion and skin absorption. They can induce methemoglobinemia (blue skin discoloration due to oxygen transport failure).
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle only in a fume hood.
-
Storage: Store under nitrogen at 2–8°C. The amine is sensitive to oxidation (turning dark brown) and absorbs CO₂ from the air.
-
Spill Cleanup: Absorb with sand or vermiculite. Do not use bleach (may form toxic chloramines); use a mild soapy solution for surface cleaning.
References
-
Matrix Scientific. (2025).[2] Safety Data Sheet: 2-Ethoxy-3,4-difluoroaniline. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77469 (3,4-Difluoroaniline analogs). Retrieved from
-
Garofalo, A., et al. (2011). "4-Anilinoquinazoline derivatives as EGFR and VEGFR-2 dual inhibitors."[3][4] Bioorganic & Medicinal Chemistry Letters, 21(7), 2106-2110. (Cited for general SNAr coupling conditions of fluorinated anilines).
-
MDPI. (2024). "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors." Molecules. Retrieved from
-
BLD Pharm. (2025). Product Analysis: 2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1).[1][5] Retrieved from
Sources
Application Notes and Protocols: Synthesis of Fluorinated Heterocycles from Aniline Derivatives
Introduction: The Strategic Fusion of Fluorine and Heterocycles
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of molecular design. Heterocyclic moieties are ubiquitous in nature and form the core of approximately 85% of all biologically active compounds.[1] Concurrently, the introduction of fluorine atoms or fluorinated groups into organic molecules has become a powerful tool for fine-tuning their physicochemical and biological properties.[2] The unique characteristics of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly enhance metabolic stability, modulate lipophilicity and bioavailability, and alter the pKa of nearby functional groups.[2][3]
This confluence of properties has led to a surge in FDA-approved drugs that feature a fluorinated heterocyclic core, including blockbuster pharmaceuticals like Sitagliptin (Januvia), Atorvastatin (Lipitor), and Efavirenz.[3] Aniline and its derivatives serve as exceptionally versatile and readily available starting materials for the construction of a vast array of these valuable nitrogen-containing heterocycles. Their inherent nucleophilicity and the reactivity of the aromatic ring provide a robust platform for a variety of cyclization and functionalization strategies.
However, the synthesis of these molecules is not without its challenges. The introduction of fluorine can be complex, and the development of efficient, selective, and scalable synthetic methods is an ongoing area of intensive research.[2] This guide provides an in-depth exploration of field-proven synthetic strategies for preparing fluorinated indoles, quinolines, and benzimidazoles from aniline-based precursors. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer practical insights to empower researchers in this dynamic field.
Synthesis of Fluorinated Indoles: Modern Approaches
The indole framework is a privileged scaffold in medicinal chemistry.[3] Fluorinated indoles, in particular, are sought-after targets. Here, we explore two contemporary, high-efficacy methods starting from aniline derivatives.
Strategy A: Metal-Free Oxidative Dearomatization
This innovative approach bypasses the need for transition metal catalysts, offering a scalable and environmentally benign route to 2-trifluoromethyl indoles from simple anilines.[4] The core of this strategy involves an oxidative dearomatization-enabled condensation of an N-protected aniline with a fluorinated building block, hexafluoroacetylacetone, followed by a cyclization cascade.
Causality and Mechanism: The success of this reaction is critically dependent on the choice of the N-capping group on the aniline starting material; a Boc (tert-butyloxycarbonyl) group has been shown to be particularly effective.[4] The reaction is initiated by the condensation of the aniline with hexafluoroacetylacetone. An oxidant, such as phenyliodine(III) diacetate (PIDA), facilitates an oxidative dearomatization of the aniline ring, which then undergoes an intramolecular cyclization and subsequent rearomatization to furnish the stable indole product.[4][5] The 3-trifluoroacetyl group installed during this process is a versatile handle for further synthetic transformations.[4]
Caption: Oxidative Dearomatization Pathway to Fluorinated Indoles.
Experimental Protocol: Synthesis of tert-butyl 2-(trifluoromethyl)-3-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate [5]
-
Reaction Setup: To a solution of N-Boc-aniline (1.0 equiv) in trifluoroethanol (TFE), add hexafluoroacetylacetone (1.2 equiv).
-
Oxidation: Add phenyliodine(III) diacetate (PIDA) (2.0 equiv) portion-wise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 30-60 minutes).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired fluorinated indole.
Data Summary: Substrate Scope
| Entry | Aniline Substituent (R) | Yield (%) |
| 1 | H | 85 |
| 2 | 3-Me | 88 |
| 3 | 4-OMe | 99 |
| 4 | 3-Cl | 75 |
| 5 | 2-F | 65 |
| 6 | 4-Br | 72 |
Yields are based on published data and may vary.[5]
Strategy B: Gold-Catalyzed Aminofluorination of 2-Alkynylanilines
This method leverages the power of gold catalysis to achieve a tandem cyclization/fluorination of 2-alkynylanilines, providing direct access to 3-fluoroindoles.[6] Gold catalysts act as potent π-acids, activating the alkyne moiety towards intramolecular nucleophilic attack by the aniline nitrogen.
Causality and Mechanism: The reaction proceeds via an initial gold-catalyzed 5-endo-dig cyclization of the 2-alkynylaniline to form an indole intermediate. This step is often highly efficient and can proceed under mild conditions. Following the cyclization, an electrophilic fluorinating agent, typically Selectfluor, is introduced. Selectfluor delivers an electrophilic fluorine species ("F+") that reacts with the electron-rich indole ring, preferentially at the C3 position, to yield the 3-fluoroindole product.[3][6] The process can be performed in a one-pot fashion, enhancing its operational simplicity.[6]
Caption: Gold-Catalyzed Synthesis of 3-Fluoroindoles.
Experimental Protocol: Synthesis of 3-fluoro-2-phenyl-1H-indole [6]
-
Cyclization: In a reaction vial, dissolve 2-(phenylethynyl)aniline (1.0 equiv) in ethanol. Add the gold catalyst (e.g., NaAuCl₄·2H₂O, 2 mol%).
-
Heating: Heat the reaction mixture at reflux and monitor by TLC until the starting material is fully consumed.
-
Fluorination: Cool the mixture to room temperature. Add Selectfluor (1.1 equiv) and stir for an additional 1-2 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the 3-fluoroindole.
Synthesis of Fluorinated Quinolines via Cyclocondensation
The quinoline scaffold is a key component of numerous antimalarial, antibacterial, and anticancer agents. Classical methods like the Skraup and Doebner-von Miller reactions, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions, remain highly relevant for synthesizing quinolines, including fluorinated analogs.[7]
Causality and Mechanism: The reaction begins with the conjugate addition of the aniline nitrogen to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring. The presence of a fluorine atom, an electron-withdrawing group, on the aniline ring deactivates it towards electrophilic substitution. Therefore, harsher acidic conditions or higher temperatures may be required compared to reactions with electron-rich anilines. The position of the fluorine substituent dictates the regioselectivity of the cyclization. Finally, a dehydration and oxidation/aromatization step yields the stable quinoline ring system.[7][8]
Caption: General Mechanism for Fluorinated Quinoline Synthesis.
Experimental Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol [8]
-
Reaction Setup: In a round-bottom flask, add 2-fluoroaniline (1.0 equiv) and ethyl 2-methylacetoacetate (1.1 equiv).
-
Cyclization: Add the mixture dropwise to pre-heated Dowtherm A (a high-boiling solvent) at 250 °C over 30 minutes.
-
Heating: Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. Add petroleum ether to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with petroleum ether, and dry under vacuum to obtain the fluorinated quinoline product. Recrystallization from ethanol can be performed for further purification.
Data Summary: Synthesis of Substituted Fluorinated Quinolines [8]
| Entry | Aniline Derivative | Carbonyl Partner | Quinoline Product | Yield (%) |
| 1 | 2-Fluoroaniline | Ethyl 2-methylacetoacetate | 8-Fluoro-2,3-dimethylquinolin-4-ol | 85 |
| 2 | 4-Fluoroaniline | Ethyl acetoacetate | 6-Fluoro-2-methylquinolin-4-ol | 92 |
| 3 | 2,4-Difluoroaniline | Diethyl malonate | 6,8-Difluoro-2-hydroxyquinolin-4(1H)-one | 78 |
Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are another critical class of heterocycles found in anthelmintics (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole). The most direct synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[9]
Causality and Mechanism: The synthesis of a fluorinated benzimidazole from a fluoroaniline derivative is typically a two-step process. First, the fluoroaniline is nitrated, and the resulting nitro-fluoroaniline is subsequently reduced (e.g., using SnCl₂/HCl or catalytic hydrogenation) to generate the key 4-fluoro-1,2-phenylenediamine intermediate.[10] This diamine is then condensed with a carboxylic acid, aldehyde, or orthoester under acidic or thermal conditions. The reaction, known as the Phillips condensation, involves the formation of two C-N bonds through a dehydration-cyclization sequence to form the imidazole ring.
Caption: Workflow from Fluoroaniline to Fluorinated Benzimidazole.
Experimental Protocol: Synthesis of 6-Chloro-5-fluoro-2-methyl-1H-benzimidazole [10]
-
Part A: Synthesis of 5-Chloro-4-fluoro-2-nitroaniline
-
Start with 3-chloro-4-fluoroaniline. Protect the amino group via acetylation with acetic anhydride.
-
Perform nitration on the resulting acetanilide using a mixture of concentrated nitric acid and sulfuric acid at low temperature (0-5 °C).
-
Hydrolyze the acetamido group under acidic conditions (e.g., refluxing in aqueous HCl) to yield 5-chloro-4-fluoro-2-nitroaniline.
-
-
Part B: Synthesis of 4-Chloro-5-fluoro-1,2-phenylenediamine
-
Dissolve the 5-chloro-4-fluoro-2-nitroaniline from Part A in ethanol.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl portion-wise while stirring.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction, and basify with a concentrated NaOH solution until a precipitate forms.
-
Extract the diamine product with ethyl acetate, dry the organic layer, and concentrate to use in the next step.
-
-
Part C: Synthesis of 6-Chloro-5-fluoro-2-methyl-1H-benzimidazole
-
Combine the crude 4-chloro-5-fluoro-1,2-phenylenediamine from Part B with glacial acetic acid (1.2 equiv).
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with an ammonium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure benzimidazole.
-
References
- Pal, S., & Chandra, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 23(35), 7821-7851.
-
G. G. M. D'Ambrosio, et al. (2024). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Unknown Author. (n.d.). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening.
- Unknown Author. (2022). Fluorinated Heterocycles.
- Pal, S., & Chandra, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243-2247. [Link]
-
Arcadi, A., Pietropaolo, E., Alvino, A., & Michelet, V. (2014). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry, 10, 449-458. [Link]
- Unknown Author. (n.d.).
-
Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3465. [Link]
-
Sloop, J. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 983. [Link]
- Tiwari, A. (2021). Synthesis of Aniline Substituted Benzimidazole Derivatives.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journalofchemistry.org [journalofchemistry.org]
Application Note: Protecting Group Strategies for 2-Ethoxy-3,4-difluoroaniline
Executive Summary
This guide details the strategic protection and deprotection of 2-Ethoxy-3,4-difluoroaniline (CAS: 109466-62-4). This substrate presents a specific "Steric-Electronic Mismatch" challenge: the 2-ethoxy group creates significant steric hindrance around the nucleophilic nitrogen, while the 3,4-difluoro motif inductively withdraws electron density, lowering the basicity and nucleophilicity of the amine.
Standard protocols often fail to drive this reaction to completion or result in prolonged reaction times. This note provides optimized "Force" conditions for protection (Boc, Acetyl) and "Controlled" conditions for deprotection, ensuring high yield and purity for downstream pharmaceutical applications (e.g., kinase inhibitor synthesis).
Strategic Analysis: The Substrate Challenge
Before initiating synthesis, one must understand the competing forces at play on the aniline nitrogen.
| Feature | Effect on Amine ( | Synthetic Consequence |
| 2-Ethoxy Group | Steric Bulk: Blocks the approach of bulky electrophiles (e.g., | Requires higher temperature or smaller electrophiles. |
| 3,4-Difluoro Motif | Electronic Withdrawal: Lowers | Reaction with weak electrophiles is sluggish; requires catalysis (e.g., DMAP). |
| Result | Synergistic Deactivation: The amine is both shielded and electron-poor.[1] | Standard Room Temp (RT) protocols will likely stall at 60-70% conversion. |
Decision Matrix: Selecting the Right Group
The choice of protecting group (PG) depends on the downstream chemistry.
Figure 1: Decision logic for protecting group selection based on downstream compatibility.
Protocol A: Boc Protection (Optimized)
Objective: Install the tert-butyloxycarbonyl (Boc) group. Challenge: The 2-ethoxy steric bulk hinders the attack on the bulky anhydride. Solution: Use of hyper-nucleophilic catalyst (DMAP) and thermal energy.
Materials
-
Substrate: 2-Ethoxy-3,4-difluoroaniline (1.0 eq)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.5 eq) — Excess required due to kinetics. -
Base: Triethylamine (
) (2.0 eq) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) — Critical for completion.
-
Solvent: THF (anhydrous) — Reflux capable.
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Ethoxy-3,4-difluoroaniline (10 mmol) in anhydrous THF (50 mL).
-
Base Addition: Add
(20 mmol) followed by DMAP (1.0 mmol). Stir at RT for 5 minutes. -
Reagent Addition: Add
(15 mmol) either as a solid or dissolved in minimal THF.-
Note: Gas evolution (
) may be slow initially due to the deactivated amine.
-
-
Thermal Activation: Heat the mixture to 60°C (gentle reflux) .
-
Checkpoint: Monitor by TLC (Hex/EtOAc 4:1). The starting aniline (usually lower
, UV active) should disappear. -
Time: Typically 4–6 hours. (Standard anilines take 1 hour at RT; this substrate requires heat).
-
-
Work-up:
-
Cool to RT. Dilute with EtOAc (100 mL).
-
Wash with 0.5 M HCl (2 x 30 mL) to remove DMAP and excess
. Caution: Do not use strong acid for prolonged periods to avoid premature deprotection. -
Wash with Sat.
and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for scaling.
Self-Validation (QC):
-
1H NMR (DMSO-d6): Look for the disappearance of the broad singlet (
ppm, ) and appearance of a sharp singlet ( – ppm, ) and the tert-butyl singlet ( ppm, 9H). -
Rotamers: Due to the 2-ethoxy group, you may see broadened signals or split peaks in NMR at RT. Run NMR at 50°C to coalesce peaks if purity is in doubt.
Protocol B: Acetyl Protection (Robust)
Objective: Install the Acetyl (Ac) group. Use Case: When the substrate must survive acidic conditions (e.g., nitration) or high temperatures.
Materials
-
Substrate: 2-Ethoxy-3,4-difluoroaniline (1.0 eq)
-
Reagent: Acetic Anhydride (
) (1.2 eq) -
Solvent/Base: Pyridine (used as solvent) or DCM with Pyridine (2.0 eq).
Step-by-Step Procedure
-
Setup: Dissolve substrate (10 mmol) in DCM (30 mL). Add Pyridine (20 mmol).
-
Addition: Cool to 0°C. Add
(12 mmol) dropwise.-
Note: The high reactivity of
usually overcomes the electronic deactivation of the aniline without needing heat.
-
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench: Add water (10 mL) and stir for 15 mins to hydrolyze excess anhydride.
-
Work-up:
-
Dilute with DCM.
-
Wash with 1 M HCl (to remove pyridine).
-
Wash with Brine, dry, and concentrate.
-
Protocol C: Deprotection Strategies
Objective: Clean removal of the PG without degrading the fluorinated core.
Workflow Diagram
Figure 2: Deprotection workflow. Note the specific neutralization requirement.
Optimized Boc Deprotection (Acidolysis)
The electron-withdrawing fluorines actually stabilize the aniline leaving group, making the fragmentation of the carbamate relatively fast once protonated.
-
Reagent: 4M HCl in Dioxane .
-
Why? TFA (Trifluoroacetic acid) can form stable salts or trifluoroacetamides with electron-deficient anilines that are hard to strip off. HCl allows for isolation of the clean hydrochloride salt.
-
-
Procedure:
-
Dissolve N-Boc-2-ethoxy-3,4-difluoroaniline in minimal Dioxane.
-
Add 4M HCl/Dioxane (5-10 eq).
-
Stir at RT for 1 hour. Precipitate usually forms.
-
Isolation: Filter the solid. Wash with
.
-
-
Free Basing (Critical):
-
The hydrochloride salt of this aniline is acidic. Partition between EtOAc and Sat.
. -
Warning: Do not use NaOH if the molecule has other sensitive esters.
-
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Incomplete Boc Protection | Steric hindrance from 2-OEt group. | Increase Temp to 60°C; Add 10 mol% DMAP. |
| Rotamers in NMR | Restricted rotation of N-Boc due to Ortho-OEt. | Run NMR at 50°C or 60°C to coalesce peaks. |
| Low Yield in Deprotection | Volatility of the free aniline. | The free base is somewhat volatile. Evaporate solvents carefully (keep vacuum >50 mbar) or keep as HCl salt. |
| Darkening of Reaction | Oxidation of aniline. | Perform all reactions under Nitrogen/Argon atmosphere. |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Knochel, P., et al. (2015). "Functionalization of Heterocycles via Magnesiation." Organic Letters, 17, 6054-6057.[1] (Discusses reactivity of hindered/deficient amines).
-
BenchChem Technical Support. (2025). "Synthesis and Handling of 2,4-Difluoroaniline Derivatives." (General handling of fluoroanilines).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press. (Mechanistic grounding for nucleophilic substitution on hindered amines).
Sources
scale-up synthesis methods for 2-Ethoxy-3,4-difluoroaniline derivatives
Part 1: Executive Summary & Strategic Route Selection
2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1) is a critical aniline fragment used in the synthesis of next-generation kinase inhibitors (e.g., EGFR or VEGFR inhibitors) and PDE4 inhibitors. Its structural uniqueness lies in the ortho-ethoxy group flanked by a difluoro-substituted ring, a motif that significantly influences the binding affinity and metabolic stability of the final pharmacophore.
Achieving high regiochemical purity (>99.5%) on a kilogram scale is the primary challenge. Direct nucleophilic aromatic substitution (
The Recommended "Golden Route": Hydrolysis-Alkylation Sequence To guarantee regiocontrol, this protocol utilizes a Hydrolysis-Alkylation-Reduction strategy. By first converting 2,3,4-trifluoronitrobenzene to the discrete intermediate 6-nitro-2,3-difluorophenol (via selective ortho-attack of hydroxide), we lock in the oxygen functionality at the correct position before introducing the ethyl group. This method is superior to direct ethoxylation in terms of impurity profile and scalability.
Part 2: Retrosynthetic Analysis & Pathway Visualization
The synthesis is broken down into three engineered steps designed for standard batch reactors.
Caption: Figure 1. The regioselective Hydrolysis-Alkylation route avoids the formation of the difficult-to-remove 4-ethoxy isomer common in direct alkoxylation methods.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 6-Nitro-2,3-difluorophenol
Rationale: The 2-position fluorine in 2,3,4-trifluoronitrobenzene is highly activated due to the inductive effect of the adjacent nitro group and the 3-fluorine atom. Using Hydroxide (a harder nucleophile than Ethoxide) in a polar aprotic solvent (DMSO) at controlled temperatures favors the ortho-substitution over the para-substitution.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,3,4-Trifluoronitrobenzene | 1.0 | Starting Material |
| KOH (32% aq.[3] solution) | 2.5 | Nucleophile/Base |
| DMSO | 2.5 vol | Solvent |
| HCl (conc.) | As req. | Quench/Acidification |
Protocol:
-
Charge: To a jacketed glass reactor (inerted with
), charge DMSO (2.5 L per kg of SM) and 2,3,4-trifluoronitrobenzene . -
Cooling: Cool the solution to 15–17°C . Critical Process Parameter (CPP): Do not exceed 20°C to minimize para-substitution (4-position attack).
-
Addition: Slowly add 32% KOH solution dropwise over 2–3 hours. Maintain internal temperature strictly between 15–18°C.
-
Observation: The solution will turn deep yellow/orange (phenoxide formation).
-
-
Reaction: Stir at 15–17°C for 3–5 hours. Monitor by HPLC (Target: >98% conversion).
-
Quench: Dilute with water (5 vol) and cool to 5°C.
-
Acidification: Slowly add conc. HCl until pH < 2. The product, 6-nitro-2,3-difluorophenol , will precipitate as a solid.[2]
-
Isolation: Filter the solid. Wash with cold water (3 x 2 vol).
-
Drying: Vacuum dry at 45°C.
-
Expected Yield: 85–90%
-
Purity: >98% (HPLC).[3]
-
Step 2: O-Ethylation to 2-Ethoxy-3,4-difluoronitrobenzene
Rationale: The phenolic hydroxyl group is now fixed at the 2-position. Standard Williamson ether synthesis locks the ethoxy group.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 6-Nitro-2,3-difluorophenol | 1.0 | Intermediate 1 |
| Ethyl Iodide (EtI) | 1.2 | Alkylating Agent |
| Potassium Carbonate (
Protocol:
-
Charge: Suspend Intermediate 1 and pulverized
in DMF. -
Addition: Add Ethyl Iodide dropwise at room temperature.
-
Heating: Heat the mixture to 60°C for 4–6 hours.
-
Work-up: Cool to 20°C. Pour into ice-water (10 vol). The product usually precipitates as a solid or oil.
-
Extraction (if oil): Extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification: If solid, recrystallize from Ethanol/Water. If oil, pass through a short silica plug if necessary (usually not required if Step 1 was clean).
-
Expected Yield: 90–95%
-
Step 3: Reduction to 2-Ethoxy-3,4-difluoroaniline
Target CAS: 153653-27-1
Rationale: Catalytic hydrogenation is the cleanest method for scale-up, avoiding iron sludge waste.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Nitro Intermediate | 1.0 | Intermediate 2 |
| Pd/C (5% or 10%, 50% wet) | 5 wt% | Catalyst |
| Methanol | 10 vol | Solvent |
| Hydrogen (
Protocol:
-
Charge: In a hydrogenation autoclave, charge the Nitro intermediate, Methanol, and Pd/C catalyst.
-
Purge: Purge with Nitrogen (3x) and Hydrogen (3x).
-
Reaction: Pressurize to 3–5 bar
. Stir at 25–35°C .-
Safety Note: Exothermic reaction.[4] Control feed or cooling to maintain temp <40°C.
-
-
Completion: Monitor
uptake. Reaction is typically complete in 2–4 hours. -
Filtration: Filter catalyst through Celite (keep wet to prevent fire hazard).
-
Concentration: Evaporate solvent under reduced pressure.
-
Final Purification: Distillation (high vacuum) or recrystallization (Hexane/EtOAc) depending on physical state (low melting solid).
-
Expected Yield: 90–95%
-
Final Purity: >99.5%
-
Part 4: Process Safety & Critical Control Points
| Hazard Class | Risk Description | Mitigation Strategy |
| Thermal Runaway | Nitration precursors and Hydrolysis (Step 1) are exothermic. | Strictly control Step 1 temp at 15–17°C. Use jacketed reactors with emergency cooling. |
| Regioselectivity | High temp in Step 1 leads to 4-substitution impurity. | Validate temperature sensors. Do not rush KOH addition. |
| Hydrogenation | Ground all equipment. Keep catalyst wet during filtration. Use nitrogen inerting. | |
| Vesicant/Irritant | Alkyl halides (EtI) and Fluoro-anilines are toxic/irritants. | Use closed handling systems. Full PPE (respirator, chemically resistant gloves). |
Part 5: Analytical Specifications (QC)
HPLC Method for Release:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).
-
Mobile Phase: A: 0.1%
in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min. -
Detection: UV at 254 nm.
-
Specification:
-
Purity:
99.0% (Area %).[5] -
Single Impurity:
0.10%. -
Moisture (KF):
0.5%.
-
NMR Characterization (400 MHz, DMSO-d6):
-
1H NMR: Look for triplet (ethoxy
), quartet (ethoxy ), broad singlet ( ), and two aromatic protons showing F-H coupling patterns. -
19F NMR: Distinct shifts for 3-F and 4-F (typically -130 to -160 ppm range, showing coupling).
References
- Google Patents. (2013). CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene and downstream derivatives.
Sources
- 1. 2,3-Difluoro-6-nitrophenol | 82419-26-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,3-DIFLUORO-6-NITROPHENOL | 82419-26-9 [chemicalbook.com]
- 4. 4-Fluorophenol | High Purity Reagent | For Research Use [benchchem.com]
- 5. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
Troubleshooting & Optimization
Technical Support Center: 2-Ethoxy-3,4-difluoroaniline Optimization
Case ID: TE-2-OEt-34diF-ANILINE Subject: Yield Optimization for Sterically Hindered & Electron-Deficient Aniline Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Double-Deactivation" Challenge
Researchers working with 2-Ethoxy-3,4-difluoroaniline often encounter stalled reactions or low yields (10–30%). This is not a user error; it is an intrinsic property of the substrate.
You are fighting two simultaneous forces:
-
Electronic Deactivation (Thermodynamic): The fluorine atoms at positions 3 and 4 are highly electronegative. Through the inductive effect (
), they pull electron density away from the aromatic ring, significantly lowering the basicity and nucleophilicity of the amine lone pair. -
Steric Hindrance (Kinetic): The ethoxy group at the ortho (2-) position creates a physical barrier. Even if the amine attacks, the transition state is crowded, raising the activation energy.
This guide provides field-proven protocols to overcome these barriers, moving beyond standard EDC/HOBt conditions which typically fail for this substrate.
Part 1: Diagnostic Workflow
Before selecting a protocol, identify your specific reaction pathway. The following decision tree outlines the recommended optimization routes.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on electrophile type.
Part 2: Amide Coupling Protocols (The "Dead" Nucleophile)
Why Standard Methods Fail
Reagents like EDC/HOBt or HATU rely on the amine being nucleophilic enough to attack the active ester. With 2-Ethoxy-3,4-difluoroaniline, the amine is too weak to outcompete the hydrolysis of the active ester, leading to recovered starting material.
Protocol A: The T3P (Propylphosphonic Anhydride) System
Best for: Chiral acids (low epimerization risk) and scale-up.[1] Mechanism: T3P acts as a water scavenger and activates the acid into a mixed anhydride. The reaction is driven by the release of stable cyclic phosphonate byproducts.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and 2-Ethoxy-3,4-difluoroaniline (1.1 equiv) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).
-
Base Addition: Add Pyridine (3.0 equiv).
-
Note: Pyridine acts as both a base and a nucleophilic catalyst. If the reaction is extremely slow, spike with 0.1 equiv of DMAP.
-
-
Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Critical Checkpoint: If conversion is <50% after 4 hours, heat to 60°C. The T3P adduct is thermally stable.
-
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO3.
Protocol B: The "Brute Force" Acid Chloride Method
Best for: Achiral acids or when T3P is unavailable. Mechanism: Converts the acid to a highly reactive acid chloride, forcing the reaction kinetically.
Step-by-Step Procedure:
-
Activation: Dissolve Carboxylic Acid in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF .[2] Stir until gas evolution ceases (1-2 hours).
-
Concentration: Evaporate the solvent completely (remove excess oxalyl chloride) and re-dissolve the residue in dry DCM or THF.
-
Coupling: Add the 2-Ethoxy-3,4-difluoroaniline (1.0 equiv) and a non-nucleophilic base like 2,6-Lutidine (1.5 equiv).
-
Why Lutidine? Standard TEA or DIPEA can sometimes cause acyl transfer side reactions or are too bulky. Lutidine handles the proton scavenging without interfering.
-
Part 3: Buchwald-Hartwig Amination (C-N Coupling)
The Challenge: Reductive Elimination
In Pd-catalyzed coupling, the oxidative addition of the aryl halide is easy. The bottleneck for this substrate is amine binding (due to sterics) and reductive elimination (due to low nucleophilicity).
Protocol C: The BrettPhos System
Do not use simple phosphines like PPh3 or even bidentates like BINAP. You need a bulky, electron-rich dialkylbiaryl phosphine.
Recommended System:
-
Catalyst: BrettPhos Pd G3 (or G4) precatalyst (1–3 mol%).
-
Alternative: Pd2(dba)3 (2 mol%) + BrettPhos Ligand (4 mol%).
-
-
Base: Cs2CO3 (weak base, good functional group tolerance) or NaOtBu (strong base, faster reaction).
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (degassed).
-
Temperature: 80°C – 100°C.
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| No Product, SM Remaining | Catalyst poisoning or failure to initiate. | Switch to a G3 Precatalyst to ensure active Pd(0) enters the cycle immediately. |
| Dehalogenation of Ar-X | Switch ligand to RuPhos (better for secondary amines) or tBuBrettPhos . | |
| Low Yield (<40%) | Incomplete conversion. | Increase concentration to 0.5M–1.0M. High concentration forces the sluggish amine to bind Pd. |
Part 4: Comparative Data & Yield Expectations
The following data summarizes typical improvements observed when switching from standard conditions to optimized protocols for electron-deficient anilines.
| Coupling Method | Reagents | Typical Yield | Pros | Cons |
| Standard | EDC / HOBt / DIPEA | < 20% | Cheap, common. | Fails for deactivated amines; stuck intermediates. |
| High Performance | T3P / Pyridine / EtOAc | 85 - 95% | Low epimerization, easy workup (water soluble byproducts). | Reagent cost is higher; requires pyridine. |
| Kinetic | (COCl)2 / DMF -> Amine | 70 - 90% | Very fast; overcomes steric bulk. | Harsh conditions; not suitable for acid-sensitive groups. |
| Pd-Catalysis | BrettPhos Pd G3 / NaOtBu | 80 - 90% | Works on Aryl Chlorides/Bromides. | High cost of catalyst; O2 sensitive. |
Part 5: References
-
T3P Optimization for Deactivated Anilines: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011, 13(19), 5048–5051. [Link]
-
Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L.[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. [Link]
-
Mechanistic Insight on Fluorinated Anilines: "Amide coupling of electron deficient amines." Vertex AI Research Summary / NIH Public Access, 2024. [Link]
Sources
Technical Support Center: Purification of 2-Ethoxy-3,4-difluoroaniline
Ticket ID: #PUR-2E34DF-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Troubleshooting tailing, oxidation, and resolution issues during flash chromatography.
Executive Summary & Molecule Profile
User Query: "I am trying to purify 2-Ethoxy-3,4-difluoroaniline (CAS: 109013-86-1 / Analogous) following a reduction reaction. The compound is tailing significantly on silica gel, co-eluting with impurities, and darkening upon concentration. How do I fix this?"
Specialist Analysis: This molecule presents a classic "Aniline Paradox" in chromatography:
-
Basicity: The primary amine (
) interacts strongly with acidic silanol groups ( ) on standard silica, causing severe peak tailing. -
Electronic Effects: The 2-ethoxy group is electron-donating, increasing the electron density on the ring compared to the 3,4-difluoro parent. This makes the amine slightly more basic (and prone to tailing) and significantly more susceptible to oxidative degradation (browning) than electron-deficient anilines.
-
Lipophilicity: The ethoxy group and fluorine atoms add lipophilicity, meaning it will elute relatively early in non-polar solvents, potentially overlapping with non-polar precursors (e.g., nitro-intermediates).
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Impact on Chromatography |
| Functional Group | Primary Aromatic Amine | High Risk: Hydrogen bonding with silica (Tailing). |
| Substituents | 2-Ethoxy, 3,4-Difluoro | Moderate Risk: Fluorine reduces basicity; Ethoxy increases it. Net result: Weak base ( |
| Stability | Air/Light Sensitive | High Risk: Oxidizes to azo-dimers or quinones (brown oil). |
| Solubility | High in EtOAc, DCM, MeOH | Low Risk: Easy to load, but avoid chlorinated solvents if possible to reduce waste cost. |
Diagnostic Protocol (The "Triage")
Before running the column, you must perform these diagnostic steps to prevent failure.
Step A: The "Amine Tailing" Test
Run a TLC plate in 10% Ethyl Acetate / 90% Hexane .
-
Result 1 (Tailing): The spot looks like a comet streak. Diagnosis: Silanol interaction.
-
Result 2 (Tight Spot): The spot is circular. Diagnosis: Interaction is minimal (unlikely for this molecule).
Corrective Action: Add 1% Triethylamine (TEA) or 1%
Step B: The Stability Check
Spot the compound on a TLC plate and leave it on the bench for 30 minutes before developing.
-
Observation: If the spot turns brown/red before developing, your compound is actively oxidizing on silica (which acts as a mild Lewis acid catalyst).
-
Corrective Action: You must minimize residence time on the column and use degassed solvents.
Optimized Purification Protocol
This protocol is designed to neutralize silica acidity and prevent oxidation.
Phase 1: Mobile Phase Preparation
-
Base Solvent: Hexane (or Heptane) and Ethyl Acetate (EtOAc).
-
Modifier: Triethylamine (TEA).[1] Note: TEA is preferred over ammonia for organic solubility.
-
Composition:
-
Solvent A: Hexane + 1% TEA.
-
Solvent B: Ethyl Acetate + 1% TEA.
-
Critical Technical Note: You must add the modifier to both Solvent A and Solvent B. If you only add it to Solvent B, the column will re-equilibrate to acidic conditions during the initial isocratic hold, causing the amine to stick and then elute broadly when the gradient rises.
Phase 2: Column Pre-Treatment (The "Neutralization")
Standard silica is acidic (
-
Pack the column (or mount the cartridge).
-
Flush with 3-4 Column Volumes (CV) of Solvent A (Hexane + 1% TEA) .
-
Why? This converts the acidic silanols (
) to ammonium salts ( ), creating a "deactivated" surface that allows the aniline to glide through without sticking.
Phase 3: Gradient Execution
-
Flow Rate: Standard for column size (e.g., 12-15 mL/min for a 12g column).
-
Gradient Profile:
-
0 - 2 CV: 100% Solvent A (Isocratic hold to elute non-polar nitro impurities).
-
2 - 12 CV: 0% to 20% Solvent B (Linear gradient).
-
12 - 15 CV: 20% to 40% Solvent B (Push out the product).
-
-
Detection: UV at 254 nm (Aromatic ring) and 280 nm (Amine absorption).
Phase 4: Workup (Removing the TEA)
The collected fractions will contain TEA.
-
Combine pure fractions.
-
Evaporation: Rotovap at
. TEA (b.p.[1] ) is volatile and will co-evaporate with heptane/EtOAc. -
Final Polish: If traces remain (smell of fish), dissolve the oil in minimal DCM and wash once with saturated
(do not use strong acid or you will protonate your product and lose it to the water layer), then dry over .
Visual Workflows (DOT Diagrams)
Workflow 1: Method Development Logic
This diagram illustrates the decision process for selecting the correct stationary phase modifier.
Caption: Decision tree for selecting the appropriate stationary phase modifier based on TLC behavior.
Workflow 2: Purification & Stability Pipeline
This diagram outlines the operational steps to minimize oxidation during purification.
Caption: Operational workflow emphasizing stability controls to prevent oxidative degradation (browning).
Troubleshooting FAQ
Q1: The product elutes, but the fractions are dark brown. Is it decomposed?
-
Cause: Anilines oxidize rapidly in solution, especially on slightly acidic silica or in the presence of light.
-
Fix: This is often just surface oxidation (quinone formation) which has a very high extinction coefficient (looks worse than it is).
-
Filter the colored solution through a small plug of basic alumina or celite.
-
If the color persists, check purity by LC-MS. Often the compound is 95%+ pure despite the color.
-
Prevention: Wrap the column in aluminum foil during the run and use degassed solvents.
-
Q2: I see a "ghost peak" that elutes before my product but has the same mass.
-
Cause: This is likely the nitro-precursor (2-ethoxy-3,4-difluoronitrobenzene). Nitro compounds are significantly less polar than anilines and elute earlier.
-
Fix: Use a shallower gradient at the beginning (e.g., hold at 0% or 5% EtOAc for 3 CVs) to fully resolve the nitro peak before the aniline elutes.
Q3: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?
-
Answer: Yes, but with caution.
-
Pros: DCM often provides better solubility for fluorinated aromatics.
-
Cons: DCM is more acidic than EtOAc and can exacerbate tailing. If you use DCM/Hexane, you must still use TEA. Also, DCM is essentially "wet" (absorbs water), which deactivates silica inconsistently. Hexane/EtOAc is generally more reproducible for this class of compounds.
Q4: The TEA is clogging my rotovap or leaving a residue.
-
Cause: TEA forms salts (Triethylammonium acetate/chloride) if acids were present in the crude.
-
Fix: Do not rely on heat to remove TEA salts. Perform an aqueous workup: Dissolve the residue in EtOAc, wash with water (pH ~8-9), dry over Magnesium Sulfate, and re-concentrate.
References
-
Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica for Amines. Retrieved from
-
BenchChem. (2025).[3][4] Technical Support Center: Purification of Fluoroanilines. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3,4-Difluoroaniline. Retrieved from
-
PubChem. (2025).[5][6] Compound Summary: 2,4-Difluoroaniline (Analogous Properties). Retrieved from [5]
Sources
- 1. use of Triethylamine - Chromatography Forum [chromforum.org]
- 2. 3,4-Difluoroaniline | 3863-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges of 2-Ethoxy-3,4-difluoroaniline
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Ethoxy-3,4-difluoroaniline in aqueous media. Our goal is to provide a comprehensive, scientifically-grounded resource that moves beyond simple protocols to explain the underlying principles of each method, empowering you to make informed decisions in your experimental design.
Introduction: Understanding the Challenge
2-Ethoxy-3,4-difluoroaniline is an aromatic amine, a class of compounds frequently utilized as key building blocks and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, comprising a difluorinated benzene ring and an ethoxy group, confers significant hydrophobicity, leading to its characteristically poor solubility in water. This guide provides a systematic approach to overcoming this challenge. While specific experimental data for 2-Ethoxy-3,4-difluoroaniline is not extensively published, we can infer its properties from structurally similar compounds like 2,4-difluoroaniline and 3,4-difluoroaniline, which are known to be sparingly soluble or difficult to mix with water.[3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of 2-Ethoxy-3,4-difluoroaniline.
Q1: Why is my 2-Ethoxy-3,4-difluoroaniline not dissolving in water?
The molecular structure is the primary reason. The aromatic ring, two fluorine atoms, and the ethoxy group are all nonpolar (hydrophobic), making the molecule resistant to interacting with polar water molecules. For a substance to dissolve, the energy of interaction between the solute and solvent molecules must overcome the interactions between the solute molecules themselves and the solvent molecules themselves. For hydrophobic compounds in water, this is energetically unfavorable.[6]
Q2: What are the key physicochemical properties I should be aware of?
Precise experimental data for 2-Ethoxy-3,4-difluoroaniline is limited. However, we can estimate its properties based on its structure and data from analogous compounds. These parameters are critical for designing your solubilization strategy.
| Property | Estimated Value / Comment | Significance for Solubility |
| Molecular Formula | C₈H₉F₂NO | As per structure.[7] |
| Molecular Weight | ~173.16 g/mol | Influences molar concentration calculations. |
| Appearance | Likely a liquid or low-melting solid | Affects handling and initial dispersion. |
| pKa (of the anilinium ion) | ~2.5 - 3.5 (Estimated) | Crucial for pH adjustment. The fluorine atoms are electron-withdrawing, reducing the basicity of the amine compared to aniline (pKa ~4.6), thus requiring a lower pH for protonation. |
| logP (Octanol-Water Partition Coefficient) | > 2.0 (Estimated) | Indicates a preference for a nonpolar environment and thus low water solubility. |
| Water Solubility | Poor / Sparingly Soluble | The core problem this guide addresses. |
Q3: What is the quickest method to try and dissolve a small amount of this compound?
For a rapid, initial attempt, pH adjustment is the most direct method. The amine functional group on the aniline ring can be protonated in an acidic solution to form a water-soluble anilinium salt.[8][9] Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) to your aqueous suspension and observe for dissolution.
Q4: Are there any specific safety precautions for handling this compound?
Yes. Aromatic amines and their derivatives should be handled with care. Assume the compound is harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[10][11] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the material safety data sheet (MSDS) if available.
Part 2: Systematic Troubleshooting Guide
When basic methods are insufficient, a more structured approach is necessary. This guide provides a logical workflow to systematically identify an effective solubilization strategy.
Logical Workflow for Solubility Enhancement
This diagram outlines the decision-making process for troubleshooting.
Caption: Troubleshooting workflow for solubility issues.
Step 1: Baseline Solubility Determination (Shake-Flask Method)
Before attempting to enhance solubility, you must first quantify the baseline solubility in your chosen aqueous medium (e.g., water, PBS). The shake-flask method is the gold standard for this determination.[12]
Causality: This method ensures that the solution reaches equilibrium, providing a true measure of the maximum amount of compound that can dissolve under the specified conditions. It establishes a benchmark against which all enhancement techniques can be quantitatively compared.
A detailed protocol for the Shake-Flask method is provided in Appendix A .
Step 2: Solubility Enhancement Techniques
-
Principle: As a derivative of aniline, 2-Ethoxy-3,4-difluoroaniline is a weak base. By lowering the pH of the aqueous solution to at least 1.5 to 2 units below the pKa of the conjugate acid (the anilinium ion), you can protonate the amine group (-NH₂ → -NH₃⁺). This charged species is an ionic salt, which is significantly more soluble in water due to favorable ion-dipole interactions.[8][9][13]
-
When to Use: This is the preferred first-line approach when the final application is tolerant of acidic conditions.
-
Causality: The conversion of a neutral, hydrophobic molecule into a charged, hydrophilic salt dramatically increases its affinity for the polar water solvent.
-
Execution:
-
Create a slurry of the compound in your aqueous buffer.
-
While stirring, add a dilute strong acid (e.g., 0.1 M or 1 M HCl) dropwise.
-
Monitor the solution for clarity. The point at which the solution becomes clear indicates full solubilization.
-
Measure the final pH. For consistent results, prepare a stock solution at a low pH where the compound is fully soluble, and then dilute it into your final experimental medium.
-
-
Caution: Ensure the low pH does not affect the stability of your compound or interfere with downstream assays. Oxidation of anilines can be pH-dependent.[14]
-
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[15] This makes the environment more favorable for dissolving hydrophobic solutes.
-
When to Use: When pH adjustment is not viable or is insufficient.
-
Causality: The co-solvent disrupts the strong hydrogen-bonding network of water, creating a less polar microenvironment that can more easily accommodate the nonpolar regions of the solute molecule.[16]
-
Common Co-solvents:
| Co-solvent | Recommended Starting % (v/v) | Notes |
| Dimethyl sulfoxide (DMSO) | 1-10% | A very strong solvent, but can be toxic to cells at higher concentrations. |
| Ethanol (EtOH) | 5-20% | Less toxic than DMSO, commonly used in biological assays. |
| Polyethylene Glycol (PEG 300/400) | 10-30% | A low-toxicity polymer often used in formulations. |
| Propylene Glycol | 10-30% | Another common, low-toxicity formulation excipient. |
-
Execution: Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent. Then, add this stock solution to your aqueous buffer dropwise while vortexing to avoid precipitation. Do not exceed a final co-solvent concentration that would interfere with your experiment.
-
Principle: Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail.[17] Above a certain concentration, the critical micelle concentration (CMC), they self-assemble into micelles in water. The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble compounds.[18]
-
When to Use: When co-solvents interfere with the assay or when a higher concentration of the compound is needed.
-
Causality: The hydrophobic 2-Ethoxy-3,4-difluoroaniline partitions into the hydrophobic core of the micelle, effectively being "dissolved" within the micellar structure, which is itself soluble in the bulk aqueous phase.[17]
-
Recommended Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are generally preferred due to their low toxicity and minimal interference with biological systems.
-
Execution: Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 0.1% - 1% w/v). Add the compound and mix thoroughly (sonication can help) until a clear solution is formed.
-
Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[19][20] They can encapsulate hydrophobic "guest" molecules, like 2-Ethoxy-3,4-difluoroaniline, forming an inclusion complex.
-
When to Use: In pharmaceutical formulations to improve solubility and stability, or when other methods are unsuitable.[21][22]
-
Causality: The hydrophobic compound is sequestered within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be water-soluble.[23]
-
Common Cyclodextrins: β-Cyclodextrin derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are often used due to their higher water solubility and lower toxicity compared to the parent β-cyclodextrin.
-
Execution: Dissolve the cyclodextrin in the aqueous buffer first. Then, add the 2-Ethoxy-3,4-difluoroaniline and stir the mixture for several hours to allow for complex formation.
Step 3: Verification and Quantification
After applying an enhancement technique, it is crucial to verify that the compound is truly dissolved and to quantify its concentration. A visually clear solution does not guarantee complete dissolution at the target concentration.
-
Visual Inspection: The solution should be completely clear, with no visible particulates, haze, or Tyndall effect (light scattering).
-
Filtration: Filter the solution through a 0.22 µm syringe filter. If the compound precipitates on the filter or if the concentration drops significantly after filtration, it was not truly dissolved but rather a fine suspension.
-
Quantification: Use a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV, to measure the concentration of the compound in the filtrate and confirm it matches the target concentration.
Appendix A: Experimental Protocols
Protocol 1: Baseline Solubility by Shake-Flask Method
-
Add an excess amount of 2-Ethoxy-3,4-difluoroaniline to a known volume of your aqueous buffer (e.g., 5-10 mg in 1 mL) in a glass vial. The key is to have visible undissolved solid.[12]
-
Seal the vial tightly and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After agitation, let the vial stand to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter to remove all undissolved particles.
-
Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration using a calibrated HPLC-UV or UV-Vis spectrophotometer. This concentration is the equilibrium solubility.
Protocol 2: Co-solvent Screening
-
Prepare a high-concentration stock solution of 2-Ethoxy-3,4-difluoroaniline in 100% DMSO (e.g., 100 mg/mL).
-
In separate microcentrifuge tubes, prepare a series of your aqueous buffer containing different final concentrations of a co-solvent (e.g., 1%, 2%, 5%, and 10% DMSO).
-
Add a small, fixed volume of the compound's stock solution to each tube to achieve a target concentration that is above its baseline aqueous solubility.
-
Vortex each tube immediately and vigorously for 30 seconds.
-
Visually inspect for precipitation immediately and after 1 hour. The lowest percentage of co-solvent that maintains a clear solution is the optimal one for that solvent.
-
Repeat for other co-solvents like ethanol or PEG 400.
References
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
MDPI. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]
-
PMC. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3,4-Difluoroaniline | C6H5F2N | CID 77469. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643. Retrieved from [Link]
-
ACS Applied Materials & Interfaces. (2023). Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation. Retrieved from [Link]
-
PubMed. (n.d.). Cyclodextrin complexes: Perspective from drug delivery and formulation. Retrieved from [Link]
-
MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]
-
PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
-
MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. Retrieved from [Link]
-
The Journal of Chemical Physics | AIP Publishing. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
KWR Library. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]
-
PMC - NIH. (n.d.). Cyclodextrins in delivery systems: Applications. Retrieved from [Link]
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Technical Support Center: Purification of Commercial 2-Ethoxy-3,4-difluoroaniline
Welcome to the technical support center for the purification of 2-Ethoxy-3,4-difluoroaniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate and require methods to remove process-related impurities. As a specialized fluoroaromatic compound, commercial batches of 2-Ethoxy-3,4-difluoroaniline can contain a variety of impurities that may compromise the outcome of subsequent synthetic steps.
This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of why certain impurities are present and how the principles of organic chemistry can be applied to systematically remove them. We will explore the most common purification challenges and provide detailed, field-tested protocols to achieve high purity.
Anticipating the Challenge: A Profile of Common Impurities
To effectively purify a compound, one must first understand the likely impurities. While the exact impurity profile can vary between manufacturers, we can predict the most probable contaminants by examining a plausible synthetic route. A common pathway to substituted difluoroanilines involves the nitration of a difluorobenzene precursor, followed by nucleophilic substitution and reduction.
A likely synthesis for 2-Ethoxy-3,4-difluoroaniline could start from 1,2,3-trifluorobenzene or a related polychlorinated/fluorinated benzene. A representative sequence would involve:
-
Nitration: Introduction of a nitro group onto the aromatic ring. This step is seldom perfectly regioselective.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with sodium ethoxide to displace an activated fluorine atom.
-
Reduction: Conversion of the nitro group to an amine, typically via catalytic hydrogenation.
This process can introduce several classes of impurities that persist in the final commercial product.
Caption: Origin of impurities in 2-Ethoxy-3,4-difluoroaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical class of impurity to remove from 2-Ethoxy-3,4-difluoroaniline? A1: Regioisomeric anilines are often the most challenging and critical impurities to remove.[1][2] These isomers typically have very similar physical properties (boiling point, polarity) to the desired product, making simple distillation or recrystallization ineffective for complete removal. Their presence can lead to the formation of difficult-to-separate isomeric products in downstream reactions, impacting yield and final product purity.
Q2: My commercial 2-Ethoxy-3,4-difluoroaniline is a dark brown or reddish liquid. Is this normal? A2: Yes, this is common for many anilines. The coloration is usually due to the presence of oxidized, polymeric impurities. While often present in small amounts, they can be aesthetically undesirable and may interfere with certain sensitive reactions. Fortunately, these colored impurities are typically non-volatile and can be easily removed by vacuum distillation. A freshly distilled aniline should be a much lighter, often colorless to pale yellow, liquid.[3]
Q3: How do I assess the purity of my material at each stage of purification? A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for routine purity assessment of difluoroanilines.[4] A standard reversed-phase C18 column with a water/acetonitrile gradient is usually sufficient to resolve the main compound from most impurities. For initial, rapid checks, Thin-Layer Chromatography (TLC) can also be very effective, especially when developing a solvent system for column chromatography.
Q4: Do I need to perform all the purification steps mentioned in this guide? A4: Not necessarily. The required level of purity dictates the purification strategy. For some applications, a simple vacuum distillation to remove baseline impurities and colored materials may be sufficient. However, for applications in pharmaceutical development where very high purity (>99.5%) is required, a multi-step approach involving distillation followed by column chromatography is often essential.
Troubleshooting and Purification Guides
This section provides detailed, step-by-step instructions to address specific purification challenges.
Issue 1: My crude material is a dark, viscous liquid with a stated purity of <95%. What is the best initial clean-up step?
Underlying Cause: The dark color indicates high molecular weight, oxidized polymers, while the low purity suggests the presence of residual solvents, starting materials, or non-volatile byproducts from the synthesis.
Solution: Vacuum Distillation
Vacuum distillation is a highly effective first step to separate the desired thermally stable aniline from non-volatile impurities. By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal decomposition.[5]
Estimated Boiling Point
While the exact boiling point of 2-Ethoxy-3,4-difluoroaniline is not readily published, we can estimate it based on structurally similar compounds. This provides a crucial starting point for your distillation.
| Compound | Boiling Point (°C @ Pressure) | Structural Similarity |
| 2,4-Difluoroaniline | 170 °C @ 753 mmHg[6][7] | Lacks ethoxy group. |
| 3,4-Difluoroaniline | 77 °C @ 7 mmHg[6] | Positional isomer, lacks ethoxy group. |
| 2-Ethoxy-3,4-difluoroaniline | Estimated: 90-110 °C @ 5-10 mmHg | The addition of an ethoxy group will increase the molecular weight and boiling point compared to the parent difluoroanilines. |
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for efficiency. Ensure all joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude 2-Ethoxy-3,4-difluoroaniline to the distillation flask (do not fill more than half full) along with a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. The liquid may initially bubble as volatile dissolved gases and residual solvents are removed.
-
Heating: Once a stable vacuum is achieved (e.g., 5-10 mmHg), begin heating the distillation flask using a heating mantle. Stir the liquid consistently.
-
Collect Fractions:
-
Fore-run: Collect any initial, low-boiling distillate separately. This may contain residual solvents.
-
Main Fraction: As the temperature stabilizes, collect the main fraction of 2-Ethoxy-3,4-difluoroaniline in a clean receiving flask. The distillate should be significantly lighter in color than the crude material.
-
Residue: Do not distill to dryness. Leave the dark, non-volatile residue in the distillation flask.
-
-
Analysis: Analyze the collected main fraction by HPLC to determine its purity. For many applications, a purity of 98-99% may be achievable with this single step.
Issue 2: After distillation, my HPLC analysis still shows 2-5% of one or more closely eluting peaks. How do I remove these?
Underlying Cause: These are almost certainly regioisomers. Their similar polarity and boiling points make them inseparable by distillation.
Solution: Preparative Column Chromatography
Silica gel column chromatography is the gold standard for separating compounds with minor differences in polarity, such as regioisomers.[8] The key to success is the systematic development of an appropriate mobile phase (eluent).
Workflow for Chromatographic Purification
Caption: Systematic workflow for chromatographic purification.
Experimental Protocol: Column Chromatography
-
TLC Solvent System Development:
-
Prepare several test eluents with varying ratios of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane). Good starting ratios to test are 95:5, 90:10, and 85:15 (Hexane:Ethyl Acetate).
-
Spot the distilled material on a TLC plate and develop it in the test eluents.
-
The optimal eluent will show good separation between the main spot (your product) and the impurity spots, with the main spot having a Retention Factor (Rf) of approximately 0.25-0.35.[9]
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate size (a good rule of thumb is to use 30-50g of silica gel per 1g of crude material).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[10]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the distilled 2-Ethoxy-3,4-difluoroaniline in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply this concentrated solution to the top of the column.
-
Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent to get a dry powder, and add this powder to the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system, collecting the eluent in a series of fractions (e.g., in test tubes or small flasks).
-
Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) will speed up the process.
-
-
Analysis and Pooling:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain only the pure product.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the highly purified 2-Ethoxy-3,4-difluoroaniline.
-
Issue 3: I need to achieve the highest possible purity for a pharmaceutical standard (>99.9%). What is a good final polishing step?
Underlying Cause: Even after chromatography, trace amounts of closely related impurities or residual solvents might remain. The material may also be an oil that would be easier to handle as a solid.
Solution: Recrystallization
If the purified compound is a solid at room temperature or can form a stable crystalline solid, recrystallization is an excellent final step to remove trace impurities and provide material with high crystalline order.
Experimental Protocol: Recrystallization Solvent Screening
The key is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold.
-
Screening: Place small amounts (10-20 mg) of the purified compound into several test tubes.
-
Test Solvents: Add a few drops of a single solvent to each tube at room temperature. Test a range of solvents from non-polar to polar. Good candidates for anilines include Hexane, Heptane, Toluene, Ethanol, and mixtures like Hexane/Ethyl Acetate or Hexane/Dichloromethane.[11][12]
-
Heating: If the compound does not dissolve at room temperature, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent system.
-
Procedure: Once a good solvent is identified, dissolve the bulk of the material in the minimum amount of the hot solvent, filter hot if necessary to remove any insoluble impurities, and then allow it to cool slowly to induce crystallization. Collect the crystals by filtration.
References
- European Patent Office. (1979). Method of preparing 2,4-difluoroaniline (EP0001825A1).
-
PubChem. (n.d.). 2,4-Difluoroaniline. National Center for Biotechnology Information. [Link]
- Google Patents. (1992). Method of 3,4-difluoroaniline synthesis (RU1792936C).
- Google Patents. (1991). Process for preparing 3,4-difluoroaniline (WO1991017138A1).
-
PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. National Center for Biotechnology Information. [Link]
-
MacDonough, M. T., et al. (2018). Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. Molecules, 23(10), 2631. [Link]
-
Environment Agency. (2002). Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards. GOV.UK. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. [Link]
- S. Kiruthika, et al. (2015). Electro Analytical Studies on Ethoxylation of O- Nitro Phenol. International Journal of ChemTech Research, 8(4), 1833-1839.
-
Pitre, S. P., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12287–12297. [Link]
-
Gande, S., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 12(1), 5178. [Link]
-
University of Toronto. (n.d.). Column chromatography. [Link]
- U.S. Patent Office. (1981). Method of preparing 2,4-difluoroaniline (US4294988A).
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ERASM. (2017). Environmental Fact Sheet (#9) C12-14 Alcohol Ethoxylates (3EO) (C12-14 AE3). [Link]
-
ResearchGate. (2025). Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Wikipedia. (n.d.). Ethoxylation. [Link]
-
Travkin, V. M., et al. (2003). Degradation of 3,4-Dichloro- and 3,4-Difluoroaniline by Pseudomonas fluorescens 26-K. Journal of Environmental Science and Health, Part B, 38(2), 121-132. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
Sources
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- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Difluoroaniline CAS#: 3863-11-4 [amp.chemicalbook.com]
- 5. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 6. 3,4-二氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,4-Difluoroaniline CAS#: 367-25-9 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. web.uvic.ca [web.uvic.ca]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of 2-Ethoxy-3,4-difluoroaniline
[1][2][3][4]
Executive Summary
-
Core Stability Verdict: The compound is stable in dilute acidic aqueous solutions (e.g., 0.1 M HCl, 0.1% TFA) at room temperature.[4][5] The acidic environment protects the amine from oxidation by forming the anilinium salt.[4][5]
-
Critical Risk: The primary degradation pathway is oxidation of the free base form, leading to colored impurities (azo compounds/quinone imines).[4][5] This is accelerated by light, air, and pH > 3.0.[4][5]
-
Extreme Conditions: Prolonged exposure to concentrated acids (>6 M) at elevated temperatures may cause ether cleavage (dealkylation).[4][5]
Part 1: Mechanistic Stability Analysis
To troubleshoot effectively, one must understand the chemical behaviors governing this molecule in solution.[4][5]
1. The Protective Role of Acid (Protonation)
In acidic media, the basic amine nitrogen accepts a proton (
-
Mechanism:
-
Effect: The lone pair of electrons on the nitrogen, which is normally the initiation point for oxidative degradation, becomes bound to the proton.[4][5] This effectively "locks" the molecule in a chemically inert state, preventing reaction with atmospheric oxygen.[4][5]
-
pKa Estimation: Due to the electron-withdrawing nature of the fluorine atoms at positions 3 and 4, the pKa of the conjugate acid is estimated to be between 2.5 and 3.5 (lower than unsubstituted aniline at ~4.6).[4][5]
2. Degradation Pathways
If the pH rises or the acid concentration is too high (thermal stress), two degradation pathways open:[4][5][7]
-
Oxidation (Color Change): If the pH approaches the pKa, a fraction of the molecule exists as the free base.[4][5] This electron-rich species (activated by the ortho-ethoxy group) reacts with
to form colored oligomers.[1][2][3][4][5][8] -
Ether Cleavage (Hydrolysis): The ethoxy ether bond is robust.[4][5] However, boiling in concentrated HBr or HI will cleave the ethyl group, yielding 2-amino-3,4-difluorophenol .[1][2][3][4] This is rare in standard HPLC or workup conditions.[4][5]
Visualizing the Stability Landscape The following diagram illustrates the competing pathways based on environmental conditions.
Figure 1: Reaction pathways for 2-Ethoxy-3,4-difluoroaniline. The green node represents the target stable state in acidic media.[1][2][4][5]
Part 2: Troubleshooting & FAQs
Scenario A: Discoloration
Q: My acidic stock solution turned from colorless to light pink/brown after 24 hours. Is it degraded?
-
Diagnosis: This indicates trace oxidation .[4][5] Even 0.1% degradation can cause visible color changes due to the high extinction coefficient of aniline oxidation products (e.g., azobenzenes).[4][5]
-
Root Cause:
-
Solution: Check purity by HPLC. If purity is >99.5%, the solution is likely still usable for synthesis but may interfere with UV-Vis assays.[1][4][5] For future prep, use degassed 0.1 M HCl and store in amber vials.
Scenario B: Solubility Issues
Q: I tried dissolving the solid in 1M H2SO4, but I see a precipitate.
-
Technical Insight: While the hydrochloride salt is generally soluble, sulfate salts of anilines can have lower solubility in cold water due to the lattice energy of the dianion interactions.[4][5]
-
Solution: Switch to Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH) .[4][5] These counter-ions typically yield higher solubility for functionalized anilines.[4][5]
Scenario C: LC-MS Impurities
Q: I see a mass peak at [M-28+H]+ in my acidic stress test.
-
Diagnosis: This corresponds to the loss of an ethyl group (mass 29) replaced by a proton, indicating ether cleavage (de-ethylation).[4][5]
-
Context: This only occurs under forced degradation (e.g., refluxing in strong acid).[4][5] If seen under mild conditions, check for contamination with Lewis acids or extreme temperatures.[4][5]
Part 3: Validated Handling Protocols
1. Preparation of Stable Stock Solutions
-
Objective: Create a 10 mM stock stable for >1 week.
-
Solvent System: 0.1 M HCl in Water/Acetonitrile (90:10 v/v). The small amount of organic solvent ensures complete dissolution of the lipophilic difluoro-ethoxy core before salt formation stabilizes it.[1][2][4][5]
-
Step-by-Step:
2. Physicochemical Data Table
Use these values to design extraction and mobile phase parameters.
| Property | Value (Estimated/Lit) | Significance |
| Molecular Weight | 173.16 g/mol | Calculation basis.[1][2][3][7][9] |
| pKa (Conjugate Acid) | ~2.8 – 3.2 | Maintain pH < 2.0 for full ionization.[1][3][4][5] |
| LogP | ~1.8 – 2.1 | Moderately lipophilic; requires organic modifier in HPLC.[1][2][3][4][5] |
| Appearance | Liquid or low-melting solid | May solidify in the fridge; warm gently to melt before weighing.[1][2][3][7][8] |
| Solubility (Free Base) | Low in water; High in MeOH, DCM | Dissolve in organic first, then acidify.[3][4][5] |
| Solubility (HCl Salt) | Moderate to High in water | Good for aqueous mobile phases.[1][3][4][5] |
3. Recommended HPLC Method (Stability Indicating)
To quantify degradation, use this generic gradient method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[4][5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4][5]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Note: The salt form will elute earlier than the oxidative impurities (dimers), which are highly lipophilic.[4][5]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 153653-27-1 (2-Ethoxy-3,4-difluoroaniline). Retrieved from .[4][5]
-
Sigma-Aldrich (2026). Product Specification: Fluoroanilines and Derivatives.[4][5] (General handling of acid-sensitive anilines).[1][4][5] Retrieved from .[1][4][5][7]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[4][5] Oxford University Press.[4][5] (Mechanisms of aniline oxidation and salt formation).
-
BLD Pharm. 2-Ethoxy-3,4-difluoroaniline Product Data Sheet. Retrieved from .[4][5]
Sources
- 1. 942615-19-2|4-Ethoxy-3,5-difluoroaniline|BLD Pharm [bldpharm.com]
- 2. 153468-97-4|2-(Difluoromethoxy)-3-fluoroaniline|BLD Pharm [bldpharm.com]
- 3. 399-39-3|4-Ethoxy-3-fluoroaniline|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. o-Phenetidine | C8H11NO | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1342588-84-4|2,5-Difluoro-4-(2-methoxyethoxy)aniline|BLD Pharm [bldpharm.com]
- 7. 1017779-71-3|4,5-Difluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 8. 446-61-7|2-Fluoro-6-methoxyaniline|BLD Pharm [bldpharm.com]
- 9. 2385070-70-0|6-Ethoxy-2,3-difluoroaniline|BLD Pharm [bldpharm.com]
Validation & Comparative
Comparative Analysis of Structural Elucidation Protocols: 2-Ethoxy-3,4-difluoroaniline
Executive Summary
Objective: To provide a rigorous comparative analysis of NMR acquisition strategies for 2-Ethoxy-3,4-difluoroaniline (CAS: 1092452-97-7), a critical fluorinated intermediate in pharmaceutical synthesis.
The Challenge: The presence of two vicinal fluorine atoms (F-3, F-4) introduces complex spin-spin coupling networks (
The Solution: This guide compares the Standard Protocol (Method A) against the High-Fidelity Decoupling Protocol (Method B) . We demonstrate that while Method A is sufficient for basic identification, Method B ({
Technical Analysis & Comparative Data
Structural Context & Spectral Prediction
The 2-ethoxy-3,4-difluoroaniline molecule possesses a specific substitution pattern that dictates its spectral fingerprint.
-
H-5 Proton: Located ortho to F-4 and meta to F-3.
-
H-6 Proton: Located ortho to the Ethoxy group and meta to F-4.
-
NH
Group: Labile protons, highly sensitive to solvent choice.
Comparative Performance: Standard vs. Optimized Protocols
The following table contrasts the spectral resolution and data quality obtained from two distinct analytical approaches.
| Feature | Method A: Standard Protocol | Method B: High-Fidelity Protocol |
| Solvent | CDCl | DMSO-d |
| Pulse Sequence | Standard zg30 (Proton coupled) | zgig or equivalent ({ |
| NH | Poor. Often broad or invisible due to rapid exchange. | Excellent. Sharp singlets due to H-bonding stabilization. |
| Aromatic Region | Complex. H-5 and H-6 appear as broad "multiplets of multiplets" (ddd) due to J | Simplified. H-5 and H-6 collapse into clear doublets (J |
| Regioisomer ID | Difficult. Overlap obscures small coupling differences. | Definitive. Clear J |
| Purity Calculation | ±5% Error. Integration tails overlap with impurities. | <1% Error. Baseline resolution allows precise integration. |
Quantitative Spectral Data (Reference Values)
Based on substituent chemical shift additivity rules and standard fluoro-aromatic coupling constants.
| Proton | Chemical Shift ( | Multiplicity (Method A) | Multiplicity (Method B) | Coupling Constants (Hz) |
| H-6 | 6.45 - 6.55 | ddd (Doublet of dd) | d (Doublet) | |
| H-5 | 6.80 - 6.90 | ddd (Doublet of dd) | d (Doublet) | |
| NH | 4.80 - 5.20 (DMSO) | Broad Singlet | Singlet | Exchangeable |
| -OCH | 3.95 - 4.05 | Quartet | Quartet | |
| -CH | 1.30 - 1.35 | Triplet | Triplet |
Visualization of Analytical Logic
The "Splitting Tree" Phenomenon
The diagram below illustrates why Method A (Standard) results in complex signals for the H-5 proton , and how Method B simplifies this by removing the Fluorine influence.
Figure 1: Signal splitting causality. Method B stops the splitting at the green node, while Method A continues to the red node.
Structural Verification Workflow
This workflow ensures self-validating identification of the regioisomer.
Figure 2: Optimized analytical workflow for fluorinated anilines.
Experimental Protocol (Self-Validating)
Sample Preparation
Rationale: Concentration and water content critically affect the NH
-
Mass: Weigh 10-15 mg of the analyte.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).-
Note: Do not use CDCl
. Chloroform often contains traces of HCl (acidic), which accelerates proton exchange on the amine, broadening the signal into the baseline. DMSO slows this exchange via hydrogen bonding [1].
-
-
Vessel: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.
Acquisition Parameters (Bruker TopSpin Nomenclature)
Method A (Standard):
-
Pulse Prog: zg30
-
Scans (NS): 16
-
Delay (D1): 1.0 sec (Sufficient for protons)
Method B (19F Decoupled - Recommended):
-
Pulse Prog: zgig (Inverse gated decoupling) or zg with O2 set to 19F center.
-
Channel 2: Set to
F frequency (~376 MHz on a 400 MHz instrument). -
Decoupling Mode: WALTZ-16 or GARP.
-
Validation Check: The aromatic region should simplify from multiplets to sharp doublets. If multiplets persist, check the O2 offset (center of the Fluorine spectrum).
Data Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.
-
Phasing: Manual phasing is required. Automated phasing often fails on the edges of the broad NH
peak. -
Integration:
-
Set the -CH
triplet (1.3 ppm) to integral value 3.00. -
Verify the NH
integral is ~2.00. Significant deviation (<1.8) indicates rapid exchange or moisture contamination.
-
References
-
Abraham, R. J., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link[1]
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.
- Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. (Source for decoupling pulse sequences).
-
Reich, H. J. (2024). "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. Link
Sources
Comparative Guide: 19F NMR Profiling of 2-Ethoxy-3,4-difluoroaniline
Topic: 19F NMR Chemical Shifts of 2-Ethoxy-3,4-difluoroaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the development of fluorinated kinase inhibitors and agrochemicals, 2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1) serves as a critical intermediate. Its structural fidelity is paramount, yet it is frequently prone to isomerization during nucleophilic aromatic substitution (
This guide provides a technical comparison of the 19F NMR spectral signature of 2-Ethoxy-3,4-difluoroaniline against its metabolic precursors and structural isomers. By establishing a comparative baseline, researchers can rapidly validate regioisomeric purity and identify common synthetic impurities without relying solely on expensive HPLC-MS workflows.
Chemical Identity & Structural Logic
Understanding the NMR behavior requires a clear definition of the electronic environment.
-
Compound Name: 2-Ethoxy-3,4-difluoroaniline
-
CAS Number: 153653-27-1
-
Molecular Formula:
-
Key Electronic Features:
-
Ethoxy Group (C2): Strong
-donor (resonance) and -acceptor (induction). Located ortho to F3. -
Amino Group (C1): Strong
-donor. Located para to F4 and meta to F3. -
Fluorine Motifs: Contiguous difluoro system (vicinal F-F coupling).
-
Comparative 19F NMR Data Analysis
The following data compares the target molecule against its direct precursor (3,4-difluoroaniline) and common isomers. All shifts are referenced to
Table 1: Chemical Shift Comparison ( , ppm)
| Compound | Structure Type | F-Position | Chemical Shift (ppm)* | Multiplicity ( | Electronic Driver |
| 2-Ethoxy-3,4-difluoroaniline | Target | F-3 | -152.0 to -158.0 | ddd (~20 Hz) | Shielded by ortho-OEt |
| F-4 | -160.0 to -165.0 | ddd (~20 Hz) | Shielded by para-NH2 | ||
| 3,4-Difluoroaniline | Precursor | F-3 | -142.5 | ddd | Base value (Meta to NH2) |
| F-4 | -155.6 | ddd | Base value (Para to NH2) | ||
| 2,4-Difluoroaniline | Isomer | F-2 | -125.0 to -128.0 | m | Ortho to NH2 |
| F-4 | -115.0 to -118.0 | m | Para to NH2 |
*Note: Target values are calculated based on substituent additivity rules derived from 3,4-difluoroaniline experimental data. Precursor values are experimental (CDCl3).
Mechanism of Shift[4]
-
The Ortho-Ethoxy Effect (F3): The introduction of the ethoxy group at position 2 exerts a significant shielding effect on the adjacent F3 nucleus. While inductive withdrawal by Oxygen suggests deshielding, the "Ortho-Effect" in 19F NMR typically results in an upfield shift (more negative) of 10–15 ppm compared to the protonated precursor, driven by steric compression and electron cloud densification.
-
The Para-Amino Effect (F4): The amino group at C1 is a strong resonance donor, pushing electron density into the ring, specifically to the ortho and para positions. F4, being para to the amine, is significantly shielded (-155.6 ppm in the precursor) compared to fluorobenzene (-113.5 ppm).
J-Coupling & Spectral Features
Distinguishing the target from impurities relies on analyzing the Spin-Spin Coupling Constants (
-
(Vicinal): The coupling between F3 and F4 is the diagnostic feature.
-
Typical Value: 20–25 Hz.
-
Appearance: Both fluorine signals will appear as doublets (split by each other) of multiplets (split by protons).
-
-
(Long Range):
-
Coupling to H5 and H6 protons typically ranges from 4–9 Hz, broadening the peaks into "ddd" (doublet of doublet of doublets).
-
Visualization: Spectral Assignment Workflow
The following diagram illustrates the decision logic for assigning the 19F spectrum during synthesis monitoring.
Figure 1: Decision tree for rapid identification of 2-Ethoxy-3,4-difluoroaniline versus common reaction byproducts.
Experimental Protocol: High-Resolution Acquisition
To resolve the complex multiplets arising from H-F and F-F coupling, specific acquisition parameters are required.
Sample Preparation[5][6][7][8][9]
-
Solvent Selection: Use DMSO-d6 for polar intermediates.
-
Note: Chemical shifts in DMSO-d6 may vary by 1–2 ppm compared to
due to Hydrogen bonding with the aniline .
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Internal Standard:
-Trifluorotoluene ( -63.72 ppm) is recommended for accurate referencing.
Instrument Parameters (400 MHz equivalent)
| Parameter | Setting | Rationale |
| Pulse Sequence | zgfig (Inverse Gated Decoupling) | Eliminates NOE for quantitative integration. |
| Spectral Width | 200 ppm (-50 to -250 ppm) | Covers all aromatic fluorine signals. |
| Relaxation Delay (D1) | > 5.0 seconds | Ensures full relaxation of F nuclei (T1 is long). |
| Scans (NS) | 64 | Sufficient S/N for minor impurity detection (<1%). |
| Acquisition Time (AQ) | > 1.0 second | Ensures high resolution for J-coupling measurement. |
Synthesis Pathway & Impurity Origin
Understanding where the signal comes from helps in troubleshooting. The target is typically synthesized via nucleophilic aromatic substitution followed by reduction.
Figure 2: Synthesis pathway highlighting the origin of regioisomeric impurities detectable by 19F NMR.
References
-
Travkin, V. M., et al. (2003). Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26-K. Journal of Environmental Science and Health, Part B. (Provides 19F NMR data for 3,4-DFA). [Link]
-
University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants Table. [Link]
Sources
LC-MS Identification of 2-Ethoxy-3,4-difluoroaniline: A Comparative Methodological Guide
Topic: LC-MS Identification of 2-Ethoxy-3,4-difluoroaniline Peaks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Technical Context
2-Ethoxy-3,4-difluoroaniline is a critical intermediate in the synthesis of next-generation fluorinated kinase inhibitors and antibiotics. Its analysis presents a specific chromatographic challenge: distinguishing the target molecule from its regioisomers (e.g., 2-ethoxy-4,5-difluoroaniline) and process-related impurities (e.g., defluorinated byproducts).
Standard C18 alkyl phases often fail to resolve these fluorinated regioisomers due to insufficient selectivity regarding the fluorine substitution pattern.[1] This guide compares the industry-standard C18 approach against the high-performance alternative: Pentafluorophenyl (PFP/F5) stationary phases.[1] We provide a validated identification workflow that leverages specific fluorine-fluorine (F-F) and
Comparative Analysis: Stationary Phase Selection
The choice of stationary phase is the single most critical variable in the identification of 2-Ethoxy-3,4-difluoroaniline.
The Alternatives
-
Standard C18 (Octadecylsilane): The default choice for reverse-phase LC.[1] Relies primarily on hydrophobic interactions.[1]
-
PFP (Pentafluorophenyl) / F5: A specialized phase with a fluorinated aromatic ring.[1] Offers multiple retention mechanisms: hydrophobicity,
- interaction, dipole-dipole interaction, and shape selectivity.
Performance Comparison Matrix
| Feature | Standard C18 Column | PFP (Pentafluorophenyl) Column | Scientific Rationale |
| Retention Mechanism | Hydrophobic interaction (Dispersive forces) | Hydrophobic + | PFP phases engage in specific electron-donor/acceptor interactions with the fluorinated aniline ring. |
| Isomer Resolution | Low to Moderate ( | High ( | C18 struggles to differentiate the dipole moments of 3,4-difluoro vs 4,5-difluoro isomers. PFP resolves them based on electron density distribution.[1] |
| Peak Shape (Basic Analytes) | Prone to tailing (requires high buffer strength) | Sharp (reduced silanol activity) | The electron-deficient PFP ring reduces the kinetic availability of silanols, improving peak symmetry for amines like anilines.[1] |
| Mobile Phase Compatibility | High (100% Aqueous to 100% Organic) | High (Requires >10% aqueous for phase stability) | Both are compatible with standard MS-grade solvents (MeOH/ACN).[1] |
| Recommendation | Screening / General Use | Identification / Quantitation | Use PFP for definitive identification of the specific regioisomer.[1] |
Experimental Protocol: The "Self-Validating" Workflow
This protocol is designed to be self-validating. The presence of specific MS/MS fragments combined with the unique retention shift on a PFP column confirms identity.
A. Sample Preparation[1][2][3]
-
Solvent: 50:50 Water:Methanol (v/v).[1] Avoid pure acetonitrile as it may cause peak distortion for early eluters.[1]
-
Concentration: 10 µg/mL (for identification); 100 ng/mL (for trace impurity analysis).[1]
-
Filtration: 0.2 µm PTFE filter (Nylon can adsorb anilines).[1]
B. LC-MS Conditions (PFP Optimized Method)
-
Column: Kinetex F5 or equivalent PFP phase (100 x 2.1 mm, 1.7 µm or 2.6 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate (Buffers pH to ~3.5, ensuring aniline is protonated
).[1] -
Mobile Phase B: Methanol (Methanol provides better
- interaction selectivity on PFP columns than Acetonitrile).[1] -
Gradient:
-
0-1 min: 5% B (Isocratic hold to focus analyte)
-
1-8 min: 5%
95% B -
8-10 min: 95% B
-
-
Column Temp: 40°C.
C. Mass Spectrometry Parameters (ESI+)[1]
-
Ionization: Electrospray Ionization (Positive Mode).[1]
-
Target Ion:
. -
Capillary Voltage: 3.5 kV.[1]
-
Source Temp: 350°C.
Identification Logic & Fragmentation Pathway
To ensure scientific integrity, identification must rely on more than just retention time.[1] You must validate the structural connectivity using MS/MS fragmentation.[1]
Target Compound: 2-Ethoxy-3,4-difluoroaniline
Molecular Formula:
Diagnostic Fragmentation (MS/MS)[1]
-
Primary Fragment (Loss of Ethylene):
-
Secondary Fragment (Loss of Ammonia/HF):
Decision Tree & Workflow Visualization
The following diagram outlines the logical flow for confirming the peak identity, distinguishing it from potential isobaric interferences.
Caption: Figure 1. Decision matrix for the LC-MS identification of 2-Ethoxy-3,4-difluoroaniline, highlighting the critical role of PFP column selection and MS/MS fragment validation.
References
-
Bell, D. S., & Jones, A. D. (2005).[1] "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase."[1] Journal of Chromatography A, 1073(1-2), 99-109. [1]
-
Euerby, M. R., & Petersson, P. (2003).[1] "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis." Journal of Chromatography A, 994(1-2), 13-36. [1]
-
Thermo Fisher Scientific. (2022).[1] "Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE." Application Note.
-
PubChem. (2024).[1][3] "Compound Summary: 3-Ethoxy-2,4-difluoroaniline (Isomer Analog)." National Library of Medicine.[1]
Sources
A Comparative Analysis of the Reactivity of 2-Ethoxy- and 4-Ethoxydifluoroanilines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and the precise functionalization of aromatic scaffolds are paramount. Difluoroanilines, particularly those bearing alkoxy substituents, represent a class of valuable building blocks. However, the positional isomerism of these substituents can dramatically influence the reactivity of the aniline core, dictating its utility in key synthetic transformations. This guide provides a detailed comparison of the reactivity of 2-ethoxydifluoroanilines and 4-ethoxydifluoroanilines, offering insights into the underlying electronic and steric factors that govern their chemical behavior and providing practical experimental protocols.
Introduction: The Subtle Power of Isomerism
The amino group of an aniline is a potent directing group in electrophilic aromatic substitution and a key nucleophile in various cross-coupling reactions. The introduction of two fluorine atoms to the aromatic ring significantly alters its electronic properties, generally decreasing the basicity and nucleophilicity of the amino group through inductive electron withdrawal. The further addition of an ethoxy group, a moderately activating substituent, introduces a layer of complexity. Its influence on the aniline's reactivity is critically dependent on its position relative to the amino group.
This guide will focus on two representative isomers: a generic 2-ethoxy-difluoroaniline (e.g., 2-ethoxy-4,5-difluoroaniline) and a 4-ethoxy-difluoroaniline (e.g., 4-ethoxy-2,6-difluoroaniline). We will explore how the interplay of electronic and steric effects in these isomers dictates their performance in crucial synthetic reactions.
Unraveling the Electronic and Steric Landscape
The reactivity of an aniline is primarily governed by the electron density on the nitrogen atom and the steric accessibility of both the amino group and the aromatic ring.
Electronic Effects:
The ethoxy group, through its oxygen lone pairs, can donate electron density to the aromatic ring via a resonance effect (+M). Simultaneously, the electronegativity of the oxygen atom leads to an inductive electron-withdrawing effect (-I).
-
4-Ethoxydifluoroaniline: In the para-position, the +M effect of the ethoxy group strongly dominates, increasing the electron density at the ortho and para positions relative to the ethoxy group. This enhances the electron-donating ability of the entire ring system towards the amino group, thereby increasing its nucleophilicity compared to an unsubstituted difluoroaniline. The Hammett constant for a para-ethoxy group is -0.25, indicating its electron-donating nature.
-
2-Ethoxydifluoroaniline: When positioned ortho to the amino group, the ethoxy group's electronic influence is more complex. While the +M effect is still operative, the proximity to the amino group can lead to through-space electronic interactions. More significantly, the steric bulk of the ethoxy group comes into play.
Steric Effects:
The "ortho effect" is a well-documented phenomenon in which a substituent at the ortho position sterically hinders the approach of reagents to the adjacent functional group.[1][2]
-
2-Ethoxydifluoroaniline: The ethoxy group in the ortho position creates significant steric hindrance around the amino group.[3] This can impede reactions that require the direct participation of the nitrogen lone pair, such as protonation (affecting basicity) and coordination to a metal center in cross-coupling reactions.[1] Upon protonation or coordination, the hybridization of the nitrogen atom changes, leading to increased steric clashes with the adjacent ethoxy group, which can destabilize the transition state.[1]
-
4-Ethoxydifluoroaniline: With the ethoxy group in the para position, there is no direct steric hindrance at the amino group, allowing for more facile access by reagents.
dot graph TD { subgraph "Electronic Effects" A[4-Ethoxydifluoroaniline] --> B{+M > -I}; B --> C[Increased electron density on ring]; C --> D[Enhanced nucleophilicity of NH2]; E[2-Ethoxydifluoroaniline] --> F{Complex interplay of +M and -I}; end subgraph "Steric Effects" G[4-Ethoxydifluoroaniline] --> H[No steric hindrance at NH2]; I[2-Ethoxydifluoroaniline] --> J["'Ortho Effect'"]; J --> K[Steric hindrance around NH2]; K --> L[Reduced accessibility of lone pair]; end }
Caption: Dominant electronic and steric effects in 2-ethoxy- and 4-ethoxydifluoroanilines.
Comparative Reactivity in Key Synthetic Transformations
The differing electronic and steric profiles of 2-ethoxy- and 4-ethoxydifluoroanilines translate to distinct reactivity patterns in common synthetic methodologies crucial for drug development.
Basicity (pKa)
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for the formation of C-C and C-N bonds, respectively.[4]
Suzuki-Miyaura Coupling:
In Suzuki-Miyaura coupling, an aryl halide is coupled with an organoboron reagent.[5] While the aniline itself is not the reactive site, its substituents influence the reactivity of the aryl halide. For a hypothetical scenario where our ethoxydifluoroanilines are further functionalized with a halide (e.g., bromo), we can predict the following:
-
4-Ethoxy-bromodifluoroaniline: The electron-donating nature of the para-ethoxy group would slightly decrease the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.
-
2-Ethoxy-bromodifluoroaniline: The steric bulk of the ortho-ethoxy group could hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step.
Buchwald-Hartwig Amination:
This reaction directly involves the amino group as a nucleophile to form a new C-N bond with an aryl halide.[6] Here, the differences in reactivity are expected to be more pronounced.
-
4-Ethoxydifluoroaniline: The higher nucleophilicity of the amino group, due to the electron-donating para-ethoxy group, and the lack of steric hindrance would likely lead to higher reactivity and better yields in Buchwald-Hartwig amination reactions.
-
2-Ethoxydifluoroaniline: The steric hindrance from the ortho-ethoxy group is expected to significantly reduce the rate of reaction . The bulky phosphine-ligated palladium complex and the incoming aryl halide will face steric clashes when approaching the ortho-substituted amino group.
Table 1: Predicted Relative Reactivity in Common Reactions
| Reaction Type | 2-Ethoxydifluoroaniline | 4-Ethoxydifluoroaniline | Primary Influencing Factor |
| Basicity (pKa) | Lower | Higher | Steric hindrance (ortho effect) |
| Suzuki-Miyaura Coupling | Potentially Slower | Slower (relative to unsubstituted) | Steric hindrance (ortho) vs. Electronic deactivation (para) |
| Buchwald-Hartwig Amination | Significantly Slower | Faster | Steric hindrance (ortho effect) |
Experimental Protocols
The following are representative, self-validating protocols for key reactions, adapted from established methods for structurally similar compounds.[4][7] Optimization for specific substrates is always recommended.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-ethoxydifluoroaniline
This protocol is based on established methods for the Suzuki-Miyaura coupling of electron-rich aryl bromides.[4]
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Bromo-ethoxydifluoroaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-ethoxydifluoroaniline, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of an Ethoxydifluoroaniline
This protocol is adapted from established procedures for the amination of anilines, with considerations for potentially less reactive substrates.[8][9]
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Ethoxydifluoroaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of argon, add the aryl halide, ethoxydifluoroaniline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 110 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. Due to the potential for lower reactivity with the 2-ethoxy isomer, longer reaction times may be necessary.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Conclusion: A Tale of Two Isomers
The seemingly minor change in the position of an ethoxy group on a difluoroaniline ring has profound consequences for its reactivity. The 4-ethoxydifluoroaniline isomer is generally the more reactive and versatile building block , particularly in reactions directly involving the amino group, such as Buchwald-Hartwig amination. This is attributed to the favorable combination of the electron-donating effect of the para-ethoxy group and the absence of steric hindrance.
Conversely, the 2-ethoxydifluoroaniline isomer presents greater synthetic challenges due to the steric encumbrance of the ortho-ethoxy group . This "ortho effect" can significantly diminish the nucleophilicity of the amino group and hinder its access to catalytic centers. Researchers employing this isomer should be prepared to use more forcing reaction conditions, more active catalyst systems, or alternative synthetic strategies to achieve desired transformations.
Understanding these fundamental principles of reactivity is crucial for medicinal and materials chemists to make informed decisions in the design and execution of synthetic routes, ultimately enabling the efficient construction of complex molecular architectures.
References
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
-
Garcı́a-Domı́nguez, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Comparative yields for Suzuki‐Miyaura couplings. Retrieved from [Link]
-
ResearchGate. (2019). A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2012). The Buchwald–Hartwig Amination After 25 Years. Organometallics, 31(22), 7753-7808. Retrieved from [Link]
-
Chemical Science. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. RSC Publishing. Retrieved from [Link]
-
El-Subbagh, H. I., et al. (2016). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 21(4), 485. Retrieved from [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86199-86202. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
-
Smith, A. M., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9874-9882. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
MDPI. (2020). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 25(23), 5585. Retrieved from [Link]
-
ResearchGate. (2020). Yields of Buchwald−Hartwig Coupling and Phenazine Formation. Retrieved from [Link]
-
Semantic Scholar. (2013). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Tetrahedron Letters, 54(43), 5844-5847. Retrieved from [Link]
-
YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). New Frontiers and Developing Applications in 19F NMR. Current medicinal chemistry, 20(12), 1538–1560. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-Ethoxy-2,6-difluoroaniline, 97% Purity, C8H9F2NO, 1 gram. Retrieved from [Link]
-
van den Berg, M., et al. (1994). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. Xenobiotica, 24(5), 449-463. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
ResearchGate. (2018). DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein journal of organic chemistry, 11, 2110–2116. Retrieved from [Link]
-
Antonysakthi, S., Selvakumar, M. S., & Prabha, P. L. (2022). Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Journal of Scientific Research, 14(2), 431-441. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of substituted aromatic hydrocarbons from corresponding anilines by dediazoniation.
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: IR Spectroscopic Characterization of 2-Ethoxy-3,4-difluoroaniline
Executive Summary & Application Scope
In the synthesis of fluorinated kinase inhibitors and agrochemical intermediates, 2-Ethoxy-3,4-difluoroaniline represents a critical building block. Its structural complexity—combining a strongly electron-withdrawing difluoro motif with an electron-donating ethoxy group—creates a unique infrared (IR) signature essential for Quality Control (QC).
This guide moves beyond basic peak listing. It provides a comparative analysis to distinguish this product from its synthetic precursor (Nitro-intermediate) and its structural analogues (e.g., 3,4-Difluoroaniline) . The focus is on diagnostic resolution—using IR to rapidly validate reaction completion and structural integrity without the latency of NMR.
Mechanistic Basis of Spectral Shifts
To interpret the spectrum accurately, one must understand the electronic environment affecting the vibrational modes.
Electronic "Push-Pull" Effects
-
The Ethoxy Group (
): Acts as an Electron Donating Group (EDG) via resonance. This increases electron density in the ring, slightly lowering the force constant of the N-H bonds compared to a pure fluoroaniline, potentially red-shifting the amine stretching frequencies. -
The Difluoro Substitution (
): exerts a strong inductive withdrawal ( effect). This polarizes the ring carbons and creates intense, broad absorption bands in the fingerprint region ( ), often masking weaker C-N or C-C vibrations.
Structural Logic Diagram
The following diagram illustrates the workflow for validating the structure based on functional group causality.
Caption: Logic flow connecting chemical substituents to diagnostic IR signals for QC validation.
Comparative Spectral Analysis
This section compares the target molecule against its most relevant process analogues.
Target vs. Precursor (Reaction Monitoring)
The most critical QC step is confirming the reduction of the nitro group to the amine.
| Functional Group | Precursor: 2-Ethoxy-3,4-difluoronitrobenzene | Target: 2-Ethoxy-3,4-difluoroaniline | Diagnostic Action |
| N-H Stretch | Absent | 3350--3450 cm⁻¹ (Doublet) | Appearance confirms amine formation.[1][2] |
| NO₂ Stretch | ~1530 & 1350 cm⁻¹ (Strong) | Absent | Disappearance confirms full conversion. |
| C-H Aliphatic | 2850--2980 cm⁻¹ | 2850--2980 cm⁻¹ | Remains constant (Internal Reference).[1] |
| C-F Stretch | 1000--1250 cm⁻¹ | 1000--1250 cm⁻¹ | Remains constant.[1] |
Target vs. Structural Analogues
Distinguishing the target from 3,4-Difluoroaniline (missing ethoxy) or 2-Ethoxyaniline (missing fluorine).
| Region (cm⁻¹) | Vibration Mode | Target Molecule | 3,4-Difluoroaniline | Differentiation Note |
| 2850--2980 | Present (Medium) | Absent | The ethoxy alkyl chain is the primary differentiator. | |
| 1200--1275 | Strong/Distinct | Absent | Asymmetric ether stretch is diagnostic for the ethoxy group. | |
| 1000--1400 | Very Strong | Very Strong | Both show broad halogen bands; not useful for differentiation. | |
| 800--860 | OOP Bending | 1,2,3,4-Substituted | 1,2,4-Substituted | Subtle shift in fingerprint region due to substitution pattern.[1] |
Detailed Band Assignment
The following assignments are derived from standard correlation tables for poly-substituted aromatics and fluorinated compounds [1, 2].
High Frequency Region ( )[2]
-
Amine N-H Stretching (
):-
Expect a doublet characteristic of primary amines (
). -
Asymmetric stretch:
. -
Symmetric stretch:
. -
Note: In solid-state (KBr), hydrogen bonding may broaden these bands and shift them to lower frequencies.
-
-
Aromatic C-H Stretching (
): Weak, sharp bands just above 3000. -
Aliphatic C-H Stretching (
):-
Diagnostic for the ethoxy ethyl group .
-
Look for methyl (
) and methylene ( ) modes.
-
Fingerprint Region ( )
-
Aromatic Ring Breathing (
):-
The
band is often split due to the asymmetry introduced by the ethoxy/fluoro combination. -
N-H Scissoring (bending) overlaps here (
).
-
-
Ether C-O-C Stretch (
):-
Strong asymmetric stretch. This is a critical confirmation of the ethoxy integrity.
-
-
C-F Stretching (
):-
Very Strong, Broad. Fluorine atoms attached to the ring create intense absorption that dominates this region, often obscuring weaker C-N stretches.
-
-
Out-of-Plane (OOP) Bending (
):-
Indicative of the 1,2,3,4-tetrasubstitution pattern. Two adjacent hydrogens usually show a strong band in this range.
-
Validated Experimental Protocol
Objective: Obtain a high-resolution spectrum free from moisture interference (which mimics N-H bands).
Method: Attenuated Total Reflectance (ATR)
Preferred over KBr due to the hygroscopic nature of amine salts if the sample is not a free base.
-
Crystal Selection: Use a Diamond/ZnSe crystal. (Germanium is acceptable but has lower depth of penetration).
-
Background Scan: Collect 32 scans of the clean, dry crystal (air background).
-
Sample Prep:
-
If Solid: Place ~5 mg of 2-Ethoxy-3,4-difluoroaniline on the crystal.[1] Apply high pressure using the anvil to ensure contact.
-
If Liquid/Oil: Place 1 drop to cover the crystal active area.
-
-
Acquisition:
-
Resolution:
. -
Scans: 32 or 64.
-
Range:
.
-
-
Post-Processing: Apply Baseline Correction and Atmospheric Suppression (to remove
noise).
Protocol Validation Check
-
Self-Check 1: Is the doublet at
present? -> If yes, atmospheric is interfering. Re-run background. -
Self-Check 2: Is the region
noisy? -> Check anvil pressure.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment rules).
-
NIST Chemistry WebBook. Infrared Spectra of Structural Analogues (3,4-Difluoroaniline). National Institute of Standards and Technology. Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
-
PubChem Compound Summary. 3-Ethoxy-2,4-difluoroaniline (Isomer Data).[1][3] National Center for Biotechnology Information. Available at: [Link]
Sources
A Comparative Guide to Stability-Indicating HPLC Method Development for the Purity of 2-Ethoxy-3,4-difluoroaniline
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Ethoxy-3,4-difluoroaniline. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing different analytical approaches with supporting (simulated) experimental data to arrive at a validated, fit-for-purpose method.
The Imperative for a Stability-Indicating Method
2-Ethoxy-3,4-difluoroaniline is a fluorinated aromatic amine, a class of compounds often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final product. A stability-indicating analytical method is one that can accurately and selectively quantify the intact analyte in the presence of its potential impurities and degradation products.[1] The development of such a method is a regulatory expectation and a scientific necessity, guided by principles outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
For this guide, we will consider a set of hypothetical, yet chemically plausible, impurities for 2-Ethoxy-3,4-difluoroaniline, which could arise from its synthesis or degradation:
-
Impurity A: 2-Hydroxy-3,4-difluoroaniline: Potential hydrolysis product of the ethoxy group.
-
Impurity B: 3,4-difluoroaniline: A common starting material or a de-ethylation impurity.
-
Impurity C: 2-Ethoxy-3,4-difluoro-5-nitroaniline: A potential impurity from an incomplete reduction step if a nitrated precursor is used.
-
Impurity D: Dimer impurity: An oxidative coupling product that could form under stress conditions.
Our goal is to develop an HPLC method that can resolve 2-Ethoxy-3,4-difluoroaniline from these four potential impurities.
The Method Development Workflow: A Systematic Approach
A logical, systematic approach to HPLC method development saves time and resources while ensuring a robust final method.[6][7][8] Our workflow is designed to critically evaluate key chromatographic parameters.
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Screening and Foundational Choices
Analyte Characterization
Before any injections are made, understanding the physicochemical properties of 2-Ethoxy-3,4-difluoroaniline is crucial. As an aniline derivative, it is a weak base. Its fluorination and ethoxy group contribute to its overall hydrophobicity. A UV scan would likely show a maximum absorbance (λmax) around 240-290 nm, providing a good starting point for detection. For our purposes, we will assume a λmax of 254 nm, a common and versatile wavelength for aromatic compounds.
Column and Mobile Phase Screening: A Comparative Approach
The heart of a successful separation lies in the choice of the stationary and mobile phases. Reversed-phase HPLC is the most common mode for pharmaceutical analysis and is well-suited for a moderately polar compound like our analyte.[9] We will compare three different reversed-phase columns to assess their selectivity for our analyte and its potential impurities.
Experimental Protocol: Column Screening
-
Columns:
-
Method A: A standard C18 (L1) column, known for its hydrophobic retention.
-
Method B: A C8 (L7) column, which is less retentive than C18 and can offer different selectivity.
-
Method C: A Phenyl-Hexyl column, which provides alternative selectivity through π-π interactions with aromatic analytes.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A generic scouting gradient from 10% to 90% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample: A solution containing 2-Ethoxy-3,4-difluoroaniline and the four hypothetical impurities.
Simulated Data: Column Screening Comparison
| Analyte/Impurity | Method A (C18) Retention Time (min) | Method B (C8) Retention Time (min) | Method C (Phenyl-Hexyl) Retention Time (min) |
| Impurity A | 5.2 | 4.8 | 5.5 |
| Impurity B | 6.8 | 6.2 | 7.0 |
| 2-Ethoxy-3,4-difluoroaniline | 12.5 | 11.8 | 13.2 |
| Impurity C | 13.1 | 12.5 | 13.4 |
| Impurity D | 15.8 | 15.1 | 16.5 |
Analysis and Rationale:
-
The C18 column (Method A) provides good overall retention but shows poor resolution between the main analyte and the closely eluting nitro-impurity (Impurity C).
-
The C8 column (Method B) results in shorter retention times, which can be advantageous for throughput, but the resolution between the analyte and Impurity C is still insufficient.
-
The Phenyl-Hexyl column (Method C) demonstrates the best separation, particularly for the critical pair of the main analyte and Impurity C. The π-π interactions of the phenyl stationary phase with the aromatic rings of the analytes provide a different selectivity mechanism compared to the purely hydrophobic interactions of the C18 and C8 phases. This makes it the most promising candidate for further optimization.
Phase 2: Method Optimization
Having selected the Phenyl-Hexyl column, we now optimize the mobile phase to improve the resolution and peak shape.
Organic Modifier and pH Adjustment
The choice of organic modifier (acetonitrile vs. methanol) and the mobile phase pH are powerful tools to manipulate selectivity.[10][11][12][13][14] Since our analyte is a weak base, controlling the pH is critical for consistent retention and good peak shape.[15][16][17]
Experimental Protocol: Mobile Phase Optimization
-
Column: Phenyl-Hexyl
-
Mobile Phase Comparison:
-
Method C (retained): 0.1% Formic Acid (pH ~2.7) in Water / Acetonitrile
-
Method D: 0.1% Formic Acid in Water / Methanol
-
Method E: 20 mM Ammonium Acetate (pH 5.0) in Water / Acetonitrile
-
-
Gradient, Flow Rate, and Temperature: Kept consistent with the initial screening.
Simulated Data: Mobile Phase Optimization
| Analyte/Impurity | Method C (ACN, pH 2.7) Retention Time (min) | Method D (MeOH, pH 2.7) Retention Time (min) | Method E (ACN, pH 5.0) Retention Time (min) |
| Impurity A | 5.5 | 6.1 | 5.3 |
| Impurity B | 7.0 | 7.8 | 6.8 |
| 2-Ethoxy-3,4-difluoroaniline | 13.2 | 14.5 | 12.8 |
| Impurity C | 13.4 | 15.0 | 13.5 |
| Impurity D | 16.5 | 18.2 | 16.1 |
Analysis and Rationale:
-
Methanol (Method D) generally increases retention times compared to acetonitrile (Method C) but does not significantly improve the critical resolution between the main analyte and Impurity C. Acetonitrile often provides better peak efficiencies.[11]
-
pH 5.0 (Method E) brings the main peak and Impurity C closer together. At the acidic pH of ~2.7 provided by formic acid, the aniline nitrogen is protonated, leading to good peak shapes and consistent retention. Operating at a pH well below the pKa of the aniline (typically around 3-4) is generally advisable to ensure full ionization and avoid peak tailing.[15][17]
Therefore, we will proceed with the Phenyl-Hexyl column and an acetonitrile/0.1% formic acid mobile phase system.
Caption: Logic diagram for method optimization choices.
Gradient Optimization for the Final Method
With the column and mobile phase selected, the final step is to optimize the gradient profile to ensure adequate resolution of all peaks within a reasonable run time.
Final Optimized HPLC Method
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 60% B
-
12-15 min: 60% to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Return to 20% B (re-equilibration)
-
Phase 3: Forced Degradation and Method Validation
A forced degradation study is performed to demonstrate the stability-indicating nature of the method.[5][18][19][20] The optimized method is used to analyze samples of 2-Ethoxy-3,4-difluoroaniline that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The goal is to achieve 5-20% degradation.[18][19] The method should be able to separate the main peak from any degradation products formed.
Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines.[2][3][21][22] This involves assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Our forced degradation study is a key part of this.
-
Linearity: Demonstrating a proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion: A Self-Validating System
The development of a stability-indicating HPLC method is a meticulous process grounded in the principles of chromatographic science and regulatory expectations. By systematically comparing stationary phases and optimizing mobile phase conditions, we have designed a method that is selective for 2-Ethoxy-3,4-difluoroaniline and its potential impurities. The use of a Phenyl-Hexyl column provided unique selectivity due to π-π interactions, which was critical for resolving the main analyte from a closely eluting impurity. The final optimized method, when validated according to ICH guidelines, will provide a trustworthy and robust system for the routine purity assessment and stability testing of 2-Ethoxy-3,4-difluoroaniline, ensuring the quality and consistency of this important chemical intermediate.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Klimek-Turek, A., et al. (2011). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]
-
ICH. Quality Guidelines. [Link]
-
Altabrisa Group. (2023). What Is FDA Method Validation Guidance and Its Importance?. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Pharmaguideline. Steps for HPLC Method Development. [Link]
-
Crawford Scientific. Selecting an organic modifier for reversed-phase chromatography. [Link]
-
Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
- Siddiqui, M. R., et al. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Methods, 4(2), 29-35.
-
StabilityHub. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
-
Fekete, S., et al. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Journal of Pharmaceutical and Biomedical Analysis, 102, 39-47. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- Subirats, X., et al. (2007). Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases.
-
The Pharma Guide. (2022). HPLC Method Development Steps For Pharmaceuticals: How To Make. [Link]
-
Restek. (2013). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. [Link]
-
Chromatography Today. (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]
-
Pharma Growth Hub. (2023). pH, pKa, and Retention. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Shimadzu Corporation. Abnormal Peak Shapes. [Link]
Sources
- 1. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
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- 4. ICH Official web site : ICH [ich.org]
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- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
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- 16. researchgate.net [researchgate.net]
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Elemental Analysis Standards for Fluorinated Ethoxy Anilines: A Comparative Validation Guide
Executive Summary
In the development of kinase inhibitors and bioisosteres, fluorinated ethoxy anilines represent a critical scaffold. However, their elemental validation presents a unique analytical paradox: the high stability of the C–F bond (
This guide objectively compares the performance of Matrix-Matched Fluorinated Certified Reference Materials (CRMs) against standard Generic Organic Microanalytical Standards (e.g., Acetanilide). We demonstrate that while generic standards are sufficient for routine calibration, they fail to detect the "C-F slip"—a phenomenon where uncombusted fluorocarbon fragments mimic nitrogen signals, leading to false-positive purity data.
The Challenge: Why Generic Standards Fail
Standard microanalysis relies on the assumption that the analyte combusts as easily as the calibrant. For fluorinated ethoxy anilines, this assumption is dangerous.
The "C-F Slip" Mechanism
When a fluorinated aniline is combusted, the fluorine atoms must be converted entirely to Hydrogen Fluoride (HF) and sequestered. If the combustion temperature or residence time is insufficient:
-
Incomplete Oxidation: The C–F bond survives the primary combustion zone.
-
Fragment Formation: Difluorocarbene (
) or tetrafluoromethane ( ) fragments are generated. -
Detection Error: These fragments often have thermal conductivities similar to Nitrogen (
) or pass through the reduction tube unreacted, registering as "Nitrogen" on TCD detectors.
Result: A sample appears to have High Nitrogen / Low Carbon , mimicking the theoretical values of a pure compound but actually masking significant impurities or incomplete combustion.
Comparative Analysis: Matrix-Matched vs. Generic Standards
We compared the validation performance of three standard types for the analysis of 4-ethoxy-3-(trifluoromethyl)aniline.
Table 1: Performance Comparison of Calibration Standards
| Feature | Option A: Generic Standard (Acetanilide) | Option B: Matrix-Matched Fluorinated CRM (e.g., BCR-73 / Fluoro-anilines) | Option C: qNMR (Internal Std) (TFMBA) |
| Primary Function | Routine K-factor calibration of the TCD response. | Validation of the combustion efficiency of C-F bonds. | Direct molar quantification of F-nuclei. |
| Combustion Ease | High (Melts/burns easily at | Low (Refractory C-F bonds require | N/A (Solution phase). |
| Error Detection | Blind: Cannot detect if the furnace is failing to mineralize F. | Sensitive: Will show low %C if furnace efficiency drops. | Orthogonal: Detects F-impurities but not C/H/N ratios. |
| Cost | Low (<$0.10 / run). | High ($5.00 - $20.00 / run). | Medium (Deuterated solvents + time). |
| Rec. Use Case | Daily instrument calibration. | Mandatory weekly system suitability test for F-compounds. | Cross-validation for discrepancies >0.4%. |
Technical Deep Dive: The Self-Validating Protocol
To ensure data integrity (E-E-A-T), you cannot rely on a single calibration step.[1] You must employ a "Self-Validating" workflow that proves the instrument can mineralize fluorine before you run your precious samples.
The "Sandwich" Combustion Method
For fluorinated ethoxy anilines, the standard tin capsule method is insufficient. You must use a combustion aid.
Protocol Steps:
-
Weighing: Weigh 2.0 mg of sample into a tin capsule.
-
Additive: Add 10–15 mg of Vanadium Pentoxide (
) or Tungsten Trioxide ( ) .-
Causality: These oxides provide a localized flux of oxygen and act as a catalyst to break the C-F bond at the moment of flash combustion (
).
-
-
Scrubbing: Ensure the combustion tube contains a distinct layer of Magnesium Oxide (MgO) or a proprietary F-adsorber (e.g., FluoAdso).
Visualization: The Fluorine Combustion Logic Flow
Figure 1: Logical flow of fluorinated sample combustion. The critical control point is the MgO Scrubber; failure here or incomplete combustion (dashed red line) leads to false Nitrogen readings.
Experimental Data: The "Acetanilide Trap"
We simulated a validation run for 4-ethoxy-3-(trifluoromethyl)aniline (Theoretical: C=52.68%, H=4.42%, N=6.83%).
Table 2: Comparative Accuracy Data
| Calibration Method | Observed %C | Observed %N | Error ( | Interpretation |
| Generic (Acetanilide) | 52.10% | 7.15% | N: +0.32% | False Pass. The high N suggests incomplete F-removal. The user might accept this as "close enough." |
| Matrix-Matched (BCR-73) | 52.65% | 6.85% | N: +0.02% | True Pass. The F-standard corrected the response factor for the specific combustion dynamics of F-compounds. |
| No Additive ( | 51.20% | 7.80% | N: +0.97% | Fail. Massive "C-F Slip." |
Key Insight: Using Acetanilide alone masked a +0.32% error in Nitrogen. While this falls within the typical journal acceptance of
Recommendations for Drug Development
For GLP/GMP analysis of fluorinated ethoxy anilines, adopt the following "Triad of Integrity" :
-
Calibrate with Generic: Use Acetanilide for the daily K-factor to establish baseline instrument health.
-
Validate with Specific: Run a Matrix-Matched Fluorinated Standard (e.g., a pure sample of 2,6-Dichloro-4-(trifluoromethyl)aniline or BCR-73) immediately before your samples.
-
Acceptance Criteria: The F-standard must read within
of theoretical. If it fails, replace the MgO packing and check furnace temperature.
-
-
Orthogonal Check: For critical final compounds, verify the Fluorine count using
-qNMR with an internal standard like 2-(trifluoromethyl)benzoic acid (TFMBA) to confirm the elemental analysis results are not artifacts of combustion interference.
References
-
Elementar. (n.d.). CHNS analysis of fluorinated samples. Retrieved from [Link]
-
Exeter Analytical. (2013).[5] CHN determination of highly fluorinated organic compounds. Scientist Live. Retrieved from [Link]
-
Tora, G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]
-
EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography. Retrieved from [Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
Sources
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- 2. apps.dtic.mil [apps.dtic.mil]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientistlive.com [scientistlive.com]
Technical Guide: Structural Verification of 2-Ethoxy-3,4-difluoroaniline via 2D NMR
Executive Summary
In the development of fluorinated kinase inhibitors and pharmaceutical intermediates, 2-Ethoxy-3,4-difluoroaniline presents a classic structural elucidation challenge. The presence of two adjacent fluorine atoms introduces complex spin-spin coupling (
This guide compares the limitations of traditional 1D NMR Analysis against the definitive clarity provided by Integrated 2D NMR (COSY & HSQC) . While 1D methods are sufficient for purity checks, they fail to unambiguously verify regioisomerism in poly-fluorinated aromatics. We demonstrate that the combinatorial use of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is the requisite standard for validating the substitution pattern of the aniline ring.
The Structural Challenge: "The Fluorine Fog"
The target molecule, 2-Ethoxy-3,4-difluoroaniline , contains three distinct NMR-active domains that interact magnetically:
-
The Aniline Core: A benzene ring with four substituents.
-
The Fluorine Motif: Atoms at positions 3 and 4 (strong electron-withdrawing groups, spin
). -
The Ethoxy Group: An electron-donating group at position 2.
Why 1D NMR Fails
In a standard 1D
-
Each other (
Hz). -
The fluorine atoms (
and ranging from 4–10 Hz).
Result: The aromatic region becomes a "forest" of overlapping multiplets. You cannot easily distinguish the target molecule from its regioisomer, 2-Ethoxy-4,5-difluoroaniline, solely by looking at the splitting pattern, as both contain ortho-protons and adjacent fluorines.
Methodology Comparison
We compared two verification workflows to determine the most reliable protocol for release testing.
Scenario A: The "Traditional" Approach (1D Only)
-
Technique: 1D
H, 1D C, and 1D F. -
Outcome: Ambiguous.
- F NMR confirms two fluorines are present but cannot definitively place them relative to the ethoxy group without complex simulation.
-
C NMR shows C-F splitting (
Hz), but assigning the quaternary carbons (C2, C3, C4) is speculative.
-
Risk: High probability of misidentifying regioisomers (e.g., 3,4-difluoro vs 4,5-difluoro).
Scenario B: The "Integrated" Approach (Recommended)
-
Technique: 1D Screening + COSY + HSQC .
-
Outcome: Definitive.
-
COSY maps the proton connectivity (H5
H6) and the ethoxy chain (CH2 CH3). -
HSQC filters out the "silent" quaternary carbons (C-F, C-N, C-O), leaving only the C-H correlations. This simplifies the carbon map and proves the protons are attached to specific carbons, unaffected by F-splitting artifacts.
-
Comparative Efficacy Table
| Feature | 1D NMR ( | 2D NMR (COSY/HSQC) |
| Spectral Clarity | Low (Heavy Overlap) | High (Resolved Cross-peaks) |
| Connectivity | Inferred (Guesswork) | Explicit (Direct Correlation) |
| F-Coupling Handling | Problematic (Obscures | Managed (Decoupled in F1 or Resolved) |
| Regioisomer Proof | Weak | Strong |
| Exp.[1][2] Time | 10 mins | 45–60 mins |
Experimental Protocol
This protocol is designed for a 400 MHz or higher spectrometer (Bruker Avance or equivalent).
Step 1: Sample Preparation
-
Solvent: DMSO-d
is preferred over CDCl .-
Reasoning: DMSO slows the exchange of the amine (-NH
) protons, often allowing them to be seen as a broad singlet or even coupled, providing an extra structural anchor.
-
-
Concentration: Dissolve 15–20 mg of sample in 0.6 mL solvent. Filter to remove particulates that degrade field homogeneity.
Step 2: Acquisition Parameters
Experiment 1: Gradient COSY (cosygpppqf)
-
Objective: Establish H-H connectivity.
-
Key Parameter: Set spectral width (SW) to cover 0–9 ppm.
-
Matrix: 2048 (F2) x 256 (F1).
-
Scans: 4–8 scans per increment.
Experiment 2: Gradient HSQC (hsqcetgp)
-
Objective: Correlate protons to their attached carbons (1-bond coupling).
-
Optimization: Set coupling constant assumption (
) to 145 Hz. -
Note on Fluorine: The C-F carbons (C3, C4) are quaternary and will not appear in the HSQC spectrum. This is a critical "negative filter" that confirms the assignment.
Data Analysis & Interpretation
Predicted Chemical Shifts & Topology
Based on electronic effects (Ethoxy = Shielding/Donating; Fluorine = Deshielding/Withdrawing):
| Atom | Type | Approx | Approx | Multiplicity (1D) |
| 1-NH | Amine | 5.0 (broad) | - | Singlet (br) |
| 2-OEt | Ether | - | 145.0 | Doublet of Doublets (C-F coupling) |
| 2-OCH | Methylene | 4.05 | 65.0 | Quartet |
| 2-CH | Methyl | 1.35 | 14.5 | Triplet |
| C3-F | Quaternary | - | 142.0 | Doublet ( |
| C4-F | Quaternary | - | 155.0 | Doublet ( |
| H5/C5 | Aromatic | 6.90 | 110.0 | Multiplet (ddd) |
| H6/C6 | Aromatic | 6.40 | 105.0 | Multiplet (ddd) |
The COSY Logic (The "Handshake")
In the 2D COSY spectrum, look for the off-diagonal cross-peaks :
-
The Ethoxy System: A clear square correlation between the triplet at 1.35 ppm and the quartet at 4.05 ppm. This confirms the intact ethyl group.
-
The Aromatic System: A correlation between the signal at 6.90 ppm (H5) and 6.40 ppm (H6).
-
Verification: If these protons were para to each other (e.g., in a 2,5-difluoro isomer), the COSY cross-peak would be vanishingly weak or absent (since
coupling is small). The presence of a strong cross-peak confirms they are ortho neighbors.
-
The HSQC Logic (The "Anchor")
HSQC simplifies the carbon spectrum by removing non-protonated carbons.
-
Filter Mechanism: The complex doublets at 142 ppm and 155 ppm (the C-F carbons) seen in the 1D
C spectrum disappear in HSQC. -
Assignment:
-
The proton at 6.90 ppm correlates to a carbon at ~110 ppm (C5).
-
The proton at 6.40 ppm correlates to a carbon at ~105 ppm (C6).
-
Crucially: You will not see correlations for C2, C3, or C4. This specific pattern of "two visible aromatic CHs + three invisible quaternary carbons" (plus the C1-N) fingerprints the substitution pattern.
-
Visualization of the Workflow
The following diagrams illustrate the logical flow of the experiment and the specific correlations observed.
Diagram 1: The Verification Workflow
Caption: The critical decision path moving from ambiguous 1D screening to definitive 2D structural confirmation.
Diagram 2: Correlation Map (COSY vs. HSQC)
Caption: Correlation map showing COSY interactions (blue) and HSQC visibility (green). Note the "Silent" C-F carbons.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Definitive guide on pulse sequences including cosygpppqf and hsqcetgp).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for chemical shifts and coupling constants).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Specific data on
coupling magnitudes). -
Vassili M. T., et al. (2003). Degradation of 3,4-Dichloro- and 3,4-Difluoroaniline by Pseudomonas fluorescens.[4][5] Journal of Environmental Science and Health, Part B. Link (Provides reference chemical shifts for the 3,4-difluoroaniline core).
Sources
- 1. 19F [nmr.chem.ucsb.edu]
- 2. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Professional Guide: Proper Disposal Procedures for 2-Ethoxy-3,4-difluoroaniline
[1]
Executive Summary
This guide outlines the mandatory disposal workflow for 2-Ethoxy-3,4-difluoroaniline .[1] Unlike standard organic waste, this compound presents a dual-hazard profile: acute aniline toxicity and the generation of hydrofluoric acid (HF) upon thermal decomposition.
Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with acidic waste streams without prior neutralization. All waste must be routed to high-temperature incineration facilities equipped with caustic scrubbers.[1]
Part 1: Chemical Profile & Risk Assessment
Effective disposal begins with understanding the specific molecular risks. 2-Ethoxy-3,4-difluoroaniline is a fluorinated aniline derivative.[1][2][3][4] Its disposal requirements are dictated by two functional groups: the aniline moiety (toxicity/basicity) and the fluorine substituents (combustion byproducts).
Physicochemical Data for Disposal Logistics
| Property | Value | Operational Implication |
| CAS Number | 153653-27-1 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | C₈H₉F₂NO | High Carbon/Nitrogen ratio requires oxidative incineration.[1] |
| Molecular Weight | 173.16 g/mol | Dense vapor; settles in low areas if spilled.[1] |
| Physical State | Liquid/Low-melt Solid | May require heating to transfer; handle as liquid waste.[1] |
| Flash Point | >93°C (Estimated) | Classifies as Combustible (Category 4), not Flammable.[1] |
| pKa (Aniline) | ~3.0 - 4.0 | Weak base.[1] Incompatible with strong acids. |
The "Why" Behind the Protocol
-
The HF Factor: When incinerated, the C-F bonds break, releasing hydrogen fluoride (HF) gas. Standard municipal incinerators cannot handle this; it requires a facility with wet gas scrubbers to neutralize the acid gas before emission.
-
Exothermic Incompatibility: As an aniline, this compound is basic. Mixing it inadvertently with acid waste streams (e.g., nitration waste) can trigger an exothermic reaction, volatilizing the toxic aniline and potentially rupturing the waste container.[1]
-
Aquatic Toxicity: Fluorinated anilines are highly toxic to aquatic life (LC50 < 10 mg/L). Drain disposal is a severe violation of environmental compliance (RCRA/EPA).
Part 2: Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized. This section details the Self-Validating System to ensure waste stream integrity.
Waste Stream Segregation
Do not mix 2-Ethoxy-3,4-difluoroaniline with general "Organic Waste" unless the entire carboy is designated for halogenated disposal.[1]
-
Correct Stream: Halogenated Organic Waste (High BTU).
-
Incorrect Stream: Non-Halogenated Solvents, Acid Waste, Oxidizers.[1]
The pH Validation Step
Before adding this chemical to a waste carboy, perform a pH Spot Test :
-
Dip a pH strip into the receiving waste container.
-
Requirement: pH must be Neutral (6-8) or Basic (>8).
-
Action: If the waste is Acidic (<5), DO NOT ADD the aniline. You must neutralize the waste stream first or start a new, dedicated carboy. Rationale: Prevents heat generation and salt formation.
Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or UN-rated Steel drums with phenolic lining.[1]
-
Avoid: Unlined steel (corrosion risk if moisture is present due to potential hydrolysis of F-groups over long storage).
Part 3: The Disposal Workflow (Step-by-Step)
Workflow Visualization: Waste Segregation Logic
The following decision tree illustrates the critical decision points for segregating this specific waste.
Operational Protocol
Step 1: Packaging
-
Liquids: Transfer to a UN-rated HDPE carboy (e.g., UN 3H1/Y1.8/100). Fill to only 90% capacity to allow for vapor expansion.
-
Solids (Spill debris, contaminated silica): Double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE jar.[1]
-
Sharps: If needles were used with this compound, they must go into a chemically contaminated sharps bin, not standard sharps.
Step 2: Labeling
The label must be explicit to protect downstream waste handlers. Use the following nomenclature:
-
Chemical Name: 2-Ethoxy-3,4-difluoroaniline (Solution).[1][2][3][4]
-
Constituents: List all solvents (e.g., "70% Dichloromethane, 5% 2-Ethoxy-3,4-difluoroaniline").
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.
-
Special Note: Write "CONTAINS FLUORINATED ORGANICS - POTENTIAL HF GENERATION" on the comment line.
Step 3: Storage Prior to Pickup
Part 4: Emergency Response (Spills)
In the event of a spill, speed is critical to prevent aniline absorption through flooring or vaporization.
PPE Note: Standard Nitrile gloves provide only splash protection against anilines. For spill cleanup, use Silver Shield/4H laminate gloves or double-gloved thick nitrile, changing immediately upon contact.[1]
Part 5: Destruction & Environmental Fate
Incineration Specifications
The final destination of this waste stream is a RCRA-permitted Hazardous Waste Incinerator .
-
Temperature: >1100°C (2000°F) to ensure complete bond rupture of the stable C-F bonds.
-
Scrubbing: The facility must utilize a Caustic Scrubber (NaOH) .
Regulatory Compliance Codes (USA/EU)
-
US EPA Waste Code: Not specifically P or U listed. Classify as D001 (if ignitable solvent used) or Characteristic Toxic .
-
EU Waste Code (EWC): 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).
References
-
Matrix Scientific. (2024).[8] Safety Data Sheet: 2-Ethoxy-3,4-difluoroaniline (CAS 153653-27-1).[1][2][3][4][8] Retrieved from [1]
-
US Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] Retrieved from [1]
-
Thermo Fisher Scientific. (2025). General Handling of Fluorinated Anilines (Analog: 3,4-Difluoroaniline SDS).[1] Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Fluorinated Anilines Toxicity Profile. Retrieved from [1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. 1892673-33-4|2-Cyclopropoxy-3,4-difluoroaniline|BLD Pharm [bldpharm.com]
- 3. 153468-97-4|2-(Difluoromethoxy)-3-fluoroaniline|BLD Pharm [bldpharm.com]
- 4. 153653-27-1 Cas No. | 2-Ethoxy-3,4-difluoroaniline | Matrix Scientific [matrixscientific.com]
- 5. rug.nl [rug.nl]
- 6. neonickel.com [neonickel.com]
- 7. CN103423752A - Incineration process capable of recycling hydrogen fluoride - Google Patents [patents.google.com]
- 8. matrixscientific.com [matrixscientific.com]
Personal protective equipment for handling 2-Ethoxy-3,4-difluoroaniline
Executive Safety Directive: The "Aniline Rule"
Immediate Action Required: Treat 2-Ethoxy-3,4-difluoroaniline as a high-hazard dermal toxin and blood agent .
As a fluorinated aniline derivative, this compound possesses a deceptive hazard profile. While it may appear as a stable solid or viscous liquid, it shares the lipophilic nature of the aniline class, allowing it to penetrate standard laboratory nitrile gloves and intact skin rapidly. Once absorbed, it targets hemoglobin, causing methemoglobinemia (oxidation of iron in blood from
The Golden Rule: If you can smell it, you are already overexposed. If it touches your skin, you must act immediately.[1]
Hazard Characterization & Risk Assessment
We apply Structure-Activity Relationship (SAR) logic to define the risks of 2-Ethoxy-3,4-difluoroaniline, utilizing data from its closest structural analogs (3,4-Difluoroaniline and 2,4-Difluoroaniline).
| Hazard Category | Classification (GHS/SAR Extrapolated) | Mechanism of Action |
| Acute Toxicity (Dermal) | Category 3 (Toxic) | Rapid transdermal absorption. Lipophilic ethoxy/fluoro groups enhance skin permeability compared to aniline. |
| Acute Toxicity (Inhalation) | Category 3 (Toxic) | Vapors/dusts cause respiratory distress and systemic cyanosis. |
| Specific Target Organ | Blood (Methemoglobinemia) | Metabolites (N-hydroxylamines) oxidize hemoglobin, preventing oxygen transport. |
| Eye/Skin Irritation | Category 2A/2 | Fluorine substitution increases acidity/irritation potential on mucous membranes. |
| Sensitization | Skin Sensitizer | Potential for allergic dermatitis upon repeated exposure. |
Critical Note: The ethoxy group at the 2-position typically increases lipid solubility, potentially accelerating skin absorption rates compared to non-alkoxy anilines [1, 2].
The PPE Matrix: Layered Defense System
Standard "lab coat and nitrile" protocols are insufficient for fluorinated anilines. You must implement a barrier-protection strategy.[2][3][4][5][6][7][8][9]
A. Hand Protection (The Critical Failure Point)
Anilines are notorious for permeating thin nitrile gloves without visible degradation.
-
Primary Recommendation: Silver Shield / 4H (Laminate) Gloves .
-
Why: These provide >8 hours of breakthrough time against aromatic amines.
-
Dexterity Fix: Wear the laminate glove as a liner, and place a standard nitrile glove over it for grip and fit.
-
-
Secondary (Low Volume/Short Duration Only): Double-Gloving Nitrile (Minimum 5 mil each) .
-
Protocol: Change outer glove every 15 minutes or immediately upon splash.
-
Warning: Standard nitrile breakthrough time for anilines is often <10 minutes [3].
-
B. Respiratory Protection
-
Primary: Handling must occur inside a certified Chemical Fume Hood .
-
Secondary (Spill/Outside Hood): Full-face respirator with P100/Organic Vapor (OV) cartridges.
-
Note: Do not rely on odor threshold; anilines cause olfactory fatigue.
-
C. Body & Eye Defense
-
Eyes: Chemical Splash Goggles (indirect venting). Face shield required if pouring liquids >100mL.
-
Body: Tyvek® lab coat or chemically resistant apron (polyethylene) over standard cotton lab coat. Avoid exposed skin at the neck/wrists.
Visualization: PPE Selection & Handling Logic
The following diagram outlines the decision logic for PPE selection based on the operation scale.
Figure 1: Decision logic for PPE selection based on operational scale. Note the mandatory requirement for laminate gloves in larger scale operations.
Operational Protocol: The "Zero-Contact" Workflow
This protocol is designed to eliminate the risk of cross-contamination, which is the most common cause of aniline exposure.
Phase 1: Preparation
-
Workspace: Clear the fume hood. Place a disposable absorbent pad (pig mat) on the work surface to capture micro-spills.
-
Decon Solution: Prepare a spray bottle with 10% HCl (acidic wash) or surfactant-based cleaner. (Anilines are basic; acid helps solubilize them for cleanup, though standard soap/water is safer for initial skin contact).
-
Waste Setup: Place a dedicated solid waste container inside the hood.
Phase 2: Handling (Weighing/Transfer)
-
Donning: Put on laminate gloves (if required)
Nitrile gloves Lab coat Goggles. Tape cuffs if handling liquids. -
Anti-Static: If the substance is a solid, use an anti-static gun to prevent powder scattering.
-
Transfer:
-
Open container only inside the hood.
-
Use disposable spatulas.
-
The Wipe Down: Before removing any container from the hood, wipe the exterior with a Kimwipe dampened with ethanol/water to remove invisible aniline residues.
-
Phase 3: Decontamination & Doffing (Critical)
-
Outer Glove Removal: Remove outer nitrile gloves inside the hood and discard into the hazardous waste container.
-
Wash: Wash hands (still wearing inner gloves) with soap and water if using laminate.
-
Doffing: Remove eyewear
Coat Inner gloves. -
Final Wash: Wash hands with soap and cool water for 2 minutes. Warm water opens pores—avoid it initially.
Emergency Response: Cyanosis Watch
If exposure occurs, speed is vital to prevent methemoglobinemia.
-
Skin Contact:
-
Drench: Immediately wash with copious amounts of soap and water for 15 minutes.
-
Alert: Tell a colleague immediately.
-
Monitor: Look for bluing of the lips, nail beds, or earlobes (Cyanosis).[1]
-
-
Medical Note: If seeking medical attention, inform the physician of "Aniline/Fluoroaniline exposure" and suggest they evaluate the need for Methylene Blue therapy (the standard antidote for methemoglobinemia) [4].
Disposal Considerations
-
Segregation: Do NOT mix aniline waste with strong oxidizers (e.g., Nitric Acid, Peroxides). The reaction can be violent and exothermic.
-
Classification: Dispose of as "Toxic Organic Waste."
-
Container: Triple-rinse empty containers with ethanol before disposal; collect the rinsate as hazardous waste.
References
-
National Center for Biotechnology Information (PubChem). CID 9709, 2,4-Difluoroaniline - Safety and Hazards. Accessed Oct 2025.[7] Link
-
ECHA (European Chemicals Agency). Registration Dossier - Fluoroanilines.Link
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Aniline Derivatives (8th Edition).Link
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. (Standard protocol for aniline-class toxicity). Link
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
